molecular formula C3H4BrF3O B3022153 3-Bromo-1,1,1-trifluoropropan-2-ol CAS No. 88378-50-1

3-Bromo-1,1,1-trifluoropropan-2-ol

Número de catálogo: B3022153
Número CAS: 88378-50-1
Peso molecular: 192.96 g/mol
Clave InChI: VBHIIZIQRDVGDH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-1,1,1-trifluoropropan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C3H4BrF3O and its molecular weight is 192.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3631. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-bromo-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHIIZIQRDVGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277702
Record name 3-bromo-1,1,1-trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-34-5, 88378-50-1
Record name 431-34-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-1,1,1-trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1,1,1-Trifluoro-2-Propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 88378-50-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-1,1,1-trifluoropropan-2-ol (CAS 431-34-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Among the arsenal of fluorinated building blocks, 3-Bromo-1,1,1-trifluoropropan-2-ol stands out as a particularly versatile and powerful intermediate. Its structure, featuring a trifluoromethyl group adjacent to a secondary alcohol and a primary bromide, offers a rich platform for synthetic diversification, enabling the introduction of the valuable trifluoromethyl moiety into a wide array of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and supported by technical data.

Core Physicochemical & Spectroscopic Profile

This compound is a dense, colorless to pale yellow liquid at room temperature. The presence of both a highly electronegative trifluoromethyl group and a polar hydroxyl group dictates its physical properties, including its boiling point and density, which are significantly higher than its non-fluorinated or non-brominated analogs.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 431-34-5
Molecular Formula C₃H₄BrF₃O
Molecular Weight 192.96 g/mol
Appearance Colorless to very pale yellow liquid[1]
Boiling Point 124.5 °C (at 743 mmHg)[1]
Density 1.861 g/mL (at 25 °C)
Refractive Index (n²⁰/D) 1.400
Flash Point 43 °C (109.4 °F) - closed cup
pKa (Predicted) 11.11 ± 0.20[1]
Spectroscopic Signature

The unique structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a multiplet for the methine proton (CH-OH), which will be split by the adjacent CH₂Br protons and the CF₃ group, and a multiplet for the diastereotopic protons of the bromomethyl group (CH₂Br). The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will display three signals corresponding to the trifluoromethyl carbon (CF₃), the hydroxyl-bearing methine carbon (CHOH), and the bromomethyl carbon (CH₂Br). The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

  • O-H Stretch: A strong, broad band in the region of 3200-3550 cm⁻¹, characteristic of an intermolecularly bonded alcohol.

  • C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region.

  • C-F Stretch: Strong, intense absorptions in the 1100-1300 cm⁻¹ range, typical for trifluoromethyl groups.

  • C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.

  • C-Br Stretch: An absorption in the lower frequency "fingerprint" region, typically between 500-600 cm⁻¹.

Electron ionization mass spectrometry (EI-MS) will reveal key information about the molecule's mass and fragmentation pattern.

  • Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion will be observed due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z values separated by 2 Da.

  • Fragmentation: Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For this molecule, cleavage of the C-C bond between the alcohol and the CF₃ group is likely. The loss of the bromine atom (M-79/81) is also a probable fragmentation pathway.

Synthesis and Handling

Synthetic Pathway: Reduction of a Ketone Precursor

A primary and effective route for the synthesis of this compound is the reduction of the corresponding ketone, 3-bromo-1,1,1-trifluoropropan-2-one. This transformation is typically achieved using a hydride reducing agent.

Synthesis Ketone 3-Bromo-1,1,1-trifluoropropan-2-one Product This compound Ketone->Product Reduction Reagents 1) LiAlH₄ or NaBH₄ 2) H₃O⁺ workup

Causality in Experimental Design: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. However, its high reactivity requires anhydrous conditions and careful handling. A milder alternative, sodium borohydride (NaBH₄), can also be effective and offers a greater degree of safety and functional group tolerance. The reaction is typically followed by an aqueous acidic workup to neutralize the reaction and protonate the resulting alkoxide to yield the final alcohol product.[2]

Alternative Synthetic Route: Epoxide Ring-Opening

An alternative synthesis involves the ring-opening of 1,1,1-trifluoro-2,3-epoxypropane with hydrogen bromide (HBr).[2] This reaction proceeds via nucleophilic attack of the bromide ion on the epoxide ring.

EpoxideOpening Epoxide 1,1,1-Trifluoro-2,3-epoxypropane Product This compound Epoxide->Product Ring-Opening HBr HBr

Mechanistic Insight: The regioselectivity of the ring-opening is influenced by the strong electron-withdrawing effect of the trifluoromethyl group. Nucleophilic attack by the bromide ion occurs preferentially at the less sterically hindered terminal carbon atom of the epoxide, leading to the desired this compound isomer.[2]

Safety and Handling

As a flammable and irritant chemical, proper handling of this compound is imperative.

Hazard ClassGHS Pictogram(s)Signal Word & Statements
Flammable Liquid (Category 3)🔥Warning: H226 - Flammable liquid and vapor.
Skin Irritant (Category 2)Warning: H315 - Causes skin irritation.
Eye Irritant (Category 2)Warning: H319 - Causes serious eye irritation.
STOT SE (Category 3)Warning: H335 - May cause respiratory irritation.

Self-Validating Protocol for Safe Handling:

  • Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use fire extinguishers rated for chemical fires (e.g., dry chemical or carbon dioxide).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Storage in a freezer at or below -20°C is recommended for long-term stability.[1]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous waste in accordance with local regulations.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional components: the hydroxyl group, the trifluoromethyl group, and the bromine atom.

Reactivity cluster_OH Hydroxyl Group Reactivity cluster_Br Bromine Atom Reactivity cluster_CF3 Trifluoromethyl Group Influence Core This compound OH_Rxns Esterification Etherification Oxidation to Ketone Core->OH_Rxns Br_Rxns Nucleophilic Substitution (SN2) Grignard Formation Coupling Reactions Core->Br_Rxns CF3_Influence Increases Lipophilicity Enhances Metabolic Stability Modulates Acidity Core->CF3_Influence Influences

Nucleophilic Substitution at the Bromomethyl Carbon

The primary bromine atom serves as an excellent leaving group, making the C-3 position susceptible to nucleophilic attack (Sₙ2 reaction). This is arguably the most common and valuable transformation of this molecule, allowing for the facile introduction of the 2-hydroxy-3,3,3-trifluoropropyl moiety onto a wide range of substrates.

Typical Experimental Workflow for Nucleophilic Substitution:

  • Reactant Preparation: Dissolve the nucleophile (e.g., an amine, thiol, or phenoxide) in a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Deprotonation (if necessary): Add a non-nucleophilic base (e.g., K₂CO₃, NaH, or Cs₂CO₃) to deprotonate the nucleophile, enhancing its reactivity.

  • Addition of Electrophile: Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction (if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Quench the reaction with water, extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

This straightforward protocol enables the synthesis of diverse derivatives, which are valuable intermediates in the development of novel pharmaceuticals and agrochemicals.[3]

Applications in Drug Discovery

The trifluoromethyl group is a well-established bioisostere for various groups and can significantly improve a drug candidate's profile.[3] this compound provides a direct and efficient means to incorporate this crucial functionality.

  • Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug.

  • Binding Affinity: The electronegativity and size of the CF₃ group can lead to favorable interactions (e.g., dipole-dipole, van der Waals) with enzyme active sites or receptors, thereby increasing binding affinity and potency.

This building block is particularly useful in the synthesis of inhibitors for various enzymes and in creating novel heterocyclic systems for medicinal chemistry exploration. For instance, it is used in the preparation of halomethyl ketones and their hydrates, which have shown promise as fungicides.[1]

Conclusion

This compound is a high-value, versatile chemical intermediate that empowers researchers in drug discovery and chemical synthesis. Its trifunctional nature provides a robust platform for creating a diverse range of complex molecules with desirable physicochemical and biological properties. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 3-Bromo-1,1,1-trifluoropropan-2-ol, a key fluorinated building block with significant applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental context and the implications of these properties for its use in research and development.

Introduction: The Significance of Fluorinated Propanols

This compound (BTFP) is a structurally unique molecule that combines the reactivity of a brominated alcohol with the modulating effects of a trifluoromethyl group. The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] BTFP serves as a versatile precursor for introducing the trifluoromethyl carbinol moiety, a functional group of growing importance in the development of novel therapeutics and agrochemicals.[][3] This guide will delve into the fundamental physicochemical characteristics that underpin its utility.

Molecular and Physical Properties: A Quantitative Overview

A thorough understanding of the physical properties of a compound is paramount for its effective handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Key Physical Constants

The fundamental physical constants of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases and represent typical specifications for this compound.

PropertyValueSource(s)
Molecular Formula C₃H₄BrF₃O[4][5]
Molecular Weight 192.96 g/mol [4][5]
Boiling Point 123.8-124.5 °C at 743-760 mmHg[][3][6]
Density 1.861 g/mL at 25 °C[3][6]
Refractive Index (n₂₀/D) 1.400[3][6]
Flash Point 43 °C (109.4 °F) - closed cup[5]
Appearance Colorless to pale yellow liquid[][7]
Acidity (pKa)

The acidity of the hydroxyl proton in this compound is a critical parameter, influencing its reactivity in base-mediated reactions and its behavior in biological systems. A predicted pKa value is approximately 11.11 ± 0.20.[7] The electron-withdrawing trifluoromethyl group significantly increases the acidity of the alcohol compared to its non-fluorinated analog, propan-2-ol (pKa ≈ 16.5). This enhanced acidity makes deprotonation more facile, which is a key consideration in its synthetic applications.

Spectroscopic Profile: Elucidating the Molecular Structure

Spectroscopic analysis provides a definitive fingerprint of a molecule. The following sections detail the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure and purity of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a multiplet for the methine proton (CH-OH), a multiplet for the diastereotopic methylene protons (CH₂Br), and a singlet or broad singlet for the hydroxyl proton. The coupling between the methine and methylene protons, as well as the coupling to the fluorine atoms, will result in complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will display three signals corresponding to the trifluoromethyl carbon, the hydroxyl-bearing methine carbon, and the bromine-bearing methylene carbon. The signal for the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, typically a doublet, due to coupling with the vicinal methine proton. The chemical shift of this signal is a sensitive probe of the local electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands that correspond to specific functional groups within the molecule.

Wavenumber (cm⁻¹)Functional GroupDescription
3200-3600O-H stretchBroad peak, indicative of hydrogen bonding
2850-3000C-H stretchAliphatic C-H bonds
1000-1300C-F stretchStrong, characteristic absorption for trifluoromethyl group
1000-1200C-O stretchAlcohol C-O bond
500-700C-Br stretchCarbon-bromine bond

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the interplay of its three key functional components: the hydroxyl group, the bromine atom, and the trifluoromethyl group.

Reactivity at the Hydroxyl Group

The acidic nature of the hydroxyl proton allows for easy deprotonation to form an alkoxide. This alkoxide can then participate in a variety of reactions, including ether synthesis (Williamson ether synthesis) and esterification.

Nucleophilic Substitution of Bromine

The bromine atom is a good leaving group and is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the C3 position. For example, it can react with sodium azide to form the corresponding azido-alcohol, a versatile intermediate for "click" chemistry.[8]

G This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution NaN₃ 3-Azido-1,1,1-trifluoropropan-2-ol 3-Azido-1,1,1-trifluoropropan-2-ol Nucleophilic Substitution->3-Azido-1,1,1-trifluoropropan-2-ol

Caption: Nucleophilic substitution of the bromine atom in this compound.

Influence of the Trifluoromethyl Group

The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the entire molecule. It enhances the acidity of the hydroxyl group and can also affect the rate and regioselectivity of reactions at adjacent positions.

Thermal Stability

Experimental Protocols

The following section provides generalized protocols for the determination of key physicochemical properties. It is essential to consult specific laboratory safety procedures and to perform a thorough risk assessment before carrying out any experimental work.

Determination of Boiling Point (Micro Method)

Rationale: This method is suitable for small sample volumes and provides an accurate determination of the boiling point at atmospheric pressure.

Procedure:

  • Place a small amount of the liquid (a few drops) into a small-diameter test tube.

  • Invert a sealed-end capillary tube and place it, open-end down, into the liquid.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).

  • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

NMR Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of solvent is important to ensure good solubility and to avoid interfering signals.

Procedure:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆).

  • Gently agitate the vial to ensure complete dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.

G cluster_0 Sample Preparation Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Add Internal Standard (optional) Add Internal Standard (optional) Transfer to NMR Tube->Add Internal Standard (optional) Analyze in Spectrometer Analyze in Spectrometer Add Internal Standard (optional)->Analyze in Spectrometer

References

An In-depth Technical Guide to the Structural and Conformational Analysis of 3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,1,1-trifluoropropan-2-ol is a halogenated alcohol of significant interest in medicinal chemistry and drug development.[1][2] The presence of a trifluoromethyl group, a hydroxyl group, and a bromine atom on a short carbon chain imparts unique physicochemical properties to the molecule. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the hydroxyl and bromine functionalities provide sites for further chemical modification.[3] A thorough understanding of the structural and conformational landscape of this molecule is paramount for predicting its interactions with biological targets and for designing new synthetic routes. This guide provides a comprehensive analysis of the structure and conformational preferences of this compound, supported by spectroscopic data and established chemical principles.

Molecular Structure and Properties

This compound, with the chemical formula C₃H₄BrF₃O, possesses a chiral center at the carbon atom bearing the hydroxyl group (C2).[4] The molecule is a colorless to pale yellow liquid at room temperature.[5]

PropertyValueSource
IUPAC NameThis compound[4]
CAS Number431-34-5[5]
Molecular Weight192.96 g/mol [4]
Density1.861 g/mL at 25 °C[5]
Boiling Point124.5 °C at 743 mmHg[5]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the halohydrin formation reaction. This involves the reaction of 3,3,3-trifluoropropene with a source of electrophilic bromine in the presence of water.[1] A common reagent for this transformation is N-bromosuccinimide (NBS) in an aqueous solvent system.

Proposed Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,3,3-trifluoropropene in a suitable solvent mixture, such as a 1:1 mixture of dimethoxyethane (DME) and water.

  • Reagent Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) in DME/water dropwise to the stirred solution of the alkene.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 3,3,3-trifluoropropene 3,3,3-trifluoropropene Reaction Mixture Reaction Mixture 3,3,3-trifluoropropene->Reaction Mixture NBS, H2O/DME NBS, H2O/DME NBS, H2O/DME->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Halohydrin Formation Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Final Product Final Product Purification->Final Product

Proposed workflow for the synthesis of this compound.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotation around the C1-C2 and C2-C3 single bonds. The presence of bulky and electronegative substituents (CF₃, Br, and OH) leads to significant steric and electronic interactions that govern the relative stability of different conformers.

The analysis of vicinal coupling constants in the ¹H NMR spectrum of related 1-substituted-2-propanols has been used to determine conformational preferences.[6] For this compound, the most stable conformations are expected to be staggered to minimize torsional strain. The three key staggered conformations when viewed down the C2-C1 bond are depicted below as Newman projections.

The relative stability of these conformers is influenced by several factors:

  • Steric Hindrance: Conformations that place the bulky trifluoromethyl (CF₃) and bromine (Br) groups in a gauche relationship will be disfavored due to steric repulsion. The anti-conformation, where these two groups are positioned 180° apart, is expected to be the most stable.

  • Dipole-Dipole Interactions: The C-F, C-Br, and C-O bonds are all polar. The overall molecular dipole moment will vary with conformation, and conformers with lower net dipole moments are generally more stable in non-polar solvents.

  • Intramolecular Hydrogen Bonding: A crucial stabilizing interaction in halohydrins is the formation of an intramolecular hydrogen bond between the hydroxyl proton and the halogen atom.[7] In the case of this compound, a hydrogen bond can form between the -OH group and the bromine atom in specific gauche conformations. This interaction can significantly stabilize these conformers, potentially making them more populated than the sterically favored anti-conformer.

G cluster_anti Anti Conformer cluster_gauche1 Gauche Conformer 1 (H-bonding possible) cluster_gauche2 Gauche Conformer 2 C1 C2 H1 H OH1 OH CH2Br1 CH2Br C2_back F1_1 F F2_1 F F3_1 F C3 C2 H2 H OH2 OH CH2Br2 CH2Br C4_back F1_2 F F2_2 F F3_2 F C5 C2 H3 H OH3 OH CH2Br3 CH2Br C6_back F1_3 F F2_3 F F3_3 F

Newman projections of the staggered conformers of this compound looking down the C2-C1 bond.

Based on these considerations, it is likely that there is an equilibrium between the anti conformer and the gauche conformer that allows for intramolecular hydrogen bonding. The exact population of each conformer will depend on the solvent and temperature.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three main signals corresponding to the hydroxyl proton (-OH), the methine proton (-CH), and the methylene protons (-CH₂Br).

  • -OH: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent, but it is typically observed as a broad singlet.[8]

  • -CH(OH)-: This proton will appear as a multiplet due to coupling with the adjacent methylene protons and the trifluoromethyl group. The signal will be shifted downfield due to the deshielding effect of the adjacent oxygen and trifluoromethyl group.

  • -CH₂Br: These two protons are diastereotopic due to the adjacent chiral center and will likely appear as two separate multiplets, each coupled to the methine proton and to each other (geminal coupling). The presence of the electronegative bromine atom will shift these signals downfield.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-OHVariableBroad singlet
-CH(OH)-4.0 - 4.5Multiplet
-CH₂Br3.6 - 4.0Two multiplets
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit three distinct signals. A known spectrum shows the following approximate chemical shifts:[9]

  • CF₃: This carbon will appear as a quartet due to coupling with the three fluorine atoms. The strong electron-withdrawing effect of the fluorine atoms will cause a significant downfield shift.

  • CH(OH): This carbon, bonded to the hydroxyl group, will also be shifted downfield.

  • CH₂Br: The carbon bonded to the bromine atom will appear at a characteristic chemical shift for a bromoalkane.

CarbonApproximate Chemical Shift (δ, ppm)
CF₃~125 (quartet)
CH(OH)~70
CH₂Br~35
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will display characteristic absorption bands for its functional groups.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group and is broadened due to hydrogen bonding.[10]

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds.

  • C-F Stretch: Strong absorption bands in the 1000-1350 cm⁻¹ region are indicative of the C-F bonds of the trifluoromethyl group.

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ range is due to the C-O stretching vibration of the secondary alcohol.[11]

  • C-Br Stretch: A medium to strong absorption in the 500-600 cm⁻¹ region corresponds to the C-Br stretching vibration.[12]

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of this compound is expected to show a characteristic fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak may be weak or absent due to the lability of the molecule. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[13]

  • Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.[14] This would lead to the loss of a CH₂Br radical, resulting in a prominent peak corresponding to the [M - CH₂Br]⁺ fragment.

  • Loss of H₂O: Dehydration is another common fragmentation pathway for alcohols, leading to a peak at [M - 18]⁺.[14]

  • Loss of Br: Cleavage of the C-Br bond would result in a peak at [M - Br]⁺.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in drug discovery and development.

  • Introduction of a Trifluoromethyl Group: The trifluoromethyl group is a common bioisostere for other functional groups and can improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3]

  • Scaffold for Further Synthesis: The hydroxyl and bromine functionalities serve as handles for further chemical modifications, allowing for the construction of more complex molecules.[3] The bromine atom can be displaced by various nucleophiles or participate in cross-coupling reactions.

  • Thiol-Reactive Probe: This molecule has been described as a thiol-reactive trifluoromethyl probe, suggesting its utility in studying protein structure and function.[2]

Conclusion

This compound is a molecule with significant potential in chemical synthesis and drug development. Its structural and conformational properties are governed by a complex interplay of steric and electronic effects, including the potential for intramolecular hydrogen bonding. A comprehensive understanding of its synthesis, structure, and spectroscopic characteristics, as outlined in this guide, is essential for its effective application in research and development.

References

A Comprehensive Spectroscopic Guide to 3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for the characterization of 3-Bromo-1,1,1-trifluoropropan-2-ol (CAS No. 431-34-5). As a valuable building block in medicinal and materials chemistry, unambiguous structural confirmation is paramount. This document synthesizes predictive data based on fundamental spectroscopic principles with established, field-proven methodologies for data acquisition. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals, offering detailed insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this fluorinated alcohol.

Molecular Structure and Spectroscopic Overview

This compound is a chiral alcohol featuring a trifluoromethyl group, a secondary alcohol, and a primary bromide. These functionalities give rise to a unique and highly informative spectroscopic fingerprint. The structural features, including the electronegative trifluoromethyl group and the bromine atom, along with the chiral center, dictate the chemical shifts, coupling constants, and fragmentation patterns observed.

  • Chemical Formula: C₃H₄BrF₃O[1][2]

  • Molecular Weight: 192.96 g/mol [2]

  • Structure:

This guide will systematically deconstruct the predicted spectroscopic data for each major technique, providing the rationale behind the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct sets of signals corresponding to the methine (CH), methylene (CH₂), and hydroxyl (OH) protons.

  • Causality of Signal Characteristics:

    • The CH proton (H-2) is adjacent to the chiral center and is coupled to three distinct groups: the two diastereotopic protons of the CH₂Br group and the three fluorine atoms of the CF₃ group. This complex coupling environment is expected to produce a multiplet. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent oxygen and trifluoromethyl groups.

    • The CH₂Br protons (H-1) are diastereotopic because of the adjacent stereocenter. This means they are chemically non-equivalent and will appear as two separate signals. Each will be split by the other (geminal coupling) and by the H-2 proton (vicinal coupling), resulting in two distinct doublet of doublets patterns.

    • The OH proton signal is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-2 (-CHOH-) 4.2 - 4.4 m (multiplet) J(H-H) ≈ 3-8 Hz, J(H-F) ≈ 6-8 Hz
H-1a (-CHH'Br) 3.8 - 4.0 dd (doublet of doublets) J(gem) ≈ 10-12 Hz, J(vic) ≈ 3-5 Hz
H-1b (-CHH'Br) 3.6 - 3.8 dd (doublet of doublets) J(gem) ≈ 10-12 Hz, J(vic) ≈ 6-8 Hz

| OH | Variable (e.g., 2.5 - 3.5) | br s (broad singlet) | N/A |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show three signals, one for each carbon atom in the molecule. The key feature will be the coupling between carbon and fluorine atoms (C-F coupling).

  • Causality of Signal Characteristics:

    • C-3 (-CF₃) : This carbon will appear as a quartet due to coupling with the three directly attached fluorine atoms (¹JCF). The chemical shift will be far downfield.

    • C-2 (-CHOH-) : This carbon, adjacent to the CF₃ group, will also be split into a quartet by the three fluorine atoms (²JCF). Its chemical shift is influenced by both the hydroxyl and trifluoromethyl groups.

    • C-1 (-CH₂Br) : This carbon is primarily influenced by the attached bromine atom and is expected to appear as a singlet in a standard proton-decoupled spectrum.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz)
C-3 (CF₃) 123 - 126 q (quartet) ¹J(C-F) ≈ 280-290 Hz
C-2 (CHOH) 70 - 75 q (quartet) ²J(C-F) ≈ 30-35 Hz

| C-1 (CH₂Br) | 35 - 40 | s (singlet) | N/A |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a clear window for observing the trifluoromethyl group.[3]

  • Causality of Signal Characteristics: The three fluorine atoms of the CF₃ group are chemically equivalent and are expected to produce a single signal. This signal will be split into a doublet due to coupling with the single vicinal proton on C-2 (³JHF). The wide chemical shift range of ¹⁹F NMR makes signal assignment unambiguous.[4]

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as standard)

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)

| -CF₃ | -75 to -78 | d (doublet) | ³J(H-F) ≈ 6-8 Hz |

Experimental Protocol: High-Resolution NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality NMR data for a fluorinated small molecule like this compound.

  • Sample Preparation: a. Accurately weigh 5-10 mg of the analyte. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.[5] c. Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm for ¹H and ¹³C NMR. d. Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

  • Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment. c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is validated by observing the narrow linewidth of the TMS or a solvent peak.

  • Data Acquisition: a. ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 8-16) should be averaged to ensure a good signal-to-noise ratio. b. ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) and a longer relaxation delay may be necessary. c. ¹⁹F NMR: Acquire a proton-decoupled or coupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required.[6] An external reference standard like CFCl₃ is often used. d. 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra to ensure all peaks are in positive absorption mode. c. Perform baseline correction to obtain a flat baseline. d. Integrate the ¹H NMR signals to determine the relative ratios of protons. e. Calibrate the spectra using the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[7]

  • Expected Absorption Bands:

    • O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching of the alcohol hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.

    • C-H Stretch: Absorptions corresponding to the sp³ C-H stretching of the CH and CH₂ groups are expected just below 3000 cm⁻¹.

    • C-F Stretch: The trifluoromethyl group will produce very strong, characteristic absorption bands in the fingerprint region, typically between 1300-1100 cm⁻¹. These are often the most intense peaks in the spectrum.

    • C-O Stretch: The stretching vibration of the C-O bond in the secondary alcohol is expected to appear as a strong band in the 1150-1050 cm⁻¹ region.[8]

    • C-Br Stretch: The C-Br stretching vibration occurs at lower wavenumbers, typically in the 650-550 cm⁻¹ range.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3600 - 3200 Strong, Broad O-H Stretch Alcohol (-OH)
2980 - 2850 Medium C-H Stretch Alkane (-CH, -CH₂)
1300 - 1100 Very Strong C-F Stretch Trifluoromethyl (-CF₃)
1150 - 1050 Strong C-O Stretch Secondary Alcohol

| 650 - 550 | Medium-Weak | C-Br Stretch | Alkyl Bromide (-CH₂Br) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and convenient method for obtaining IR spectra of liquid or solid samples with minimal preparation.[9][10]

  • Instrument Preparation: a. Ensure the ATR crystal (commonly diamond) is clean. Clean the surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.[9]

  • Background Collection: a. With the clean, empty ATR crystal in place, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application: a. For a liquid sample like this compound, place a single drop onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[10]

  • Spectrum Acquisition: a. Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The standard resolution is 4 cm⁻¹.[11]

  • Data Processing and Cleaning: a. The software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. b. If necessary, an ATR correction can be applied to the data to account for the wavelength-dependent depth of penetration of the evanescent wave. c. Thoroughly clean the ATR crystal with a solvent-dampened tissue to remove all traces of the sample before the next measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.[12][13]

  • Expected Molecular Ion and Isotopic Pattern:

    • The key feature in the mass spectrum of this compound will be the isotopic signature of bromine . Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[14]

    • This results in two molecular ion peaks of almost equal intensity:

      • M⁺ peak: at m/z corresponding to the molecule with ⁷⁹Br.

      • (M+2)⁺ peak: at m/z corresponding to the molecule with ⁸¹Br.

    • For this compound (C₃H₄⁷⁹BrF₃O), the M⁺ peak is expected at m/z ≈ 192 , and the (M+2)⁺ peak at m/z ≈ 194 . The observation of this 1:1 doublet is definitive proof of the presence of a single bromine atom in the molecule.[15]

  • Plausible Fragmentation Pathways:

    • Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at m/z 113 [M - Br]⁺. This is often a favorable fragmentation pathway.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is common for alcohols.

      • Loss of the -CH₂Br radical would lead to a fragment at m/z 99 [M - CH₂Br]⁺.

      • Loss of the -CF₃ radical would lead to a fragment at m/z 123/125 [M - CF₃]⁺ (this fragment would still contain bromine and thus exhibit the 1:1 isotopic pattern).

    • Loss of Water: Dehydration can lead to a fragment at m/z 174/176 [M - H₂O]⁺.

Table 5: Predicted Key Ions in the EI Mass Spectrum

m/z (for ⁷⁹Br/⁸¹Br) Relative Intensity Identity of Ion
192 / 194 Medium (~1:1) [C₃H₄BrF₃O]⁺ (Molecular Ion, M⁺)
123 / 125 Medium (~1:1) [M - CF₃]⁺
113 Strong [M - Br]⁺
99 Strong [M - CH₂Br]⁺

| 69 | Strong | [CF₃]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a standard procedure for obtaining an EI mass spectrum, a self-validating method for determining molecular weight and fragmentation patterns.

  • Sample Introduction: a. Prepare a dilute solution of the analyte (e.g., ~100 µg/mL) in a volatile solvent like methanol or dichloromethane. b. The sample can be introduced into the ion source via a direct insertion probe or, for volatile compounds, through a Gas Chromatography (GC) inlet, which provides separation and purification.

  • Ionization: a. The volatile sample enters the ion source, which is maintained under a high vacuum (~10⁻⁶ to 10⁻⁷ torr).[12] b. The molecules are bombarded with a beam of electrons, typically accelerated to 70 eV. This high energy is a standard that allows for reproducible fragmentation patterns that can be compared to spectral libraries.[13]

  • Mass Analysis: a. The resulting positive ions (molecular ions and fragment ions) are accelerated out of the ion source by an electric potential. b. The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: a. The separated ions strike a detector (e.g., an electron multiplier), which generates an electrical signal proportional to the number of ions. b. The instrument scans a range of m/z values, and the software plots the relative abundance of each ion versus its m/z, creating the mass spectrum. The most intense peak is designated as the base peak and assigned a relative abundance of 100%.[12]

Data Visualization and Workflow

Predicted NMR Splitting Pattern

The following diagram illustrates the key spin-spin coupling interactions that define the multiplicity of the H-2 proton, a central feature of the ¹H NMR spectrum.

G H2 H-2 Proton (Methine) Multiplet Resulting Multiplet Signal for H-2 H2->Multiplet ³J(HH) coupling H1 H-1 Protons (Diastereotopic CH₂Br) H1->H2 F3 F-3 Atoms (CF₃ Group) F3->H2 ³J(HF) coupling

Caption: Predicted ¹H NMR coupling for the H-2 proton.

General Spectroscopic Analysis Workflow

This workflow represents a logical and self-validating sequence for the complete spectroscopic characterization of a novel or synthesized compound.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation Prep Pure Analyte (5-10 mg) MS MS Analysis (Confirm MW & Br presence) Prep->MS IR IR Analysis (Identify Functional Groups) Prep->IR NMR1D 1D NMR (¹H, ¹³C, ¹⁹F) (Map out basic framework) MS->NMR1D Validated MW IR->NMR1D Validated functional groups NMR2D 2D NMR (COSY, HSQC) (Confirm connectivity) NMR1D->NMR2D Requires further assignment Confirm Structure Confirmed NMR2D->Confirm

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS techniques, provides a robust framework for its unambiguous identification and structural verification. The predicted data, characterized by the unique ¹H NMR multiplets arising from diastereotopicity and H-F coupling, the distinctive C-F quartets in the ¹³C NMR, the definitive 1:1 M/M+2 isotopic pattern in the mass spectrum, and the strong C-F and O-H absorptions in the IR spectrum, collectively form a unique fingerprint for this molecule. The standardized protocols provided herein ensure that researchers can generate reliable, high-quality data for this and structurally related compounds, underpinning the integrity and progression of research and development efforts.

References

1H and 13C NMR spectral assignments for 3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 3-Bromo-1,1,1-trifluoropropan-2-ol

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have garnered significant attention due to their unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity. This compound is a key chiral building block that incorporates both a bromine atom and a trifluoromethyl group, offering versatile synthetic handles for the creation of complex molecules.[1][2] Unambiguous structural characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.

This technical guide provides a comprehensive analysis and assignment of the ¹H and ¹³C NMR spectra of this compound. We will delve into the underlying principles that govern the observed chemical shifts and coupling patterns, offering insights rooted in the electronic environment of the nuclei. This document is intended for researchers, scientists, and professionals in drug development who rely on precise spectroscopic interpretation for structural elucidation.

The Molecular Architecture: A Foundation for Spectral Prediction

To accurately interpret the NMR spectra, we must first consider the molecular structure of this compound.

Structure:

The molecule possesses a chiral center at the C2 carbon, which has significant implications for the NMR spectrum. Specifically, the two protons on the C3 carbon (the -CH₂Br group) are rendered diastereotopic. This means they are chemically non-equivalent and are expected to have different chemical shifts and to couple to each other (geminal coupling).

Therefore, we anticipate:

  • Four distinct signals in the ¹H NMR spectrum: one for the hydroxyl proton (-OH), one for the methine proton (-CH-), and two for the diastereotopic methylene protons (-CH₂Br).

  • Three distinct signals in the ¹³C NMR spectrum: one for each carbon atom (CF₃, CHOH, and CH₂Br).

¹H NMR Spectral Analysis: Unraveling the Proton Environments

The ¹H NMR spectrum provides a detailed map of the proton framework of the molecule. The chemical shift of each proton is dictated by its local electronic environment, which is heavily influenced by the presence of highly electronegative atoms (F, O, Br).[3][4][5][6]

Causality of Chemical Shifts (δ)
  • Methine Proton (H2): The proton on C2 is flanked by three powerful electron-withdrawing groups: a hydroxyl (-OH) group, a trifluoromethyl (-CF₃) group, and a bromomethyl (-CH₂Br) group. The cumulative inductive effect of these substituents strongly deshields this proton, causing its resonance to appear significantly downfield.[7][8]

  • Methylene Protons (H3a and H3b): These diastereotopic protons are attached to a carbon bonded to an electronegative bromine atom, which shifts them downfield from a typical alkyl proton resonance.[3][9] Their proximity to the chiral C2 center ensures they reside in different magnetic environments, resulting in distinct chemical shifts.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable as it is dependent on solvent, concentration, and temperature due to hydrogen bonding.[4][8] It typically appears as a broad singlet, and its signal can be confirmed by its disappearance upon shaking the sample with a drop of D₂O.

Spin-Spin Coupling (J): The Connectivity Puzzle

The splitting patterns (multiplicity) of the signals reveal which protons are adjacent to one another.

  • H2 Signal (Methine): This proton is adjacent to the two diastereotopic protons on C3 and the three equivalent fluorine atoms on C1.

    • Vicinal H-H Coupling (³JHH): It will be split by H3a and H3b, likely with different coupling constants, resulting in a doublet of doublets.

    • Vicinal H-F Coupling (³JHF): It will also be split by the three fluorine atoms into a quartet.

    • The resulting signal for H2 is expected to be a complex multiplet, specifically a doublet of doublets of quartets (ddq), although some couplings may overlap.

  • H3a and H3b Signals (Methylene): These protons couple with each other and with H2.

    • Geminal H-H Coupling (²JHH): H3a and H3b will split each other, appearing as a pair of doublets.

    • Vicinal H-H Coupling (³JHH): Each of these doublets will be further split by H2 into a doublet of doublets.

    • Therefore, the C3 position should give rise to two distinct doublet of doublets signals.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, reveals the number of unique carbon environments. The influence of the electronegative F, O, and Br atoms is even more pronounced here.

Causality of Chemical Shifts (δ)
  • C1 (CF₃): This carbon is directly bonded to three highly electronegative fluorine atoms. This results in a substantial downfield shift.

  • C2 (CHOH): The attachment to an electronegative oxygen atom shifts this carbon's resonance downfield. Its position between the electron-withdrawing CF₃ and CH₂Br groups further contributes to this effect.

  • C3 (CH₂Br): The bromine atom causes a moderate downfield shift for this carbon compared to an unsubstituted alkane.

Carbon-Fluorine Coupling: A Definitive Signature

A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of C-F coupling, which persists even with proton decoupling.[10]

  • C1 Signal (CF₃): The signal for the CF₃ carbon will be split into a large quartet due to one-bond coupling (¹JCF) with the three directly attached fluorine atoms.

  • C2 Signal (CHOH): This carbon's signal will be split into a smaller quartet due to two-bond coupling (²JCF) with the three fluorine atoms on the adjacent C1 carbon.

  • C3 Signal (CH₂Br): A much smaller three-bond C-F coupling (³JCF) might be observable, potentially splitting the C3 signal into a triplet, though this can sometimes be too small to resolve.

Summary of NMR Data Assignments

The following table summarizes the expected NMR assignments for this compound.

¹H NMR Atom Approx. δ (ppm) Multiplicity Coupling (J)
H2-CH (OH)-4.2 - 4.5Multiplet (ddq)³JHH, ³JHF
H3a, H3b-CH₂ Br3.6 - 3.9Doublet of Doublets (each)²JHH, ³JHH
OH-OH Variable (2-5)Broad Singlet-
¹³C NMR Atom Approx. δ (ppm) Multiplicity (from ¹⁹F) Coupling (J)
C1C F₃123 - 126Quartet (q)¹JCF (~280 Hz)
C2-C H(OH)-70 - 74Quartet (q)²JCF (~35 Hz)
C3-C H₂Br35 - 38Singlet or Triplet³JCF (small)

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended. This protocol is designed as a self-validating system to achieve accurate structural confirmation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[11]

  • ¹H NMR Acquisition:

    • Insert the sample into a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-pulse ¹H spectrum with the following typical parameters:

      • Spectral Width: 12-15 ppm

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~3 seconds

      • Relaxation Delay (d1): 2-5 seconds

      • Number of Scans: 8-16

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Spectral Width: ~220 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

    • Process the data similarly to the ¹H spectrum, referencing the TMS signal at 0.00 ppm.

  • Structural Confirmation (Optional but Recommended):

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to confirm ¹H-¹H coupling correlations (e.g., the correlation between H2 and H3a/H3b).

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to definitively assign each proton signal to its directly attached carbon atom.

Visualization of Molecular Connectivity

The following diagram illustrates the structure of this compound and highlights the key spin-spin coupling interactions that define its NMR spectra.

Caption: Key J-coupling interactions in this compound.

Conclusion

The comprehensive assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through a systematic analysis of chemical shifts and spin-spin coupling patterns. The strong inductive effects of the fluorine, oxygen, and bromine substituents create a highly dispersed and informative spectrum. Key diagnostic features include the diastereotopic nature of the C3 methylene protons in the ¹H spectrum and the characteristic ¹JCF and ²JCF coupling patterns in the ¹³C spectrum. By following the detailed experimental protocol outlined, researchers can obtain high-fidelity data to confidently verify the structure of this versatile synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

The Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-1,1,1-trifluoropropan-2-ol. As a halogenated alcohol with a trifluoromethyl group, this molecule presents a unique fragmentation signature influenced by the interplay of its functional groups. Understanding this fragmentation behavior is critical for its unambiguous identification in complex matrices, particularly in the fields of pharmaceutical development, environmental analysis, and materials science. This document outlines the principal fragmentation pathways, provides a quantitative summary of expected major fragment ions, details a standard experimental protocol for data acquisition, and visually represents the fragmentation cascade through a detailed pathway diagram.

Introduction: The Structural Context of Fragmentation

This compound (C₃H₄BrF₃O, M.W. 192.96 g/mol ) is a secondary alcohol characterized by the presence of three distinct and influential chemical motifs: a hydroxyl group, a bromine atom, and a trifluoromethyl group.[1][2] In electron ionization mass spectrometry (EI-MS), the initial high-energy electron impact removes an electron from the molecule, creating an energetically unstable molecular ion ([M]•+). This molecular ion then undergoes a series of predictable bond cleavages and rearrangements to form more stable fragment ions. The fragmentation of this compound is primarily dictated by the following principles:

  • Alpha-Cleavage: A dominant fragmentation pathway for alcohols, involving the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. This process is driven by the formation of a resonance-stabilized oxonium ion.[3][4]

  • Carbon-Bromine Bond Cleavage: The C-Br bond is relatively weak and susceptible to cleavage, leading to the loss of a bromine radical.[5]

  • Inductive Effect of the Trifluoromethyl Group: The strongly electron-withdrawing CF₃ group significantly influences bond polarities and the stability of adjacent carbocations, thereby directing fragmentation pathways.

  • Isotopic Signature of Bromine: Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[6] Consequently, any bromine-containing fragment will manifest in the mass spectrum as a characteristic pair of peaks (a doublet) of almost equal intensity, separated by two mass-to-charge (m/z) units.[7]

Proposed Electron Ionization Fragmentation Pathways

Upon electron ionization, the molecular ion of this compound ([C₃H₄BrF₃O]•+) will appear as a doublet at m/z 192 and 194, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The subsequent fragmentation is expected to proceed through several competing pathways:

Pathway A: Alpha-Cleavage

Two primary alpha-cleavage routes are possible:

  • Cleavage of the C-C bond between the hydroxyl-bearing carbon and the CH₂Br group: This is anticipated to be a major pathway, resulting in the loss of a bromomethyl radical (•CH₂Br) and the formation of a resonance-stabilized cation at m/z 99 .

  • Cleavage of the C-C bond between the hydroxyl-bearing carbon and the CF₃ group: This pathway leads to the loss of a trifluoromethyl radical (•CF₃) and the formation of a bromine-containing cation at m/z 123 and 125 .

Pathway B: Loss of HBr

The elimination of a hydrogen bromide (HBr) molecule is a common fragmentation route for bromoalkanes, particularly when facilitated by an adjacent functional group. This would result in an enol radical cation at m/z 112 .

Pathway C: Loss of Water (Dehydration)

A characteristic fragmentation for alcohols is the loss of a water molecule (H₂O), which would yield a radical cation at m/z 174 and 176 .[8]

Pathway D: Cleavage of the Carbon-Bromine Bond

Direct cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a fragment ion at m/z 113 .

Quantitative Data Summary of Proposed Fragments

The following table summarizes the key fragment ions anticipated in the EI mass spectrum of this compound.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossProposed Fragmentation Pathway
192 / 194[C₃H₄⁷⁹BrF₃O]•+ / [C₃H₄⁸¹BrF₃O]•+-Molecular Ion [M]•+
174 / 176[C₃H₂⁷⁹BrF₃]•+ / [C₃H₂⁸¹BrF₃]•+H₂ODehydration
123 / 125[C₂H₃⁷⁹BrO]+ / [C₂H₃⁸¹BrO]+•CF₃Alpha-Cleavage
113[C₃H₄F₃O]+•BrC-Br Bond Cleavage
112[C₃H₃F₃O]•+HBrLoss of HBr
99[C₂H₂F₃O]+•CH₂BrAlpha-Cleavage
69[CF₃]+C₂H₄BrOCleavage leading to CF₃ cation

Visualization of Fragmentation Pathways

The proposed fragmentation cascade is illustrated in the diagram below, providing a visual representation of the relationships between the molecular ion and its primary fragment ions.

Fragmentation_Pathway cluster_alpha Alpha-Cleavage cluster_elimination Elimination/Cleavage M [M]•+ m/z 192/194 F99 [C₂H₂F₃O]+ m/z 99 M->F99 - •CH₂Br F123_125 [C₂H₃BrO]+ m/z 123/125 M->F123_125 - •CF₃ F174_176 [C₃H₂BrF₃]•+ m/z 174/176 M->F174_176 - H₂O F112 [C₃H₃F₃O]•+ m/z 112 M->F112 - HBr F113 [C₃H₄F₃O]+ m/z 113 M->F113 - •Br

Caption: Proposed EI fragmentation pathways of this compound.

Experimental Protocol for Mass Spectrum Acquisition

To experimentally verify the proposed fragmentation pattern, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is the recommended methodology.

Sample Preparation
  • Dilution: Prepare a 1 µg/mL solution of this compound in a high-purity, volatile solvent such as methanol or dichloromethane.

  • Standard: For quantitative analysis, an appropriate internal standard may be added.

GC-MS Instrumentation and Parameters
  • System: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Injection: 1 µL of the diluted sample is injected into the GC inlet.

  • GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable for this analyte.

  • Oven Program:

    • Initial Temperature: 50°C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 10°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-250.

The workflow for this experimental protocol is depicted below.

GCMS_Workflow SamplePrep Sample Preparation (1 µg/mL in Methanol) GC_Injection GC Injection (1 µL) SamplePrep->GC_Injection GC_Separation Chromatographic Separation (DB-5ms column) GC_Injection->GC_Separation Ionization EI Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/TOF, m/z 40-250) Ionization->Mass_Analysis Data_Acquisition Data Acquisition & Spectrum Generation Mass_Analysis->Data_Acquisition

Caption: Standard workflow for GC-MS analysis of the target compound.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be rich in structural information, governed by characteristic fragmentation pathways including alpha-cleavage, dehydration, and loss of HBr. The presence of bromine will provide a distinct isotopic signature for the molecular ion and any bromine-containing fragments, aiding in their identification. The proposed fragmentation pattern and experimental protocol detailed in this guide serve as a robust framework for the identification and characterization of this compound in various scientific and industrial applications.

References

Solubility of 3-Bromo-1,1,1-trifluoropropan-2-ol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Bromo-1,1,1-trifluoropropan-2-ol in Organic Solvents

Abstract

This compound (BTFP) is a halogenated alcohol of significant interest in medicinal chemistry and materials science, primarily valued as a versatile synthetic intermediate.[1][] Its unique molecular structure, featuring a hydroxyl group for hydrogen bonding, a lipophilic trifluoromethyl group, and a reactive bromine atom, results in a complex solubility profile that is critical for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility of BTFP in various classes of organic solvents. We delve into the molecular-level interactions governing its dissolution, offer a predictive framework for its solubility based on solvent properties, and present a rigorous, self-validating experimental protocol for the quantitative determination of its solubility. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals seeking to effectively utilize BTFP in their work.

Introduction to this compound (BTFP)

Chemical Identity and Structure

This compound, often abbreviated as BTFP, is a brominated and fluorinated saturated alcohol.[1] Its structure combines features that make it a unique building block in organic synthesis. The presence of the trifluoromethyl group can enhance properties like metabolic stability and binding affinity in derivative molecules.[3]

  • IUPAC Name: this compound[4]

  • CAS Number: 431-34-5

  • Molecular Formula: C₃H₄BrF₃O[4]

  • Molecular Weight: 192.96 g/mol [4]

  • Structure:

Key Physicochemical Properties

A summary of BTFP's key physical properties is essential for its safe handling and application in experimental design.

PropertyValueSource
Appearance Colorless to yellow liquid[]
Density 1.861 g/mL at 25 °C[5]
Boiling Point 124.5 °C at 743 mmHg[5]
Flash Point 43 °C (109.4 °F) - closed cup
Refractive Index n20/D 1.4

Note: As a flammable liquid with potential skin, eye, and respiratory irritation, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be used when handling BTFP.[4]

Significance and Applications

BTFP is not merely a laboratory curiosity; it is a functionalized intermediate with practical applications. It is employed as a thiol-reactive trifluoromethyl probe and serves as a precursor in the synthesis of fungicides and other biologically active compounds, including potential anti-cancer drugs.[1][][6] Its utility in these synthetic routes is fundamentally dependent on its ability to dissolve in common reaction media.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.

A Molecular Analysis of BTFP's Solubility Drivers

BTFP's amphiphilic character is central to its solubility profile:

  • Hydroxyl (-OH) Group: This is the primary polar, protic site on the molecule. It can act as both a hydrogen bond donor and acceptor, promoting solubility in protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).[7]

  • Trifluoromethyl (-CF₃) Group: The highly electronegative fluorine atoms create a strong dipole but are poor hydrogen bond acceptors. This group significantly increases the molecule's lipophilicity and non-polar surface area, favoring interactions with less polar solvents.[3]

  • Bromo-methylene (-CH₂Br) Group: The bromine atom adds to the molecular weight and polarizability, enhancing London dispersion forces. This contributes to its solubility in solvents that interact via these forces, such as chlorinated solvents.

Predicting Solubility in Common Organic Solvent Classes

Based on the molecular structure, we can predict the solubility of BTFP across different solvent categories:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. The hydroxyl group of BTFP can readily hydrogen bond with the solvent molecules, overcoming the solute-solute interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): High to moderate solubility is expected. These solvents can accept hydrogen bonds from BTFP's hydroxyl group and engage in strong dipole-dipole interactions.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): High solubility is likely. The polarizability of both the solvent and the C-Br bond, along with dipole-dipole interactions, should facilitate dissolution.

  • Aromatic Solvents (e.g., Toluene, Benzene): Moderate solubility is predicted. The lipophilic -CF₃ group and dispersion forces will be the primary drivers of solubility, while the polar -OH group will limit miscibility.

  • Non-polar Aliphatic Solvents (e.g., Hexane, Cyclohexane): Low to poor solubility is expected. The energy required to break the hydrogen bonds between BTFP molecules would not be sufficiently compensated by the weak van der Waals forces formed with the non-polar solvent.

Experimental Determination of BTFP Solubility

While theoretical predictions are valuable, empirical data is the gold standard. The following protocol describes a reliable isothermal gravimetric method for quantitatively determining the solubility of BTFP.

Causality and Rationale for the Isothermal Gravimetric Method

This method is chosen for its robustness and directness. It relies on achieving thermodynamic equilibrium, ensuring the measured solubility is a true representation of the system's saturation point at a given temperature. By physically isolating and weighing the dissolved solute from a saturated solution, it minimizes errors associated with indirect methods (e.g., spectroscopy, which requires calibration and can be matrix-dependent). This approach is self-validating because a stable, unchanging concentration over time confirms that equilibrium has been reached.

Diagram of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_calc 4. Calculation prep_vial Add excess BTFP to a known mass of solvent in a vial seal_vial Seal vial tightly prep_vial->seal_vial agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours seal_vial->agitate settle Allow solids to settle (e.g., 4 hours) agitate->settle sample Withdraw a known mass of the clear supernatant settle->sample evap Evaporate solvent under vacuum sample->evap weigh Weigh the residual BTFP solute evap->weigh calc_sol Calculate solubility: (mass of residue) / (mass of supernatant - mass of residue) weigh->calc_sol

Caption: Workflow for Isothermal Gravimetric Solubility Determination.

Step-by-Step Experimental Protocol

Materials:

  • This compound (BTFP, >96% purity)

  • Selected organic solvents (analytical grade)

  • 20 mL glass vials with PTFE-lined screw caps

  • Analytical balance (±0.1 mg)

  • Temperature-controlled shaker or incubator

  • Syringes and 0.2 µm PTFE syringe filters

  • Vacuum oven or rotary evaporator

Procedure:

  • Preparation: To a tared 20 mL glass vial, add approximately 10 mL of the chosen solvent and record the exact mass. Add BTFP in small portions while stirring until a significant amount of excess solid/liquid phase remains undissolved. This ensures the solution will be saturated.

  • Equilibration: Securely cap the vial. Place it in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After agitation, let the vial stand undisturbed at the same constant temperature for at least 4 hours to allow the excess BTFP to settle completely, leaving a clear supernatant.

  • Sampling: Carefully withdraw approximately 2-3 mL of the clear supernatant using a syringe fitted with a 0.2 µm PTFE filter. The filter removes any suspended microparticles. Discharge the sample into a pre-weighed, clean vial. Record the exact mass of the supernatant collected.

  • Solvent Evaporation: Place the vial containing the supernatant in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or use a rotary evaporator to completely remove the solvent.

  • Quantification: Once the solvent is fully evaporated, weigh the vial containing the non-volatile BTFP residue. The difference between this mass and the empty vial's mass is the mass of the dissolved BTFP.

  • Calculation: The solubility is typically expressed as grams of solute per 100 grams of solvent.

    • Mass of Solvent in Sample = (Total Mass of Supernatant) - (Mass of BTFP Residue)

    • Solubility ( g/100 g solvent) = [ (Mass of BTFP Residue) / (Mass of Solvent in Sample) ] * 100

Anticipated Solubility Profile & Data Interpretation

While quantitative data requires experimentation, a qualitative summary can guide solvent selection for various applications.

Predictive Solubility Summary Table
Solvent ClassExample SolventsPredicted SolubilityPrimary Intermolecular Forces
Polar Protic Methanol, Ethanol, IsopropanolHigh / MiscibleHydrogen Bonding
Polar Aprotic DMSO, Acetone, AcetonitrileHighH-Bond Accepting, Dipole-Dipole
Ethers Tetrahydrofuran (THF), Diethyl EtherHigh to ModerateH-Bond Accepting, Dipole-Dipole
Halogenated Dichloromethane (DCM), ChloroformHighDipole-Dipole, Dispersion
Aromatic Toluene, XylenesModerateDispersion, Weak Dipole
Aliphatic Hexane, CyclohexaneLow / PoorDispersion
Factors Influencing Experimental Results
  • Temperature: Solubility is temperature-dependent. For most systems, solubility increases with temperature, but this must be determined empirically. Always report solubility at a specific temperature.

  • Purity of BTFP: Impurities can enhance or decrease solubility. Using a high-purity grade of BTFP is crucial for obtaining reproducible and accurate data.

  • Water Content in Solvents: Trace amounts of water in organic solvents can significantly alter the solubility of a polar compound like BTFP by providing additional hydrogen bonding opportunities. Using anhydrous solvents is recommended for baseline measurements.

Conclusion

This compound possesses a nuanced solubility profile dictated by the interplay of its polar hydroxyl group and its lipophilic, halogenated backbone. It is predicted to be highly soluble in polar protic and aprotic solvents and moderately soluble in aromatic solvents, with poor solubility in non-polar aliphatic hydrocarbons. This guide provides the theoretical basis for these predictions and, more importantly, a detailed, reliable protocol for their experimental verification. A thorough understanding of BTFP's solubility is a critical prerequisite for its effective use in chemical synthesis, enabling rational solvent selection for reactions, extractions, and purifications, thereby accelerating research and development in the fields it serves.

References

A Technical Guide to 3-Bromo-1,1,1-trifluoropropan-2-ol: From Discovery to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP) has emerged as a pivotal fluorinated building block in modern organic synthesis. Its unique trifluoromethyl and hydroxyl functionalities, combined with a reactive bromine atom, offer a versatile platform for the construction of complex molecules with tailored properties. This guide provides an in-depth exploration of the historical context of BTFP's development, a detailed analysis of its first synthetic routes, and a discussion of its contemporary applications, particularly in the realms of medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of its synthesis, present detailed experimental protocols, and offer insights into the causality behind key experimental choices, thereby providing a comprehensive resource for professionals in the field.

Introduction: The Rise of Fluorinated Alcohols

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance a molecule's lipophilicity, metabolic stability, and binding affinity. This compound, with the CAS number 431-34-5, represents a key intermediate that allows for the introduction of a trifluoromethylated, hydroxylated propyl chain.[1] Its structure offers a unique combination of reactive sites, making it a valuable tool for synthetic chemists.

The presence of the hydroxyl group allows for further functionalization, while the bromine atom serves as a convenient leaving group for nucleophilic substitution and cross-coupling reactions. This guide will trace the path from the conceptualization of such a molecule to its practical synthesis and subsequent application.

The Genesis of this compound: A Synthetic Imperative

While there isn't a singular "discovery" of this compound in the traditional sense of isolating a natural product, its creation was a logical progression in the expanding field of organofluorine chemistry. The mid-20th century saw pioneering work in the synthesis of trifluoromethyl-containing compounds, which laid the groundwork for the development of more complex fluorinated building blocks.

The synthesis of BTFP is intrinsically linked to the availability of its ketone precursor, 3-Bromo-1,1,1-trifluoroacetone (BTFA). The development of methods to synthesize BTFA was a critical step towards accessing the corresponding alcohol.

The First Synthesis: A Mechanistic Approach

The most direct and plausible route to the first synthesis of this compound is through the reduction of its corresponding ketone, 3-Bromo-1,1,1-trifluoroacetone (BTFA). This transformation is a fundamental reaction in organic chemistry, and its application to this specific substrate provides a reliable method for producing the desired alcohol.

Synthesis of the Precursor: 3-Bromo-1,1,1-trifluoroacetone (BTFA)

The synthesis of BTFA itself is a key preliminary step. While various methods exist, a common approach involves the bromination of 1,1,1-trifluoroacetone.

The Reductive Step: From Ketone to Alcohol

The core of the first synthesis of BTFP lies in the reduction of the carbonyl group of BTFA. This is typically achieved using a mild reducing agent to avoid side reactions involving the bromine atom. Sodium borohydride (NaBH4) is an ideal candidate for this transformation due to its selectivity for ketones and aldehydes.

The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of BTFA. The resulting alkoxide is then protonated, typically during an aqueous workup, to yield the final alcohol product.

G cluster_precursor Precursor Synthesis cluster_reduction Reduction to Alcohol 1_1_1_trifluoroacetone 1,1,1-Trifluoroacetone BTFA 3-Bromo-1,1,1-trifluoroacetone (BTFA) 1_1_1_trifluoroacetone->BTFA Bromination Brominating_Agent Brominating Agent (e.g., Br2) Brominating_Agent->BTFA BTFP This compound (BTFP) BTFA->BTFP Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->BTFP caption Overall Synthetic Workflow for BTFP

Caption: Overall Synthetic Workflow for BTFP

Mechanistic Insights: The Reduction of BTFA

The mechanism of the reduction of BTFA with sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.

Caption: Reduction Mechanism of BTFA

Physicochemical Properties and Characterization

The identity and purity of synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

PropertyValue
Molecular Formula C₃H₄BrF₃O
Molecular Weight 192.96 g/mol [1]
CAS Number 431-34-5[1]
Appearance Colorless to yellow liquid[]
Boiling Point 124.5 °C at 743 mmHg[3]
Density 1.861 g/mL at 25 °C
Refractive Index (n20/D) 1.4[3]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the CH₂Br, CHOH, and OH protons, with characteristic splitting patterns due to coupling.

  • ¹³C NMR: The carbon NMR spectrum will show three signals corresponding to the three carbon atoms in the molecule, with their chemical shifts influenced by the attached electronegative atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of bromine.

Applications in Research and Drug Development

This compound is more than a synthetic curiosity; it is a valuable tool with a range of applications.

  • Agrochemicals: It is used in the preparation of halomethyl ketones and their hydrates, which have shown promise as fungicides.[][3]

  • Medicinal Chemistry: The trifluoromethyl group is a common feature in many pharmaceuticals. BTFP provides a convenient way to introduce this group, along with a reactive handle for further molecular elaboration. The trifluoromethyl group can improve a drug candidate's metabolic stability and cell membrane permeability.

  • Materials Science: The unique properties of fluorinated compounds make them attractive for the development of advanced materials. The incorporation of BTFP into polymers can lead to materials with enhanced thermal stability and chemical resistance.[4]

  • Fundamental Research: BTFP has been used as a model compound in studies of photodissociation dynamics, providing insights into fundamental chemical processes.[3][5]

Experimental Protocol: Synthesis of this compound

The following protocol details a representative synthesis of this compound from its ketone precursor.

Materials:

  • 3-Bromo-1,1,1-trifluoroacetone (BTFA)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-1,1,1-trifluoroacetone (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.3 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition. Causality: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours or until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Causality: Quenching neutralizes the excess borohydride and protonates the intermediate alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Conclusion

This compound stands as a testament to the power of rational molecular design in synthetic chemistry. Its development, driven by the need for versatile fluorinated building blocks, has provided researchers with a valuable tool for the synthesis of new pharmaceuticals, agrochemicals, and advanced materials. The straightforward and efficient synthesis of BTFP from its ketone precursor ensures its continued availability and application in a wide range of scientific endeavors. As the demand for sophisticated fluorinated molecules continues to grow, the importance of intermediates like this compound is set to increase, paving the way for future innovations.

References

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of 3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the enantioselective synthesis of (R)- and (S)-3-Bromo-1,1,1-trifluoropropan-2-ol, a critical chiral building block in medicinal and materials chemistry. The unique structural combination of a vicinal bromo- and trifluoromethyl-substituted stereocenter makes this alcohol a valuable precursor for complex molecular architectures. We present two robust and highly selective methodologies: chemo-catalytic Asymmetric Transfer Hydrogenation (ATH) via Dynamic Kinetic Resolution (DKR), and a biocatalytic reduction using a ketoreductase (KRED). Detailed, step-by-step protocols, mechanistic insights, data analysis procedures, and troubleshooting guides are provided to enable researchers to reliably produce the target enantiomers in high yield and excellent enantiomeric excess.

Introduction: The Significance of a Trifluoromethylated Chiral Halohydrin

Fluorinated organic compounds are of immense importance in the pharmaceutical and agrochemical industries.[1] The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When this moiety is adjacent to a stereocenter, as in 3-Bromo-1,1,1-trifluoropropan-2-ol, it creates a powerful and versatile chiral synthon. The bromine atom serves as a convenient handle for a wide array of subsequent transformations, including nucleophilic substitutions and cross-coupling reactions, while the hydroxyl group allows for esterification, etherification, or oxidation.

The most direct and efficient pathway to this chiral alcohol is the asymmetric reduction of the prochiral ketone, 3-bromo-1,1,1-trifluoropropan-2-one.[1][2] This precursor's reactivity is defined by the electron-withdrawing CF₃ group, which activates the carbonyl for reduction, and the α-bromo substituent, which introduces a key challenge and opportunity for stereocontrol.

This guide details two state-of-the-art methods to achieve this transformation with exceptional control over stereochemistry.

Strategic Approach: Asymmetric Reduction via Dynamic Kinetic Resolution (DKR)

The primary challenge in the reduction of α-halo ketones is the potential for generating four stereoisomers. However, the acidity of the α-proton allows for racemization at the carbon bearing the halogen under specific conditions. By coupling this in-situ racemization with a fast, stereoselective reduction, a process known as Dynamic Kinetic Resolution (DKR) can occur. This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired diastereomer with high enantiomeric excess, overcoming the 50% yield limit of classical kinetic resolutions.[3]

Both the chemo-catalytic and biocatalytic methods described herein are designed to leverage the principles of DKR for optimal efficiency and stereoselectivity.

Methodology 1: Chemo-Catalytic Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful technique for the reduction of ketones, utilizing a stable hydrogen donor in the presence of a chiral transition metal catalyst. Ruthenium and Iridium complexes, particularly those developed by Noyori and Ikariya, are exemplary catalysts for this transformation, demonstrating broad applicability and exquisite stereocontrol.[3][4] For α-halo ketones, these systems can facilitate DKR to yield vicinal halohydrins with excellent diastereoselectivity and enantioselectivity.[3]

Mechanistic Rationale

The catalytic cycle involves the formation of a metal-hydride species from the catalyst precursor and a hydrogen donor, typically a formic acid/triethylamine (HCOOH/NEt₃) azeotrope or isopropanol. The prochiral ketone coordinates to the chiral catalyst, and the hydride is delivered to the carbonyl face in a stereochemically defined manner dictated by the chiral ligand. A base, such as triethylamine or potassium hydroxide, facilitates both the regeneration of the metal-hydride and the crucial epimerization of the α-stereocenter, enabling the DKR pathway.

Experimental Workflow: Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_catalyst Prepare Catalyst Solution (e.g., [Ir(Cp*)Cl₂]₂ + Ligand) add_catalyst Add Pre-formed Catalyst prep_catalyst->add_catalyst prep_reagents Prepare H-Donor Solution (HCOOH/NEt₃) add_h_donor Add H-Donor Solution prep_reagents->add_h_donor setup Assemble Inert Atmosphere Setup (Schlenk Flask, Argon) charge Charge Flask with Substrate & Solvent (Toluene) setup->charge charge->add_catalyst add_catalyst->add_h_donor react Stir at Controlled Temp (e.g., 25-40 °C) add_h_donor->react monitor Monitor Progress (TLC, Chiral HPLC) react->monitor quench Quench Reaction (e.g., with H₂O) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry & Concentrate extract->dry purify Purify via Column Chromatography dry->purify characterize Structural Characterization (¹H, ¹³C, ¹⁹F NMR, MS) purify->characterize ee_det Determine Enantiomeric Excess (Chiral HPLC or GC) purify->ee_det

Caption: Workflow for ATH of 3-bromo-1,1,1-trifluoropropan-2-one.

Detailed Protocol: Synthesis of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

This protocol is adapted from general procedures for the asymmetric reduction of α-halogenated ketones and should be optimized for this specific substrate.[4]

Materials and Reagents:

  • 3-Bromo-1,1,1-trifluoropropan-2-one (1.0 equiv)

  • [Ir(Cp*)Cl₂]₂ (0.0025 equiv, 0.05 mol% Ir)

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.0055 equiv)

  • Potassium hydroxide (KOH) (0.1 equiv)

  • Isopropanol (anhydrous)

  • Toluene (anhydrous)

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer and hotplate

Procedure:

  • Catalyst Pre-formation: In a small vial under an argon atmosphere, add [Ir(Cp*)Cl₂]₂ and (S,S)-TsDPEN to anhydrous toluene. Stir the resulting orange solution for 20 minutes at room temperature.

  • Reaction Setup: To a dry Schlenk flask under argon, add 3-bromo-1,1,1-trifluoropropan-2-one followed by anhydrous isopropanol and toluene (e.g., 1:1 mixture).

  • Initiation: Add the pre-formed catalyst solution to the flask, followed by the KOH.

  • Reaction: Stir the mixture at 25 °C. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding deionized water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure alcohol.

  • Analysis:

    • Confirm the structure using ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry.

    • Determine the enantiomeric excess by chiral HPLC analysis (e.g., using a Chiralcel OD-H or similar column with a hexane/isopropanol mobile phase).

Methodology 2: Biocatalytic Ketone Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs), a class of alcohol dehydrogenases, catalyze the reduction of ketones to alcohols with exceptional stereo- and regioselectivity under mild aqueous conditions.[5] Modern enzyme engineering has produced a wide array of commercially available KREDs that are robust, tolerate organic co-solvents, and are active towards a broad range of substrates, including trifluoromethyl ketones.[6]

Mechanistic Rationale

KREDs utilize a nicotinamide cofactor, either NADPH or NADH, as the hydride source. The enzyme's chiral active site binds the ketone substrate in a specific orientation, allowing for hydride delivery to only one face of the carbonyl, thus producing a single alcohol enantiomer. Since the cofactor is expensive, an in-situ regeneration system is required. A common approach is a substrate-coupled system, where a cheap sacrificial alcohol like isopropanol is used in large excess to regenerate the NADPH/NADH. Alternatively, an enzyme-coupled system, using glucose and glucose dehydrogenase (GDH), can be employed.

Experimental Workflow: Biocatalytic Reduction

Biocatalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_buffer Prepare Buffer Solution (e.g., K₃PO₄, pH 7.0) setup Combine Buffer, KRED, Cofactor & Regeneration System (GDH/Glucose) prep_buffer->setup prep_substrate Prepare Substrate Stock (dissolved in DMSO) add_substrate Add Substrate Stock Solution prep_substrate->add_substrate setup->add_substrate react Incubate with Shaking (e.g., 30 °C, 200 rpm) add_substrate->react monitor Monitor Progress (Chiral HPLC or GC) react->monitor extract Extract with Organic Solvent (e.g., MTBE or Ethyl Acetate) monitor->extract dry Dry & Concentrate extract->dry purify Purify via Column Chromatography (if necessary) dry->purify characterize Structural Characterization (¹H, ¹³C, ¹⁹F NMR, MS) purify->characterize ee_det Determine Enantiomeric Excess (Chiral HPLC or GC) purify->ee_det

Caption: Workflow for the biocatalytic reduction of 3-bromo-1,1,1-trifluoropropan-2-one.

Detailed Protocol: Synthesis of (R)-3-Bromo-1,1,1-trifluoropropan-2-ol

This protocol utilizes a generic KRED and cofactor regeneration system. The specific enzyme (many are commercially available in screening kits) will determine the enantiomer produced.

Materials and Reagents:

  • 3-Bromo-1,1,1-trifluoropropan-2-one (1.0 equiv)

  • Ketoreductase (KRED) selective for the (R)-product

  • NADP⁺ (or NADPH)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose (1.2 equiv)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Shaking incubator

  • pH meter

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, add the potassium phosphate buffer. To this, add D-glucose, NADP⁺, GDH, and the KRED. Stir gently until all components are dissolved. Adjust the pH to 7.0 if necessary.

  • Substrate Addition: Dissolve the 3-bromo-1,1,1-trifluoropropan-2-one in a minimal amount of DMSO (e.g., to make up 1-5% of the total reaction volume). Add this solution dropwise to the buffered enzyme mixture.

  • Incubation: Place the sealed reaction vessel in a shaking incubator set to 30 °C and 200 rpm.

  • Monitoring: Monitor the reaction by periodically taking a sample, quenching it with an equal volume of acetonitrile, centrifuging to pellet the enzyme, and analyzing the supernatant by chiral HPLC or GC.

  • Workup: Once the reaction has reached completion (typically >99% conversion), extract the entire reaction mixture directly with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if needed.

  • Analysis: Characterize the product and determine the enantiomeric excess as described in section 3.3.

Data Summary and Method Comparison

FeatureChemo-Catalytic ATHBiocatalytic Reduction
Catalyst Chiral Iridium or Ruthenium ComplexKetoreductase (KRED) Enzyme
Stereoselectivity Excellent (>95% ee typical)Excellent to Outstanding (>99% ee common)
Reaction Conditions Anhydrous organic solvents, inert gasAqueous buffer, ambient pressure, mild temp.
Cofactor/H-Donor Formic acid or IsopropanolNADPH/NADH (requires regeneration system)
Substrate Scope Generally broadCan be enzyme-specific, screening is key
Pros High catalyst turnover, well-understoodExtremely high selectivity, "green" conditions
Cons Requires inert atmosphere, potential for heavy metal contaminationEnzyme stability/cost, requires cofactor regeneration

Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion (ATH) 1. Catalyst poisoning (air, moisture).2. Insufficient base for DKR.3. Low reaction temperature.1. Ensure rigorous inert atmosphere and use of anhydrous solvents.2. Increase base loading (e.g., to 0.15 equiv).3. Gently warm the reaction (e.g., to 40 °C).
Low Enantioselectivity (ATH) 1. Incorrect ligand enantiomer for desired product.2. Non-optimal solvent or base.1. Use the opposite ligand enantiomer (e.g., (R,R)-TsDPEN for the (R)-product).2. Screen different solvents (e.g., CH₂Cl₂) or bases (e.g., NaOᵗBu).
Low Conversion (Biocatalysis) 1. Enzyme inhibition by substrate/product.2. Inefficient cofactor regeneration.3. Incorrect pH or temperature.1. Lower substrate concentration; add substrate slowly over time.2. Ensure GDH and glucose are active and in sufficient quantity.3. Optimize pH and temperature for the specific KRED used.
Side Product Formation 1. De-bromination of substrate or product.2. Racemization of product.1. Use milder conditions (lower temp); ensure pH does not become too basic.2. Minimize reaction time after completion; work up promptly.

Conclusion

The enantioselective synthesis of this compound is readily achievable in high yield and enantiopurity through either chemo-catalytic asymmetric transfer hydrogenation or biocatalytic reduction. The ATH approach offers operational simplicity for chemists familiar with organometallic catalysis, while the biocatalytic method provides an environmentally benign route with exceptional levels of stereocontrol. The choice of method will depend on available resources, scale, and desired enantiomer. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully synthesize this valuable chiral building block for applications in drug discovery and advanced material development.

References

Application Note: High-Purity Isolation of 3-Bromo-1,1,1-trifluoropropan-2-ol for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP) is a pivotal fluorinated building block in the synthesis of specialized chemical entities, including pharmaceuticals and agrochemicals.[1] The presence of a trifluoromethyl group can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules.[1][2] Achieving high purity of this intermediate is paramount for the success of subsequent synthetic transformations and the integrity of final products. This application note provides a comprehensive guide for the purification of this compound, detailing two robust methodologies: fractional vacuum distillation and preparative flash column chromatography. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure reproducible, high-purity outcomes.

Introduction: The Significance of Purity for this compound

This compound is a brominated saturated alcohol with the chemical formula BrCH₂CH(OH)CF₃.[3][4] Its utility as a thiol-reactive trifluoromethyl probe and as a precursor for fungicides underscores the necessity of a highly purified starting material.[2][5][] Impurities, such as starting materials from its synthesis, by-products, or degradation products, can lead to unpredictable reaction outcomes, reduced yields, and complications in the purification of downstream products. This guide presents two effective purification strategies, each suited to different scales and impurity profiles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃H₄BrF₃O[7]
Molecular Weight 192.96 g/mol [3][7][8]
Appearance Clear, very pale yellow liquid[5]
Boiling Point 124.5 °C at 743 mmHg[3][5][8][9]
Density 1.861 g/mL at 25 °C[3][5][8][9]
Refractive Index (n20/D) 1.4[3][5][8][9]
Flash Point 43 °C (109.4 °F) - closed cup[3]

Purification by Fractional Vacuum Distillation

Fractional vacuum distillation is the preferred method for purifying this compound on a larger scale, particularly when dealing with non-volatile impurities or by-products with significantly different boiling points. The high boiling point at atmospheric pressure necessitates the use of a vacuum to prevent thermal degradation.

Rationale for Vacuum Distillation

The application of a vacuum lowers the boiling point of the liquid, allowing for distillation at a lower temperature. This is crucial for thermally sensitive compounds like many halogenated alcohols. The trifluoromethyl group can also make the compound susceptible to elimination reactions at elevated temperatures.

Experimental Workflow for Distillation

Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_post Post-Distillation A Assemble Fractional Distillation Apparatus B Connect to Vacuum and Inert Gas Source A->B C Charge Distillation Flask with Crude BTFP B->C D Gradually Apply Vacuum C->D E Heat the Flask Gently D->E F Collect Fractions Based on Boiling Point E->F G Monitor Temperature and Pressure F->G Feedback G->E H Cool the System Under Inert Gas G->H I Characterize Purified Fractions (GC-MS, NMR) H->I

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

Detailed Protocol for Fractional Vacuum Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a Vigreux column (or other fractionating column) to enhance separation efficiency. Ensure all glassware is dry and leak-free.

    • Use a round-bottom flask of an appropriate size (the crude material should fill it to about two-thirds capacity).

    • Connect the distillation head to a condenser and a receiving flask.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Procedure:

    • Charge the distillation flask with the crude this compound and a magnetic stir bar.

    • Slowly and carefully apply vacuum to the system. The boiling point will decrease as the pressure drops.

    • Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.

    • Discard any initial low-boiling fractions.

    • Collect the main fraction at the expected boiling point for the given pressure. Monitor the head temperature closely; a stable temperature indicates the collection of a pure fraction.

    • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains.

  • Post-Distillation:

    • Allow the apparatus to cool completely before slowly releasing the vacuum.

    • The purified this compound should be stored in a tightly sealed container under an inert atmosphere, protected from light.

Purification by Preparative Flash Column Chromatography

For smaller quantities or when impurities have boiling points very close to that of this compound, preparative flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Rationale for Chromatographic Purification

The polarity of this compound, imparted by the hydroxyl group, allows for its effective separation from less polar or more polar impurities on a silica gel stationary phase. The choice of eluent is critical for achieving good resolution.

Experimental Workflow for Chromatography

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution and Collection cluster_analysis Analysis and Isolation A Select and Prepare Mobile Phase B Pack the Chromatography Column with Silica Gel A->B C Load Crude BTFP onto the Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F F->D Adjust Gradient G Combine Pure Fractions F->G H Remove Solvent (Rotary Evaporation) G->H I Characterize Purified Product H->I

References

Application Notes & Protocols: The Role of 3-Bromo-1,1,1-trifluoropropan-2-ol and its Congeners in Trifluoromethylation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trifluoromethyl Group

In the landscape of modern drug discovery and agrochemical development, the trifluoromethyl (CF₃) group stands as a uniquely powerful substituent. Its incorporation into organic molecules can profoundly enhance critical properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] The high electronegativity of the fluorine atoms and the stability of the C-F bond often shield the molecule from oxidative metabolism, thereby increasing its in vivo half-life. Consequently, the development of efficient and reliable reagents for introducing the CF₃ group is a cornerstone of contemporary synthetic chemistry.[3][4] This guide provides a detailed examination of 3-Bromo-1,1,1-trifluoropropan-2-ol, clarifies its primary scientific applications, and contrasts it with structurally related compounds that serve as direct trifluoromethylating agents.

Reagent Profile: this compound (BTFP)

This compound, hereafter referred to as BTFP, is a brominated, fluorinated alcohol.[5] Its physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 431-34-5[][7]
Molecular Formula C₃H₄BrF₃O[7]
Molecular Weight 192.96 g/mol [7]
Boiling Point ~124.5 °C at 743 mmHg
Density ~1.861 g/mL at 25 °C
Appearance Liquid[]
Synonyms BTFP, 3-bromo-1,1,1-trifluoro-2-propanol[5][7]

Elucidating the Primary Application of BTFP: A Thiol-Reactive Probe

A critical distinction must be made regarding the function of BTFP. While it contains the coveted trifluoromethyl moiety, its primary documented application in the scientific literature is not as a general trifluoromethylating agent for forming new C-CF₃ bonds. Instead, it functions as a thiol-reactive trifluoromethyl probe .[5]

The reactivity is centered on the carbon-bromine bond. The electron-withdrawing nature of the adjacent CF₃-bearing carbon makes the CH₂Br group susceptible to nucleophilic attack. Specifically, the sulfhydryl (-SH) group of cysteine residues in proteins can act as a nucleophile, displacing the bromide and forming a stable thioether linkage. This covalently attaches the -CH₂(CHOH)CF₃ tag to the protein.

The utility of this reaction lies in ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) spectroscopy. Since fluorine has a unique NMR signature and is absent in naturally occurring biomolecules, the attached CF₃ group acts as a clean and sensitive reporter for studying protein structure, conformation, and interactions.

Thiol_Reaction_Mechanism Protein_SH Protein-SH (Cysteine Residue) TS Protein_SH->TS Nucleophilic Attack BTFP Br-CH₂-CH(OH)-CF₃ (BTFP) BTFP->TS Product Protein-S-CH₂-CH(OH)-CF₃ (¹⁹F NMR-tagged Protein) TS->Product Bromide Displacement HBr HBr TS->HBr

Caption: Mechanism of BTFP as a thiol-reactive probe for protein labeling.

The Synthetic Workhorse: 3-Bromo-1,1,1-trifluoropropan-2-one (BTFA)

For researchers seeking to perform synthetic trifluoromethylation, the ketone analog of BTFP, 3-Bromo-1,1,1-trifluoropropan-2-one (BTFA) , is a far more relevant and powerful reagent. The presence of the ketone group adjacent to the trifluoromethyl group significantly alters the compound's reactivity, making it an effective building block for introducing the CF₃ moiety into various molecular scaffolds.[1][8]

The ketone group activates the molecule, making the bromine a good leaving group for nucleophilic substitutions and enabling a range of transformations that are crucial in the synthesis of pharmaceuticals and agrochemicals.[1]

Standard Protocols for Modern Trifluoromethylation

Given that BTFP is not a general trifluoromethylating agent, this section provides protocols for established, field-proven methods that researchers should employ for common trifluoromethylation tasks.

Protocol 1: Nucleophilic Trifluoromethylation of Aldehydes

This protocol uses the Ruppert-Prakash reagent (TMSCF₃) to introduce a CF₃ group to an electrophilic carbonyl carbon. This is a foundational method for creating trifluoromethylated alcohols.[2]

Materials:

  • Aldehyde substrate (1.0 mmol)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 mmol)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate or diethyl ether for extraction

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the aldehyde substrate (1.0 mmol) and dissolve it in anhydrous THF (5 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add TMSCF₃ (1.5 mmol) to the stirred solution, followed by the dropwise addition of the TBAF solution (0.1 mmol).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or GC/MS. The reaction is typically complete within 2-12 hours.

  • Quenching: Once the reaction is complete, carefully quench it by adding saturated aqueous NH₄Cl solution (10 mL).

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with saturated NaHCO₃ solution (15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Deprotection (Optional but typical): The resulting product is a TMS-protected alcohol. To deprotect, dissolve the crude product in THF or Methanol (10 mL), add 1 M HCl (2 mL), and stir at room temperature for 1-2 hours. Monitor by TLC. After completion, neutralize with NaHCO₃ and extract as described above to yield the final trifluoromethylated alcohol.[2]

  • Purification: Purify the crude alcohol product by flash column chromatography on silica gel.

Experimental_Workflow Setup 1. Reaction Setup (Substrate, Solvent, Inert Atm.) Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Add TMSCF₃ & TBAF Cooling->Addition Stirring 4. Stir & Monitor (TLC) Addition->Stirring Quench 5. Quench Reaction (aq. NH₄Cl) Stirring->Quench Upon Completion Extract 6. Liquid-Liquid Extraction Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify

Caption: Standard experimental workflow for a synthetic organic reaction.

Protocol 2: Radical C-H Trifluoromethylation of Heterocycles

This method leverages a trifluoromethyl radical source to directly functionalize C-H bonds, often in electron-deficient heteroaromatic systems. It avoids the need for pre-functionalized substrates.[9]

Materials:

  • Heteroaromatic substrate (0.5 mmol)

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na, "Langlois Reagent", 1.0 mmol)[9]

  • tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O, 1.5 mmol)

  • Dichloromethane (DCM) and Water (as a biphasic solvent system)

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a vial equipped with a magnetic stir bar, combine the heteroaromatic substrate (0.5 mmol) and CF₃SO₂Na (1.0 mmol).

  • Solvent Addition: Add DCM (2.5 mL) and Water (2.5 mL) to create a biphasic system.

  • Initiation: Add t-BuOOH (1.5 mmol) to the vigorously stirring mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS. The reaction mixture may develop color.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL) to destroy any remaining oxidant.

  • Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the trifluoromethylated heterocycle.

Radical_Trifluoromethylation CF3SO2Na CF₃SO₂Na CF3_rad •CF₃ CF3SO2Na->CF3_rad Oxidation (SET) Oxidant Oxidant (t-BuOOH) Oxidant->CF3_rad Intermediate [Het(H)CF₃]• CF3_rad->Intermediate Addition Heteroarene Het-H Heteroarene->Intermediate Product Het-CF₃ Intermediate->Product Oxidation & Deprotonation H_rad H• Intermediate->H_rad

Caption: Simplified cycle for radical C-H trifluoromethylation.

Protocol 3: Copper-Catalyzed Trifluoromethylation of Aryl Halides

Copper-catalyzed methods are powerful for cross-coupling reactions. Fluoroform-derived CuCF₃ is a highly reactive and cost-effective reagent for this transformation.[10]

General Principles & Conditions:

  • Substrates: The reaction is highly effective for a broad range of aryl iodides and electron-deficient or ortho-substituted aryl bromides.[10]

  • Reagent: A pre-formed or in-situ generated CuCF₃ species is used.[11][12]

  • Solvent: Polar aprotic solvents like DMF or NMP are typically employed.

  • Temperature: Reactions often proceed at mild temperatures, ranging from room temperature to 50-80 °C, depending on the reactivity of the aryl halide.[10]

  • Stoichiometry: A slight excess of the CuCF₃ reagent relative to the aryl halide is common.

  • Key Feature: These reactions often proceed best without additional ligands, simplifying the reaction setup.[10]

Illustrative Reaction Scheme: Ar-X + "CuCF₃" → Ar-CF₃ + CuX (where X = I, Br)

Due to the specialized nature of preparing the CuCF₃ reagent, users are directed to detailed literature procedures. The key insight is that an oxidative addition of the aryl halide to the Cu(I) center is often the rate-determining step.[11]

Summary of Trifluoromethylation Strategies

MethodReagent TypeTypical SubstrateKey Strengths
Nucleophilic CF₃⁻ source (e.g., TMSCF₃)Aldehydes, Ketones, IminesExcellent for C=O and C=N bonds; well-understood mechanism.
Radical •CF₃ source (e.g., CF₃SO₂Na)(Hetero)arenesEnables direct C-H functionalization; high functional group tolerance.[9]
Cu-Catalyzed Organometallic (e.g., CuCF₃)Aryl & Heteroaryl HalidesBroad scope for Ar-CF₃ bonds; high yields and selectivity.[10]

Safety & Handling

  • General: All fluorinated and brominated organic compounds should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • BTFP: Classified as a flammable liquid and causes skin, eye, and respiratory irritation.[7]

  • TMSCF₃: Is volatile and moisture-sensitive. It should be handled under an inert atmosphere.

  • Oxidants (t-BuOOH): Are strong oxidizers and potentially explosive. Handle with care and avoid contact with incompatible materials.

Conclusion

While this compound (BTFP) is a valuable tool for chemical biologists as a thiol-reactive probe for ¹⁹F NMR studies, it is not a conventional reagent for synthetic trifluoromethylation. For the construction of C-CF₃ bonds, researchers should turn to established and powerful methods utilizing nucleophilic, radical, or transition-metal-catalyzed pathways. Understanding the distinct reactivity profiles of BTFP and its ketone analog, BTFA, is crucial for selecting the correct tool to achieve specific research objectives in medicinal chemistry and materials science.

References

Application Notes and Protocols: 3-Bromo-1,1,1-trifluoropropan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Drug Design

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance crucial pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. 3-Bromo-1,1,1-trifluoropropan-2-ol emerges as a highly versatile and valuable building block for the precise installation of the trifluoromethyl group, offering a chiral center and a reactive handle for further synthetic manipulations. This guide provides an in-depth exploration of its synthesis, chiral resolution, and application in the construction of medicinally relevant scaffolds.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular FormulaC3H4BrF3O--INVALID-LINK--[1]
Molecular Weight192.96 g/mol --INVALID-LINK--[1]
Boiling Point123.8-124.5 °C--INVALID-LINK--[], --INVALID-LINK--
Density~1.861 g/mL at 25 °C--INVALID-LINK--
AppearanceColorless to yellow liquid--INVALID-LINK--[]
CAS Number431-34-5--INVALID-LINK--[1]

Synthetic Pathways and Methodologies

The synthesis of this compound is typically approached in a two-step sequence starting from the readily available 1,1,1-trifluoroacetone. This involves an initial bromination followed by the reduction of the resulting ketone.

Synthesis_Pathway 1,1,1-Trifluoroacetone 1,1,1-Trifluoroacetone 3-Bromo-1,1,1-trifluoroacetone 3-Bromo-1,1,1-trifluoroacetone 1,1,1-Trifluoroacetone->3-Bromo-1,1,1-trifluoroacetone Bromination This compound This compound 3-Bromo-1,1,1-trifluoroacetone->this compound Reduction

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of racemic this compound

This protocol details the reduction of 3-Bromo-1,1,1-trifluoroacetone to the corresponding alcohol using sodium borohydride, a mild and selective reducing agent.[3][4][5]

Materials:

  • 3-Bromo-1,1,1-trifluoroacetone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH4)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-1,1,1-trifluoroacetone (1.0 eq) in methanol (10 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.3 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The addition is exothermic.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation if necessary.

Expected Outcome: This procedure typically yields the racemic alcohol in good to excellent yields (85-95%).

Enantioselective Synthesis: Accessing Chiral Building Blocks

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, obtaining enantiomerically pure forms of this compound is crucial for its application in medicinal chemistry. Lipase-catalyzed kinetic resolution is a highly effective method for separating the enantiomers of racemic alcohols.[6][7]

Enzymatic_Resolution Racemic this compound Racemic this compound (R)-3-Bromo-1,1,1-trifluoropropan-2-ol (R)-3-Bromo-1,1,1-trifluoropropan-2-ol Racemic this compound->(R)-3-Bromo-1,1,1-trifluoropropan-2-ol Lipase PS (S)-enantiomer acylated (S)-Acetate (S)-Acetate Racemic this compound->(S)-Acetate Vinyl Acetate Nucleophilic_Substitution (R)-3-Bromo-1,1,1-trifluoropropan-2-ol (R)-3-Bromo-1,1,1-trifluoropropan-2-ol Favipiravir Analog Precursor Favipiravir Analog Precursor (R)-3-Bromo-1,1,1-trifluoropropan-2-ol->Favipiravir Analog Precursor Nucleophilic Heterocycle (e.g., Guanine derivative)

References

The Strategic Application of 3-Bromo-1,1,1-trifluoropropan-2-ol in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Fluorinated Agrochemicals

The global challenge of ensuring food security necessitates the continuous development of more effective, selective, and environmentally conscious crop protection agents. The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into the molecular framework of active ingredients has emerged as a pivotal strategy in modern agrochemical design. The unique physicochemical properties imparted by the CF₃ group—such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes—contribute significantly to the potency and efficacy of fungicides, herbicides, and insecticides.

3-Bromo-1,1,1-trifluoropropan-2-ol stands as a versatile and highly reactive building block for the facile introduction of the trifluoromethyl moiety into complex heterocyclic scaffolds, which form the core of many cutting-edge agrochemicals. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of next-generation agrochemicals, with a focus on trifluoromethyl-pyrazole fungicides.

Core Principles: The Synthetic Utility of this compound

The synthetic value of this compound lies in its dual functionality: a reactive bromine atom and a secondary alcohol adjacent to a trifluoromethyl group. The alcohol can be readily oxidized to the corresponding ketone, 3-Bromo-1,1,1-trifluoroacetone, a highly electrophilic species that is a key intermediate in the construction of trifluoromethyl-substituted heterocycles.[1]

The primary application of this building block in agrochemical synthesis revolves around the construction of trifluoromethyl-substituted pyrazole rings. Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of pathogenic fungi.[2][3][4][5][6][7][8] The presence of a trifluoromethyl group on the pyrazole ring is a common feature in many potent SDHI fungicides.

Synthetic Workflow: From Precursor to a Key Agrochemical Intermediate

The following section outlines a validated, two-step protocol for the synthesis of a key trifluoromethyl-pyrazole intermediate from this compound. This intermediate is a foundational component for the synthesis of a wide range of trifluoromethyl-pyrazole carboxamide fungicides.

Diagram 1: Overall Synthetic Workflow

A This compound B Oxidation A->B e.g., PCC, Swern Oxidation C 3-Bromo-1,1,1-trifluoroacetone B->C D Cyclocondensation with Hydrazine C->D Formation of Pyrazole Ring E Trifluoromethyl Pyrazole Intermediate D->E

Caption: Synthetic pathway from this compound to a key trifluoromethyl pyrazole intermediate.

PART 1: Oxidation of this compound to 3-Bromo-1,1,1-trifluoroacetone

Objective: To efficiently oxidize the secondary alcohol to the corresponding ketone, which is the active electrophile for the subsequent cyclization reaction.

Causality of Experimental Choices:

  • Oxidizing Agent: Pyridinium chlorochromate (PCC) is chosen for its mild and selective oxidation of secondary alcohols to ketones without over-oxidation. Other methods like Swern oxidation can also be employed.

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the oxidizing agent and allows for easy work-up.

  • Temperature: The reaction is typically run at room temperature to ensure a controlled and efficient conversion.

Detailed Experimental Protocol:
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 3-Bromo-1,1,1-trifluoroacetone can be used in the next step without further purification or can be purified by distillation.[9]

Parameter Value
Starting MaterialThis compound
Oxidizing AgentPyridinium chlorochromate (PCC)
SolventAnhydrous Dichloromethane (DCM)
TemperatureRoom Temperature
Typical Yield>90%

PART 2: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-amine Intermediate

Objective: To construct the core trifluoromethyl-pyrazole ring system through a cyclocondensation reaction.

Causality of Experimental Choices:

  • Reactants: The reaction of an α-bromo ketone (3-Bromo-1,1,1-trifluoroacetone) with hydrazine is a classic and efficient method for the synthesis of pyrazoles.[10]

  • Solvent: Ethanol is a suitable solvent that facilitates the dissolution of the reactants and the cyclization process.

  • Base: The use of a mild base, such as triethylamine, can be beneficial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-1,1,1-trifluoroacetone (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the formation of the pyrazole product by TLC or GC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the 3-(trifluoromethyl)-1H-pyrazol-5-amine intermediate.[11]

Parameter Value
Starting Material3-Bromo-1,1,1-trifluoroacetone
ReagentHydrazine Hydrate
SolventEthanol
Temperature0 °C to Room Temperature
Typical Yield70-85%

Diagram 2: Reaction Mechanism for Pyrazole Formation

A 3-Bromo-1,1,1-trifluoroacetone C Nucleophilic Attack A->C B Hydrazine B->C D Intermediate Adduct C->D E Intramolecular Cyclization D->E F Dehydration E->F G 3-(Trifluoromethyl)-1H-pyrazole F->G

Caption: Mechanism of pyrazole ring formation from 3-Bromo-1,1,1-trifluoroacetone and hydrazine.

Application in the Synthesis of Pyrazole Carboxamide Fungicides

The synthesized 3-(trifluoromethyl)-1H-pyrazol-5-amine is a versatile intermediate that can be further elaborated to produce a wide array of pyrazole carboxamide fungicides. The primary amino group can be acylated with various carboxylic acid chlorides to introduce the desired carboxamide functionality, which is crucial for the biological activity of SDHI fungicides.

This modular approach allows for the creation of a diverse library of potential agrochemical candidates for screening and optimization. The specific nature of the acylating agent will determine the final properties and spectrum of activity of the resulting fungicide.

Conclusion

This compound is a valuable and strategic starting material for the synthesis of advanced trifluoromethyl-containing agrochemicals. Its conversion to 3-Bromo-1,1,1-trifluoroacetone provides a powerful intermediate for the construction of key heterocyclic cores, such as the trifluoromethyl-pyrazole ring system. The protocols outlined in this application note offer a reliable and efficient pathway for accessing these important agrochemical building blocks, enabling researchers to accelerate the discovery and development of novel and effective crop protection solutions.

References

Reaction of 3-Bromo-1,1,1-trifluoropropan-2-ol with thiols as a cysteine probe

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Probing Cysteine Reactivity: The Utility of 3-Bromo-1,1,1-trifluoropropan-2-ol as a Covalent Modifier

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Cysteine in Biological Systems

Cysteine, while being one of the least abundant amino acids, plays a disproportionately large role in protein structure and function.[1][2] Its unique thiol (sulfhydryl) side chain is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻), making it a hotspot for both physiological post-translational modifications and targeted covalent inhibition in drug discovery.[2][3] The ability to selectively modify cysteine residues allows for the investigation of protein function, the identification of drug targets, and the development of potent and selective therapeutics.[3]

A diverse array of electrophilic "warheads" have been developed to target cysteine, including widely used scaffolds like maleimides and α-haloacetamides.[1] These reagents react via Michael addition or nucleophilic substitution (SN2) to form a stable, covalent thioether bond. The selection of an appropriate electrophile is critical, as it dictates reactivity, selectivity, and the potential for off-target effects.

This application note details the use of This compound as a selective probe for cysteine residues. We will explore the chemical principles governing its reactivity, provide detailed protocols for its application in both small molecule and protein contexts, and discuss its potential advantages for researchers in chemical biology and drug development.

Chemical Principle: A Trifluoromethyl-Activated Electrophile

The reaction between a cysteine thiol and this compound proceeds via a classic SN2 mechanism. The nucleophilic thiolate anion of cysteine attacks the electrophilic carbon atom bearing the bromine, displacing the bromide leaving group to form a stable thioether linkage.

Key Mechanistic Features:
  • Nucleophilicity of Cysteine: The reactivity of the cysteine thiol is highly pH-dependent. The deprotonated thiolate form is a significantly stronger nucleophile than the protonated thiol.[4] Therefore, reactions are typically performed at a pH slightly above the pKa of the target cysteine's thiol group (which is approximately 8.3 in solution but can vary significantly within a protein's microenvironment) to ensure a sufficient concentration of the reactive thiolate.[4]

  • Electrophilicity of the Probe: The probe's reactivity is enhanced by the presence of the electron-withdrawing trifluoromethyl (-CF₃) group adjacent to the reaction center. This inductive effect polarizes the C-Br bond, making the carbon atom more electron-deficient and thus more susceptible to nucleophilic attack.

  • Role of the Hydroxyl Group: The neighboring hydroxyl group may influence the probe's solubility in aqueous buffers and could potentially participate in hydrogen bonding interactions within a protein's binding pocket, potentially contributing to selectivity.

ProteinLabelingWorkflow A 1. Protein Preparation (Reduce with TCEP if needed) B 2. Buffer Exchange (Into pH 8.0 Reaction Buffer) A->B C 3. Add Probe (e.g., 10-50 fold molar excess) B->C D 4. Incubate (e.g., 1-2 hours at RT or 4°C) C->D E 5. Remove Excess Probe (Desalting Column / SEC) D->E F 6. Analysis (Mass Spec, SDS-PAGE) E->F

References

Derivatization of 3-Bromo-1,1,1-trifluoropropan-2-ol for chiral gas chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the enantiomeric separation of 3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP) using chiral gas chromatography (GC). BTFP is a critical chiral building block in the synthesis of pharmaceuticals and agrochemicals, making the accurate determination of its enantiomeric purity essential.[1] Direct analysis of this chiral alcohol by GC is often challenging. This note details two robust derivatization protocols—trifluoroacetylation with Trifluoroacetic Anhydride (TFAA) and silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)—designed to enhance volatility, reduce polarity, and improve chromatographic resolution on a chiral stationary phase.[1] We provide step-by-step methodologies, explain the underlying chemical principles, and offer optimized GC parameters to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Chiral Separation

3-Bromo-1,1,1-trifluoro-2-propanol (BTFP) is a halogenated saturated alcohol that serves as a key intermediate in complex organic synthesis.[2][3] Its chirality means it exists as two non-superimposable mirror images, or enantiomers. In the pharmaceutical industry, it is well-documented that different enantiomers of a drug can have vastly different pharmacological, metabolic, and toxicological profiles.[1] Therefore, regulatory bodies mandate strict control over the stereochemistry of active pharmaceutical ingredients. This necessitates a precise and accurate analytical method to determine the enantiomeric excess (% ee) of chiral precursors like BTFP.

Chiral gas chromatography (GC) stands out as a premier technique for this purpose, offering high resolution, speed, and sensitivity.[4][5][6] However, the hydroxyl group in BTFP imparts polarity, which can lead to poor peak shape and inadequate separation on many GC columns. Derivatization is a chemical modification technique used to convert the analyte into a less polar and more volatile compound, thereby improving its chromatographic behavior.[7] This application note focuses on two highly effective derivatization strategies: acylation and silylation.

Analyte & Derivatization Chemistry

A thorough understanding of the analyte and the derivatization reagents is fundamental to successful method development.

Analyte: this compound (BTFP)

BTFP is a colorless liquid with a chiral center at the second carbon atom. Its physicochemical properties are summarized below.

PropertyValueSource
Chemical Structure BrCH₂CH(OH)CF₃
CAS Number 431-34-5[8]
Molecular Formula C₃H₄BrF₃O[8]
Molecular Weight 192.96 g/mol [8]
Boiling Point 124.5 °C at 743 mmHg[2]
Density 1.861 g/mL at 25 °C[2]
Derivatization Strategies and Reagents

The primary goal of derivatizing BTFP is to mask the polar hydroxyl (-OH) group, thus increasing volatility and improving interaction with the chiral stationary phase.

A. Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)

  • Mechanism: Acylation with TFAA introduces a trifluoroacetyl group, converting the alcohol into a trifluoroacetate ester.[9] This reaction is a nucleophilic acyl substitution. The oxygen of the alcohol's hydroxyl group attacks one of the electrophilic carbonyl carbons of TFAA. This forms a tetrahedral intermediate which then collapses, eliminating a trifluoroacetate anion as a leaving group and yielding the desired ester derivative. TFAA is highly reactive, and the reaction proceeds rapidly, often at room temperature.[10] No acidic byproducts are formed during the reaction with TFAA, which is an advantage over other anhydride reagents.[9]

TFAA_Mechanism BTFP BTFP (R-OH) arrow TFAA TFAA ((CF₃CO)₂O) Ester Trifluoroacetate Ester (R-OCOCF₃) plus2 + Acid Trifluoroacetic Acid (CF₃COOH) plus1 + arrow->Ester Nucleophilic Acyl Substitution

Figure 1: Trifluoroacetylation of BTFP with TFAA.

B. Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Mechanism: Silylation is the replacement of an active hydrogen atom (from the -OH group) with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[11][12][13] MSTFA is a powerful TMS donor. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the silicon atom of MSTFA.[12] This process is highly efficient, and a key advantage of MSTFA is that its byproduct, N-methyltrifluoroacetamide, is highly volatile and typically does not interfere with the chromatogram.[12]

MSTFA_Mechanism BTFP BTFP (R-OH) arrow MSTFA MSTFA SilylEther TMS Ether (R-O-Si(CH₃)₃) plus2 + Byproduct N-methyltrifluoroacetamide plus1 + arrow->SilylEther Silylation

Figure 2: Silylation of BTFP with MSTFA.

Comparison of Derivatization Agents
FeatureTrifluoroacetic Anhydride (TFAA)N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Derivative Formed Trifluoroacetate EsterTrimethylsilyl (TMS) Ether
Reactivity Very high, often reacts at room temperature.[10]Very high, often requires gentle heating.[12]
Byproducts Trifluoroacetic acid (if water is present).Volatile N-methyltrifluoroacetamide.[12]
Detector Compatibility Excellent for Flame Ionization Detector (FID) and Electron Capture Detector (ECD) due to fluorine atoms.Primarily for FID and Mass Spectrometry (MS).
Reaction Conditions Can be performed with or without solvent/catalyst.[10]Can act as its own solvent; catalysts like TMCS can be used to accelerate the reaction.[12]

Experimental Protocols & Workflows

Adherence to a precise and validated protocol is critical for achieving reproducible results. The following sections provide detailed, step-by-step methodologies for both derivatization procedures.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Weigh BTFP Sample (e.g., 1-5 mg) Dissolve 2. Dissolve in Solvent Sample->Dissolve TFAA_path Option A: TFAA Add TFAA React at 25-40°C Dissolve->TFAA_path Choose Method MSTFA_path Option B: MSTFA Add MSTFA React at 60°C Dissolve->MSTFA_path GC 4. Chiral GC Injection TFAA_path->GC Proceed to Analysis MSTFA_path->GC Data 5. Data Acquisition & Enantiomer Resolution GC->Data Report 6. Calculate % ee Data->Report

Figure 3: Overall experimental workflow.

Protocol 1: Trifluoroacetylation with TFAA

Rationale: This method is rapid and produces a highly volatile derivative that is particularly sensitive on an Electron Capture Detector (ECD), allowing for trace-level analysis.

Materials:

  • Racemic or enantiomerically enriched BTFP

  • Trifluoroacetic Anhydride (TFAA), ≥99% purity

  • Solvent: Dichloromethane or Ethyl Acetate (anhydrous, GC grade)

  • 2 mL GC vials with PTFE-lined screw caps

  • Microsyringes

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of BTFP at approximately 1 mg/mL in the chosen solvent.

  • Reaction Setup: In a clean 2 mL GC vial, add 500 µL of the BTFP stock solution.

  • Reagent Addition: Add 100-200 µL of TFAA to the vial.[14] The reaction is exothermic; add the reagent slowly.

  • Reaction: Tightly cap the vial and vortex briefly. Allow the reaction to proceed at room temperature (20-25°C) for 30 minutes.[14] For potentially slower reactions or to ensure completeness, the vial can be heated to 40°C.[14]

  • Workup: After cooling to room temperature, the sample is typically ready for direct injection. If the concentration is too high, dilute the reaction mixture with the solvent to an appropriate concentration for your instrument's linear range.

  • Analysis: Inject 1 µL of the final solution into the chiral GC system.

Protocol 2: Silylation with MSTFA

Rationale: This method is extremely effective for hydroxyl groups. The byproducts are very volatile, minimizing chromatographic interference and making it an excellent choice for GC-MS analysis where a clean background is desired.[12]

Materials:

  • Racemic or enantiomerically enriched BTFP

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ≥98% purity

  • (Optional Catalyst): Trimethylchlorosilane (TMCS)

  • Solvent: Acetonitrile or Pyridine (anhydrous, GC grade)

  • 2 mL GC vials with PTFE-lined screw caps

  • Microsyringes

  • Heating block

Procedure:

  • Sample Preparation: Weigh 1-5 mg of BTFP directly into a 2 mL GC vial.[12] If the sample is in a solution, evaporate the solvent completely under a gentle stream of dry nitrogen.

  • Reagent Addition: Add 200 µL of MSTFA. MSTFA can often act as both the reagent and the solvent.[12] If desired, the sample can first be dissolved in 100 µL of pyridine or acetonitrile.

  • (Optional) Catalyst: For enhanced reactivity, a catalyst such as TMCS can be added (e.g., MSTFA + 1% TMCS).

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.[15]

  • Workup: Cool the vial to room temperature. The sample is now derivatized and ready for injection. No further workup is typically required.

  • Analysis: Inject 1 µL of the solution into the chiral GC system.

Chiral Gas Chromatography Method

The separation of the derivatized enantiomers is achieved on a chiral stationary phase (CSP). Cyclodextrin-based phases are highly effective for this class of compounds.[1][16][17]

Recommended GC Parameters

The following parameters serve as a robust starting point for method development. Optimization may be required based on the specific instrument and column used.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalent with FID, ECD, or MSStandard high-performance GC system.
Chiral Column CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) or equivalent β-cyclodextrin phaseProven selectivity for derivatized chiral alcohols.[1]
Carrier Gas Hydrogen or HeliumHydrogen often provides better efficiency and shorter run times.[1]
Linear Velocity ~40-80 cm/s (for Hydrogen)Optimized for resolution and speed.
Injector Type Split/SplitlessSplit injection (e.g., 50:1) is suitable for concentrated samples to avoid column overload.
Injector Temp. 230 °CEnsures complete vaporization of the derivatized analyte without thermal degradation.[1]
Oven Program Start at 80°C, hold 1 min, ramp at 5°C/min to 150°C, hold 2 minTemperature programming is crucial for separating the enantiomers from any impurities or solvent peaks. Lower temperatures generally improve chiral resolution.
Detector FID, ECD, or MSFID is a universal detector. ECD is highly sensitive to the trifluoroacetylated derivative. MS provides structural confirmation.
Detector Temp. 250 °CPrevents condensation of the analytes in the detector.[1]
Data Analysis and System Suitability
  • Peak Identification: Identify the two enantiomer peaks in the chromatogram. The elution order should be confirmed by injecting a non-racemic (enantiomerically enriched) standard if available.

  • Resolution: For quantitative analysis, baseline resolution (Rₛ > 1.5) between the two enantiomer peaks is required. This is a critical system suitability parameter.[18]

  • Enantiomeric Excess (% ee): Calculate using the peak areas (A1 and A2) of the two enantiomers: % ee = (|A1 - A2| / (A1 + A2)) * 100%

  • Method Validation: For use in regulated environments, the method must be validated according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[19][20]

Conclusion

The successful chiral separation of this compound by gas chromatography is critically dependent on effective derivatization. Both trifluoroacetylation with TFAA and silylation with MSTFA are proven, reliable methods to prepare BTFP for analysis. The choice between them may depend on sample concentration, matrix complexity, and available detector technology. TFAA is ideal for trace analysis with an ECD, while MSTFA is exceptionally clean and well-suited for GC-MS. By following the detailed protocols and utilizing the recommended GC conditions provided in this note, researchers can confidently develop and implement a robust method for the accurate determination of the enantiomeric purity of BTFP, ensuring the quality and safety of downstream products in the pharmaceutical and chemical industries.

References

Protocol for the nucleophilic substitution of the bromine in 3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Novel Trifluoromethylated Compounds

Protocol for the Nucleophilic Substitution of Bromine in 3-Bromo-1,1,1-trifluoropropan-2-ol

Abstract

This compound is a versatile fluorinated building block of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group can enhance the lipophilicity, metabolic stability, and binding affinity of bioactive molecules.[1][2] This application note provides a detailed guide for the nucleophilic substitution of the bromine atom in this compound. We will explore the underlying mechanistic principles and provide robust, step-by-step protocols for reactions with various nucleophiles, including amines, thiols, and alkoxides. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate the valuable 1,1,1-trifluoro-2-hydroxypropyl moiety into their target molecules.

Introduction and Mechanistic Rationale

The functionalization of this compound via nucleophilic substitution is a cornerstone reaction for accessing a diverse array of trifluoromethylated compounds. The reactivity of the substrate is dictated by the interplay of several structural and electronic factors.

1.1. The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[1][3] This has two profound effects on the adjacent carbon-bromine bond:

  • Inductive Effect: The -CF₃ group strongly pulls electron density away from the C-Br bond, increasing the electrophilicity of the carbon atom attached to the bromine. This makes the carbon center highly susceptible to attack by nucleophiles.[4]

  • Steric Hindrance: While electronically activating, the -CF₃ group also presents a degree of steric bulk that influences the reaction pathway.

1.2. SN1 vs. SN2 Pathway Analysis

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).[5][6] For this compound, the SN2 pathway is strongly favored.

  • Substrate: The substrate is a secondary alkyl halide. While secondary halides can undergo both SN1 and SN2 reactions, the formation of a secondary carbocation adjacent to a strongly electron-destabilizing -CF₃ group is highly unfavorable, effectively ruling out a classical SN1 mechanism.[6][7]

  • Reaction Conditions: The use of strong nucleophiles and polar aprotic solvents, which are optimal for SN2 reactions, further ensures this mechanistic pathway predominates.[7][8][9] Polar aprotic solvents (e.g., DMF, DMSO, Acetone) effectively solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive.

The general SN2 mechanism is depicted below, illustrating the concerted, single-step process of bond formation and bond breaking with an inversion of stereochemistry at the reaction center.

Figure 1: General SN2 mechanism on this compound.

Safety and Handling

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS).

  • This compound (CAS 431-34-5): This compound is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. An inert atmosphere (Nitrogen or Argon) is recommended to prevent side reactions with atmospheric moisture and oxygen.

General Experimental Workflow

A self-validating experimental approach is critical for success. The progress of the reaction should be monitored to ensure complete conversion of the starting material before proceeding to the workup.

Figure 2: Standard workflow for nucleophilic substitution reactions.

Detailed Experimental Protocols

The following protocols detail the reaction of this compound with representative amine, thiol, and alkoxide nucleophiles.

Protocol 1: Synthesis of 3-(Benzylamino)-1,1,1-trifluoropropan-2-ol

This protocol describes the reaction with an amine nucleophile, yielding a valuable trifluoromethylated amino alcohol.[12]

Materials and Reagents

Reagent CAS No. MW ( g/mol ) Amount Moles (mmol)
This compound 431-34-5 192.96 1.00 g 5.18
Benzylamine 100-46-9 107.15 1.39 g (1.41 mL) 12.95 (2.5 eq)
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 1.43 g 10.36 (2.0 eq)

| Acetonitrile (CH₃CN) | 75-05-8 | - | 20 mL | - |

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 5.18 mmol) and anhydrous acetonitrile (20 mL).

  • Add potassium carbonate (1.43 g, 10.36 mmol). This base will neutralize the HBr formed during the reaction.

  • Add benzylamine (1.41 mL, 12.95 mmol). Using an excess of the amine helps to drive the reaction to completion and can also act as the base.

  • Heat the reaction mixture to 60 °C under a nitrogen atmosphere and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-18 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the mixture to remove the potassium salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess benzylamine.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of Hexanes:Ethyl Acetate to afford the pure product.

Protocol 2: Synthesis of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol

This protocol demonstrates the high reactivity of thiolates, which are excellent nucleophiles for SN2 reactions.[13]

Materials and Reagents

Reagent CAS No. MW ( g/mol ) Amount Moles (mmol)
This compound 431-34-5 192.96 1.00 g 5.18
Thiophenol 98-95-3 110.18 0.63 g (0.59 mL) 5.70 (1.1 eq)
Sodium Hydride (NaH, 60% in oil) 7646-69-7 24.00 0.23 g 5.70 (1.1 eq)

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 25 mL | - |

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.23 g, 5.70 mmol).

  • Carefully add 15 mL of anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (0.59 mL, 5.70 mmol) in 5 mL of anhydrous THF to the NaH suspension. Stir for 20 minutes at 0 °C to allow for the formation of the sodium thiophenolate salt (hydrogen gas will evolve).

  • Add a solution of this compound (1.00 g, 5.18 mmol) in 5 mL of anhydrous THF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction by TLC. The reaction is typically rapid.

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis of 1,1,1-Trifluoro-3-methoxypropan-2-ol

This protocol outlines the formation of an ether linkage using an alkoxide nucleophile.

Materials and Reagents

Reagent CAS No. MW ( g/mol ) Amount Moles (mmol)
This compound 431-34-5 192.96 1.00 g 5.18
Sodium Methoxide (NaOMe, 25% in MeOH) 124-41-4 54.02 1.40 mL 6.22 (1.2 eq)

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | - | 15 mL | - |

Procedure:

  • To a 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g, 5.18 mmol) and anhydrous DMF (15 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sodium methoxide solution (1.40 mL, 6.22 mmol) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, pour the reaction mixture into 50 mL of cold water and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) to remove DMF, then wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure (note: the product may be volatile).

  • Purification can be achieved by distillation or column chromatography if necessary.

Summary of Reaction Conditions

ProtocolNucleophileBaseSolventTemp. (°C)Time (h)Expected Yield
1BenzylamineK₂CO₃CH₃CN6012-1875-85%
2ThiophenolNaHTHF0 → RT2-485-95%
3Sodium Methoxide-DMF0 → RT4-670-80%

Note: Yields are estimates and may vary based on experimental conditions and purification efficiency.

Conclusion

This compound is an excellent substrate for SN2 reactions, enabling the straightforward synthesis of a wide range of trifluoromethylated alcohols. The protocols provided herein offer reliable methods for substitution with amine, thiol, and alkoxide nucleophiles. By understanding the mechanistic principles and carefully controlling reaction parameters, researchers can effectively utilize this building block to advance their synthetic programs in drug discovery and materials science.

References

Application Notes & Protocols: 3-Bromo-1,1,1-trifluoropropan-2-ol as a Premier Building Block for Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design.[1][2][3] These modifications can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] This document provides an in-depth guide to the synthetic utility of 3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP), a versatile and highly reactive building block for the construction of valuable trifluoromethyl-substituted heterocycles. We will explore the fundamental reactivity of BTFP and provide detailed, field-proven protocols for the synthesis of key structural motifs, including 2-(trifluoromethyl)oxetane and N-substituted 2-(trifluoromethyl)azetidines.

Introduction: The Strategic Value of BTFP

This compound is a unique trifunctional reagent whose value lies in the orthogonal reactivity of its core components:

  • Trifluoromethyl Group (CF₃): A potent electron-withdrawing group that influences the acidity of the adjacent hydroxyl proton and imparts desirable pharmacological properties to the final product.

  • Secondary Alcohol (-OH): Serves as a key internal nucleophile for intramolecular cyclization reactions. It can also be readily converted into other functional groups or a better leaving group (e.g., mesylate, tosylate) to enable alternative cyclization pathways.

  • Primary Bromide (-Br): An excellent electrophilic site and a good leaving group, primed for displacement by a nucleophile to facilitate ring closure.

This specific arrangement of functional groups enables a straightforward and efficient pathway to strained four-membered rings through intramolecular cyclization, a powerful strategy for building complex molecular architectures.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is critical for safe handling and successful experimentation.

PropertyValueSource
CAS Number 431-34-5[5]
Molecular Formula C₃H₄BrF₃O[6]
Molecular Weight 192.96 g/mol [5][6]
Boiling Point 124.5 °C at 743 mmHg (lit.)[5][7]
Density 1.861 g/mL at 25 °C (lit.)[5][7]
Refractive Index n20/D 1.400 (lit.)[5][7]
Flash Point 43 °C (109.4 °F) - closed cup[5]

Safety & Handling: BTFP is a flammable liquid and an irritant to the skin, eyes, and respiratory system.[5] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from ignition sources.

Core Synthetic Application: Base-Mediated Intramolecular Cyclization

The most direct application of BTFP is its conversion into 2-(trifluoromethyl)oxetane. This transformation proceeds via an intramolecular Williamson ether synthesis.

Mechanism: Formation of the Oxetane Ring

The reaction is initiated by a strong, non-nucleophilic base that deprotonates the secondary alcohol to form a transient alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the bromide and displacing it in an Sₙ2 reaction to form the strained four-membered oxetane ring. Anhydrous conditions are paramount to prevent quenching the base and the reactive alkoxide intermediate.

Caption: General mechanism for the synthesis of 2-(trifluoromethyl)oxetane from BTFP.

Protocol 1: Synthesis of 2-(Trifluoromethyl)oxetane

Trifluoromethylated oxetanes are gaining prominence as valuable isosteres for gem-dimethyl and tert-butyl groups in drug design.[8][9] They can improve aqueous solubility and metabolic stability while maintaining or enhancing biological activity. This protocol details their synthesis via intramolecular cyclization.

Materials & Reagents:

  • This compound (BTFP)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

  • Preparation: Under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) to a three-necked round-bottom flask equipped with a magnetic stirrer and a condenser. Carefully wash the NaH with anhydrous hexane to remove the mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Dissolve BTFP (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the NaH slurry dropwise via a dropping funnel over 30 minutes. Vigorous hydrogen gas evolution will be observed.

    • Causality Insight: Slow addition is crucial to control the exothermic reaction and the rate of hydrogen evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl dropwise until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Expert Tip: The product is volatile. Use minimal heat and pressure during rotary evaporation to avoid product loss.

  • Purification: Purify the crude product by fractional distillation to yield 2-(trifluoromethyl)oxetane as a clear, colorless liquid.

ParameterCondition
Base Sodium Hydride (NaH)
Solvent Tetrahydrofuran (THF)
Temperature Reflux (66 °C)
Typical Yield 65-80%

Protocol 2: Synthesis of N-Substituted 2-(Trifluoromethyl)azetidines

Fluorinated azetidines are privileged scaffolds in medicinal chemistry, often improving the pharmacokinetic profile of drug candidates.[10][11][12] The synthesis from BTFP is a two-step process involving activation of the hydroxyl group followed by a tandem amination/cyclization sequence.

Azetidine Synthesis Workflow Start This compound (BTFP) Step1 Step 1: Activation (Mesylation/Totsylation) Start->Step1 MsCl or TsCl, Base (e.g., Et₃N) Intermediate Activated Intermediate (e.g., BTFP-OMs) Step1->Intermediate Step2 Step 2: Amination & Cyclization Intermediate->Step2 1. Primary Amine (R-NH₂) 2. Base (e.g., K₂CO₃) Product N-Substituted 2-(Trifluoromethyl)azetidine Step2->Product

Caption: Two-step workflow for the synthesis of N-substituted 2-(trifluoromethyl)azetidines from BTFP.

Step A: Activation of the Hydroxyl Group (Mesylation)

Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (-OMs) makes it an excellent leaving group, facilitating the final ring-closing Sₙ2 reaction.

Materials & Reagents:

  • This compound (BTFP)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

Procedure:

  • Dissolve BTFP (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the solution to 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Quench the reaction with cold water. Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo without heat.

  • The resulting crude mesylate is typically used immediately in the next step without further purification due to its instability.

Step B: Amination and Cyclization

Rationale: This step involves two sequential Sₙ2 reactions. First, the primary amine displaces the bromide. Second, under basic conditions, the newly introduced secondary amine is deprotonated and displaces the mesylate to form the azetidine ring.

Materials & Reagents:

  • Crude mesylated intermediate from Step A

  • A primary amine (e.g., benzylamine, aniline) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve the crude mesylate in acetonitrile.

  • Add the primary amine (1.1 eq) and potassium carbonate (2.5 eq).

  • Heat the mixture to 50-60 °C and stir overnight. The K₂CO₃ acts as a base for both the initial HCl scavenging and the final cyclization step.

  • Monitor the reaction by LC-MS for the formation of the desired product.

  • After completion, cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the residue by flash column chromatography on silica gel to obtain the target N-substituted 2-(trifluoromethyl)azetidine.

Amine Input (R-NH₂)Product (N-R)Typical Yield
BenzylamineN-Benzyl55-70%
AnilineN-Phenyl40-55%
CyclohexylamineN-Cyclohexyl60-75%

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or no yield in Protocol 1 1. Wet solvent or reagents. 2. Insufficient or inactive base. 3. Product loss during workup.1. Ensure THF is freshly distilled and all glassware is oven-dried. 2. Use fresh NaH and wash with hexane to remove inhibiting oil coating. 3. Use care during rotary evaporation; cool the receiving flask.
Formation of side-products in Protocol 2 1. Dimerization or polymerization. 2. Elimination instead of substitution.1. Use high-dilution conditions for the cyclization step. 2. Ensure a non-nucleophilic, sterically hindered base is not used in excess, which could favor elimination. Use K₂CO₃ as recommended.
Incomplete reaction 1. Insufficient reaction time or temperature. 2. Steric hindrance from a bulky amine.1. Increase reaction time and/or temperature moderately (e.g., to 80 °C in MeCN). 2. For very bulky amines, a stronger base or different solvent system (e.g., DMF) may be required.

Conclusion

This compound is an exceptionally useful and commercially available starting material for accessing high-value trifluoromethylated heterocycles. Its predictable reactivity allows for the robust synthesis of 2-(trifluoromethyl)oxetanes and a diverse range of N-substituted 2-(trifluoromethyl)azetidines. The protocols described herein provide a reliable foundation for researchers in drug discovery and chemical synthesis to leverage this powerful building block in the creation of novel, fluorinated molecules with enhanced pharmaceutical potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-1,1,1-trifluoropropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable fluorinated building block. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to troubleshoot effectively and optimize your synthetic routes. This document is structured around the most common synthetic strategies and the side reactions inherent to them.

Introduction to Synthetic Challenges

This compound (BTFP) is a key intermediate, but its synthesis is not without pitfalls. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group profoundly influences the reactivity of adjacent functional groups, often leading to unexpected side reactions or poor selectivity if reaction conditions are not precisely controlled. This guide will address the most frequently encountered issues in a practical, question-and-answer format.

The two most logical and commonly employed synthetic pathways to BTFP are:

  • Route A: Reductive Bromination. This involves the reduction of a ketone precursor, 3-Bromo-1,1,1-trifluoroacetone.

  • Route B: Epoxide Ring-Opening. This pathway utilizes the reaction of 1,1,1-trifluoro-2,3-epoxypropane with a bromide source, typically hydrobromic acid (HBr).

This guide is structured to address troubleshooting for each of these primary routes.

Route A: Synthesis via Reduction of 3-Bromo-1,1,1-trifluoroacetone

This is a straightforward approach where the ketone precursor is reduced to the desired secondary alcohol. The primary choice of reducing agent is sodium borohydride (NaBH₄) due to its selectivity and mild nature.

Troubleshooting & FAQs for Route A

Question 1: My reaction yield is low, and I've isolated a significant amount of unreacted 3-Bromo-1,1,1-trifluoroacetone. What went wrong?

Answer:

Low conversion in this reduction is typically linked to the activity of the reducing agent or the reaction temperature.

  • Causality (Expertise & Experience): Sodium borohydride can degrade over time, especially if improperly stored and exposed to moisture. The hydride activity is crucial for the reduction. Furthermore, the reaction is often performed at low temperatures (e.g., 0 °C) to prevent side reactions. If the temperature is too low, the reaction kinetics may be too slow, leading to incomplete conversion within the allotted time. The highly electrophilic nature of the ketone, activated by the adjacent CF₃ group, should allow for a facile reduction, so reagent quality is the primary suspect.

  • Troubleshooting Protocol (Self-Validating System):

    • Verify Reagent Activity: Use a freshly opened bottle of NaBH₄ or test your current stock on a simple, reliable ketone like acetone or cyclohexanone to confirm its activity.

    • Control Stoichiometry: While a slight excess of NaBH₄ (1.1-1.5 equivalents) is common, ensure accurate measurement. An insufficient amount will naturally lead to incomplete reaction.

    • Optimize Temperature Profile: Start the reaction at 0 °C, but allow it to slowly warm to room temperature over a few hours after the initial addition of the reducing agent. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of full consumption of the starting material.

    • Solvent Choice: Ensure you are using an appropriate solvent. Methanol or ethanol are excellent choices for NaBH₄ reductions as they can protonate the intermediate alkoxide.

Question 2: Besides my desired product, I've identified a debrominated impurity, 1,1,1-Trifluoropropan-2-ol. How is this forming and how can I prevent it?

Answer:

The formation of 1,1,1-Trifluoropropan-2-ol is a result of a reductive debromination side reaction.

  • Causality (Mechanistic Insight): This side reaction can occur via two primary mechanisms. First, the hydride can directly displace the bromide, although this is less common for an sp³-hybridized carbon. More likely, an intermediate enolate can be formed under basic conditions (generated from the borohydride addition), which can then be protonated to the debrominated ketone, followed by reduction. Alternatively, impurities in the reducing agent or reaction with the solvent can facilitate this reduction.

  • Prevention Strategies:

    • Strict Temperature Control: Maintain a low temperature (0 °C or below) during the addition of NaBH₄. Higher temperatures can favor the elimination/reduction pathway.

    • Use High-Purity Reagents: Ensure the starting ketone and solvent are free from acidic or basic impurities that could promote enolate formation.

    • Alternative Reducing Agents: If the problem persists, consider a bulkier reducing agent like lithium tri-sec-butylborohydride (L-Selectride®). Its steric hindrance can sometimes offer higher selectivity for the carbonyl group over other functionalities.

Workflow Diagram for Route A```dot

digraph "Route_A_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start: 3-Bromo-1,1,1-\ntrifluoroacetone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent [label="NaBH4\nMethanol, 0 °C", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reduction Reaction", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quench [label="Aqueous Quench\n(e.g., NH4Cl)"]; Extraction [label="Organic Extraction\n(e.g., Ethyl Acetate)"]; Purification [label="Purification\n(Distillation or Chromatography)"]; Product [label="Product: 3-Bromo-1,1,1-\ntrifluoropropan-2-ol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Side_Reaction [label="Side Reaction:\nReductive Debromination", shape=box, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reagent [style=invis]; Start -> Reaction [label="Reactant"]; Reagent -> Reaction [label="Reagent"]; Reaction -> Quench [label="Crude Product"]; Reaction -> Side_Reaction [style=dashed, label="Leads to"]; Quench -> Extraction; Extraction -> Purification; Purification -> Product; }

Caption: Competing pathways in the ring-opening of the epoxide.

Question 2: I am observing the formation of a di-brominated impurity, 1,2-Dibromo-3,3,3-trifluoropropane. How can this be avoided?

Answer:

The formation of a di-bromo impurity suggests a subsequent reaction of your desired product.

  • Causality (Expertise & Experience): The secondary alcohol in your product can be protonated by the strong acid (HBr) and subsequently eliminated to form water and a transient carbocation or be directly substituted by another bromide ion in an Sₙ2 reaction. This is particularly problematic under harsh conditions (high temperature, high HBr concentration).

  • Prevention Strategies:

    • Milder Conditions: This is the most critical factor. Lower the reaction temperature and use a more controlled amount of HBr.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting epoxide is consumed. Prolonged reaction times will inevitably lead to more byproduct formation.

    • Stoichiometry: Use only a slight excess of the bromide source (e.g., 1.1 equivalents). A large excess of HBr will drive the formation of the di-bromo side product.

Summary of Key Impurities and Conditions
Synthetic RouteCommon ImpurityMechanistic OriginRecommended Prevention
A: Ketone Reduction 1,1,1-Trifluoropropan-2-olReductive DebrominationLow temperature (0 °C), high-purity NaBH₄.
B: Epoxide Opening 2-Bromo-3,3,3-trifluoropropan-1-olPoor Regioselectivity (Sₙ1-like attack)Low temperature, minimum required acidity, consider LiBr/HOAc.
B: Epoxide Opening 1,2-Dibromo-3,3,3-trifluoropropaneOver-bromination (Substitution of -OH)Milder conditions, shorter reaction time, control HBr stoichiometry.

General Purification Troubleshooting

Question: I am having difficulty separating the desired product from the isomeric impurity by distillation. What do you recommend?

Answer:

Isomers with similar structures and functional groups can have very close boiling points, making simple distillation ineffective.

  • Expertise & Experience: The boiling points of this compound and its isomer 2-Bromo-3,3,3-trifluoropropan-1-ol are likely to be very similar. While fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) might work, it is often tedious and may not provide baseline separation.

  • Recommended Protocol: Column Chromatography

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase: The polarity difference between the primary and secondary alcohols, though slight, can be exploited. Start with a non-polar solvent system and gradually increase the polarity. A hexane/ethyl acetate or dichloromethane/methanol gradient is a good starting point.

    • TLC Analysis: Before running the column, develop a TLC method that shows good separation between your product and the impurity spot. Aim for a ΔR_f of at least 0.2.

    • Execution: Run the column carefully, collecting small fractions. Analyze the fractions by TLC or GC to identify and combine the pure product.

Improving the yield and purity of 3-Bromo-1,1,1-trifluoropropan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Bromo-1,1,1-trifluoropropan-2-ol

Welcome to the technical support center for the synthesis of this compound (BTFP). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with achieving high yield and purity for this valuable fluorinated building block. The unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity, make BTFP and related structures highly significant in medicinal chemistry and material science.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to support your experimental success.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound, particularly when using the common method of reducing 3-bromo-1,1,1-trifluoroacetone.

Q1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I resolve this?

Low yield is a frequent issue stemming from several critical factors. The key is to systematically investigate reagent quality, reaction conditions, and the choice of reducing agent.

  • Cause 1: Inactive or Inappropriate Reducing Agent: The choice and handling of the reducing agent are paramount. Sodium borohydride (NaBH₄) is a common choice for its selectivity and ease of handling. However, its reactivity can be diminished by improper storage.

    • Solution: Use a freshly opened container of NaBH₄ or a previously opened one that has been stored in a desiccator. For ketones bearing electron-withdrawing groups like the trifluoromethyl group, a more reactive hydride source might be considered, but this increases the risk of side reactions. Always add the reducing agent portion-wise to control the reaction exotherm.

  • Cause 2: Sub-optimal Reaction Temperature: Temperature control is critical. Ketone reductions are often exothermic.

    • Solution: The reaction should be initiated at a low temperature (e.g., 0 °C) to moderate the reaction rate and prevent side-product formation.[3] Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion. A reaction that is too cold may not proceed, while one that is too hot can lead to decomposition or unwanted side reactions.

  • Cause 3: Poor Quality Starting Material: The purity of the starting material, 3-bromo-1,1,1-trifluoroacetone, directly impacts the yield and purity of the final product.[4]

    • Solution: Verify the purity of the starting ketone via GC or NMR before starting the reaction. If necessary, purify it by distillation. Be aware that this ketone is volatile and corrosive.[4]

  • Cause 4: Incomplete Reaction: The reaction may not have been allowed to run for a sufficient duration.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure the starting material is fully consumed before proceeding with the workup.

Q2: I'm observing significant impurities in my crude product analysis (NMR/GC-MS). What are these side products and how can I minimize them?

The formation of impurities often points to issues with reaction control or the workup procedure.

  • Impurity 1: Unreacted Starting Material (3-bromo-1,1,1-trifluoroacetone): This is the most common impurity and indicates an incomplete reaction.

    • Minimization: Ensure a slight excess of the reducing agent (e.g., 1.1-1.2 equivalents) is used. As mentioned above, monitor the reaction to completion before quenching.

  • Impurity 2: Debrominated Product (1,1,1-trifluoropropan-2-ol): Some reducing agents, especially if used under harsh conditions or with certain contaminants, can cause reductive dehalogenation.

    • Minimization: Use a mild and selective reducing agent like NaBH₄. Avoid more powerful reagents like Lithium Aluminum Hydride (LAH) unless necessary and under very controlled conditions. Perform the reaction at low temperatures.

  • Impurity 3: Products from Aldol Condensation: If the reaction conditions become basic and the starting ketone can enolize, self-condensation can occur.

    • Minimization: While NaBH₄ in methanol is not strongly basic, adding the hydride slowly to a solution of the ketone can help maintain a low concentration of the alkoxide intermediate, minimizing the chance for side reactions.

Logical Flow for Troubleshooting Low Yield

start Low Yield Observed check_reagent Verify Purity & Activity of Reducing Agent start->check_reagent check_conditions Assess Reaction Conditions (Temp, Time) check_reagent->check_conditions Reagent OK solution_reagent Use Fresh/Anhydrous Reagents check_reagent->solution_reagent Reagent Impure/ Inactive check_sm Confirm Purity of Starting Ketone check_conditions->check_sm Conditions OK solution_conditions Optimize Temperature (Start at 0°C) & Time (Monitor by TLC/GC) check_conditions->solution_conditions Conditions Not Optimal solution_sm Purify Starting Material via Distillation check_sm->solution_sm Starting Material Impure

Caption: Troubleshooting Decision Tree for Low Yield.

Q3: How can I effectively purify this compound?

Purification requires careful handling due to the product's properties.

  • Method 1: Distillation: Vacuum distillation is the most effective method for purification on a larger scale. The reported boiling point is approximately 124.5 °C at atmospheric pressure. Applying a vacuum will lower the boiling point, which is crucial for minimizing the risk of thermal decomposition.[5]

  • Method 2: Column Chromatography: For smaller scales or to remove non-volatile impurities, silica gel chromatography is effective.

    • Solvent System: A non-polar/polar solvent system like Hexanes/Ethyl Acetate is a good starting point. The polarity can be adjusted based on TLC analysis.

    • Caution: The product is somewhat acidic and may interact with silica. Running a "plug" of silica first to test for stability is recommended.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and scalable method for synthesizing this compound?

The reduction of 3-bromo-1,1,1-trifluoroacetone with sodium borohydride in an alcoholic solvent (like methanol or ethanol) is a robust and widely used method. It is operationally simple, uses readily available and relatively safe reagents, and is generally high-yielding. For alternative strategies, the Reformatsky reaction, which involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc, provides a pathway to related β-hydroxy esters and could be adapted for this synthesis.[6][7][8]

Q2: What are the critical safety precautions for this synthesis?

Safety is paramount.

  • Reagents: The starting material, 3-bromo-1,1,1-trifluoroacetone, is a flammable liquid and causes severe skin burns and eye damage.[4]

  • Product: The final product, BTFP, is also a flammable liquid and causes skin, eye, and respiratory irritation.[9]

  • Precautions:

    • Always work in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile may not be sufficient; check compatibility charts), safety goggles, and a flame-resistant lab coat.

    • The reduction reaction can generate hydrogen gas, which is flammable. Ensure the reaction is properly vented and away from ignition sources.

    • Have appropriate quenching agents and spill kits readily available.

Q3: Which analytical techniques are best for monitoring reaction progress and assessing final purity?

A multi-technique approach is recommended for comprehensive analysis.

Analytical TechniqueApplicationKey Considerations
TLC (Thin Layer Chromatography) Reaction MonitoringQuick and easy. Staining (e.g., permanganate) may be required as the compounds are not strongly UV-active.
GC-FID/GC-MS Reaction Monitoring & PurityExcellent for volatile compounds. Provides quantitative purity data (as % area) and mass confirmation of product and impurities.[10]
¹H and ¹⁹F NMR Structural Confirmation & PurityUnambiguously confirms the structure. ¹⁹F NMR is particularly clean and powerful for verifying the integrity of the trifluoromethyl group. qNMR can be used for absolute purity determination.[11]
HPLC Purity AssessmentReversed-phase HPLC can be used, but due to the lack of a strong UV chromophore, a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) may be needed.[10]
Q4: How should the final product be stored to prevent decomposition?

To ensure long-term stability, the purified product should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture and oxygen.[5] Storing at low temperatures (2-8 °C) in a refrigerator is also recommended to minimize degradation over time.[5]

Experimental Protocol: Reduction of 3-Bromo-1,1,1-trifluoroacetone

This protocol provides a general procedure for the synthesis of BTFP. Note: This should be adapted and optimized for your specific laboratory conditions and scale.

Step-by-Step Methodology
  • Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Place the flask in an ice/water bath.

  • Reagent Addition: Charge the flask with 3-bromo-1,1,1-trifluoroacetone (1.0 eq) and anhydrous methanol (approx. 5-10 mL per gram of ketone). Stir the solution under nitrogen and allow it to cool to 0-5 °C.

  • Reduction: In a separate flask, prepare a solution or slurry of sodium borohydride (1.1 eq) in a small amount of cold methanol. Add the NaBH₄ solution dropwise to the stirred ketone solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully cool the flask back to 0 °C. Slowly add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the reaction mixture until the pH is ~5-6. Caution: Hydrogen gas evolution.

  • Workup: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.[12]

General Synthesis Workflow

cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Solvents & Reagents charge_flask Charge Ketone & Solvent to Flask prep_reagents->charge_flask setup Assemble & Dry Glassware setup->charge_flask cool Cool to 0°C charge_flask->cool add_nabh4 Add NaBH4 Solution Dropwise cool->add_nabh4 react Stir & Monitor (TLC/GC) add_nabh4->react quench Quench with Aqueous Acid react->quench extract Extract with Organic Solvent quench->extract dry_purify Dry & Purify (Distillation) extract->dry_purify analysis Analyze Final Product (NMR, GC) dry_purify->analysis

References

Preventing decomposition of 3-Bromo-1,1,1-trifluoropropan-2-ol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-1,1,1-trifluoropropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the long-term stability of this valuable reagent. Here, you will find a comprehensive overview of the potential decomposition pathways, recommended storage protocols, and analytical methods for monitoring the integrity of your material.

Understanding the Stability of this compound

This compound is a unique molecule that combines the features of a halogenated compound and a fluorinated alcohol. While partially fluorinated alcohols are known for their stability, the presence of a bromine atom introduces potential degradation pathways.[1] The primary concern for the decomposition of this compound during storage is its susceptibility to dehydrohalogenation, particularly in the presence of bases, moisture, or light.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition in this compound?

A1: The most common visual indicator of decomposition is a change in color, from a colorless or pale yellow liquid to a darker yellow or brown hue. This discoloration is often accompanied by the formation of acidic byproducts, such as hydrogen bromide (HBr), which can be detected by a change in pH if the sample is in solution.

Q2: What are the likely decomposition pathways for this compound?

A2: The most probable decomposition pathway is a base-catalyzed E2 elimination reaction, leading to the formation of 3,3,3-trifluoro-1-propen-2-ol and HBr. This can be followed by further reactions of the unsaturated product. Other potential pathways include photodegradation and reaction with trace metals or other impurities.

Q3: How does water content affect the stability of this compound?

A3: Water can act as a weak base and facilitate decomposition through hydrolysis or by promoting dehydrohalogenation. Therefore, maintaining anhydrous conditions is critical for long-term storage.

Troubleshooting Guide: Preventing Decomposition

This section provides a systematic approach to identifying and mitigating the factors that contribute to the degradation of this compound.

Issue 1: Discoloration of the Stored Material
  • Potential Cause: Exposure to light, elevated temperatures, or the presence of basic impurities.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a cool, dark place, ideally in a freezer at or below -20°C.[2]

    • Use Amber Glassware: Store the material in amber glass bottles or vials to protect it from light.

    • Inert Atmosphere: For long-term storage, consider blanketing the container with an inert gas like argon or nitrogen to displace air and moisture.

    • Check for Contamination: Ensure that storage containers and any handling equipment are scrupulously clean and free of basic residues.

Issue 2: Inconsistent Experimental Results
  • Potential Cause: Partial decomposition of the reagent, leading to lower effective concentration and the presence of reactive byproducts.

  • Troubleshooting Steps:

    • Purity Assessment: Before use, assess the purity of the stored material using analytical techniques such as ¹⁹F NMR or GC-MS.

    • Repurification: If decomposition is suspected, consider repurifying the material by distillation under reduced pressure. However, care must be taken as heating can also promote decomposition.

    • Use of Stabilizers: For applications where the compound will be stored for extended periods after opening, the addition of a stabilizer may be beneficial.

Recommended Storage Protocols

To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or lower (freezer)[2]Reduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture, which can promote degradation.
Light Protection from light (Amber containers)Prevents photodegradation.
Container Borosilicate glass or fluorinated polyethylene (HDPE)[3][4]Inert materials that will not react with the compound or leach impurities.

The Role of Stabilizers

In certain situations, the use of stabilizers can further enhance the shelf-life of this compound. Stabilizers fall into several categories, each addressing a specific decomposition pathway.[5]

  • Acid Scavengers: These compounds, often weak bases or epoxides, can neutralize any acidic byproducts (like HBr) that may form, thus preventing autocatalytic decomposition.

  • Antioxidants: To prevent oxidation, small amounts of antioxidants such as butylated hydroxytoluene (BHT) can be added.

  • Metal Deactivators: If contact with metal surfaces is unavoidable, metal deactivators can chelate metal ions and prevent them from catalyzing decomposition.

The choice and concentration of a stabilizer should be carefully evaluated for compatibility with the intended application of the this compound.

Analytical Methods for Stability Monitoring

Regular monitoring of the purity and integrity of your stored this compound is crucial. The following analytical techniques are recommended:

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive and specific technique for the analysis of fluorinated compounds.[1][6][7][8] It can be used to:

  • Confirm the identity and purity of the starting material.

  • Detect and quantify the formation of fluorine-containing decomposition products.

  • Monitor the stability of the compound over time under different storage conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds. It can be used to:

  • Identify the products of decomposition , providing insights into the degradation pathway.

  • Quantify the extent of decomposition by comparing the peak areas of the parent compound and its degradation products.

Karl Fischer Titration

This is the standard method for determining the water content in a sample.[9][10][11][12] Given the role of water in promoting decomposition, regular monitoring of water content is advisable, especially for opened containers.

Experimental Workflow & Diagrams

Decomposition Pathway of this compound

This compound This compound 3,3,3-Trifluoro-1-propen-2-ol 3,3,3-Trifluoro-1-propen-2-ol This compound->3,3,3-Trifluoro-1-propen-2-ol - HBr (Base-catalyzed elimination) Further Decomposition Products Further Decomposition Products 3,3,3-Trifluoro-1-propen-2-ol->Further Decomposition Products

Caption: Proposed primary decomposition pathway.

Storage Troubleshooting Workflow

Observe Discoloration Observe Discoloration Check Storage Temperature Check Storage Temperature Observe Discoloration->Check Storage Temperature Is it <= -20°C? Is it <= -20°C? Check Storage Temperature->Is it <= -20°C? Verification Check Light Exposure Check Light Exposure Is it <= -20°C?->Check Light Exposure Yes Relocate to Freezer Relocate to Freezer Is it <= -20°C?->Relocate to Freezer No Is it in an Amber Container? Is it in an Amber Container? Check Light Exposure->Is it in an Amber Container? Verification Check for Contaminants Check for Contaminants Is it in an Amber Container?->Check for Contaminants Yes Transfer to Amber Container Transfer to Amber Container Is it in an Amber Container?->Transfer to Amber Container No Perform Purity Analysis (NMR, GC-MS) Perform Purity Analysis (NMR, GC-MS) Check for Contaminants->Perform Purity Analysis (NMR, GC-MS) Final Check

Caption: Troubleshooting workflow for discoloration.

References

Technical Support Center: Optimizing Reactions of 3-Bromo-1,1,1-trifluoropropan-2-ol with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for 3-Bromo-1,1,1-trifluoropropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for nucleophilic substitution reactions involving this versatile fluorinated building block.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable reagent for introducing the trifluoromethyl group, a moiety known to enhance desirable properties in bioactive molecules such as metabolic stability and binding affinity.[1] Its structure, featuring a primary bromide and a secondary alcohol adjacent to a trifluoromethyl group, presents unique challenges and opportunities in synthetic chemistry. The primary site for nucleophilic attack is the carbon bearing the bromine atom. However, the presence of the neighboring hydroxyl and the electron-withdrawing trifluoromethyl group significantly influences the substrate's reactivity, leading to a landscape of competing reaction pathways.

This guide will address the most common challenges encountered when reacting this substrate with various nucleophiles and provide detailed, actionable solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction is sluggish or incomplete. How can I increase the rate of nucleophilic substitution?

Answer:

Several factors can contribute to slow reaction rates with this compound. The primary culprits are often suboptimal reaction conditions or inherent steric and electronic effects of the substrate.

Causality:

  • Steric Hindrance: While the bromine is on a primary carbon, the adjacent secondary carbon with a hydroxyl and a bulky trifluoromethyl group can create some steric congestion, slowing down the approach of the nucleophile for the required backside attack in an S_N2 reaction.

  • Electron-Withdrawing Effects: The powerful electron-withdrawing nature of the trifluoromethyl group can decrease the electron density on the carbon-bromine bond, making it less susceptible to nucleophilic attack.

  • Solvent Choice: The choice of solvent is critical. Protic solvents can solvate the nucleophile, reducing its reactivity, while aprotic polar solvents are generally preferred for S_N2 reactions as they solvate the counter-ion, leaving the nucleophile more reactive.

  • Base Strength: For nucleophiles that require deprotonation (e.g., thiols, alcohols, and some amines), the strength of the base used is paramount. Incomplete deprotonation will result in a low concentration of the active nucleophile.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Solvent Use polar aprotic solvents like DMF, DMSO, or Acetonitrile.These solvents effectively solvate the cation of the nucleophilic salt, increasing the "nakedness" and reactivity of the nucleophilic anion.
Temperature Gradually increase the reaction temperature.For many S_N2 reactions, an increase in temperature can significantly accelerate the reaction rate. Start at a moderate temperature (e.g., 50-60 °C) and increase incrementally while monitoring for side product formation.
Base For acidic nucleophiles, use a non-nucleophilic base of appropriate strength.For thiols and phenols, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient.[2] For less acidic nucleophiles, a stronger base like sodium hydride (NaH) may be necessary.
Nucleophile Concentration Use a slight excess (1.1 to 1.5 equivalents) of the nucleophile.This can help to drive the reaction to completion according to Le Chatelier's principle.
FAQ 2: I am observing a significant amount of an undesired side product with a molecular weight of 112.05 g/mol . What is it and how can I prevent its formation?

Answer:

This side product is likely 3,3,3-trifluoro-1,2-epoxypropane , formed via an intramolecular S_N2 reaction (Williamson ether synthesis). This is a very common side reaction with halohydrins.

Causality:

Under basic conditions, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This intramolecular nucleophile can then attack the adjacent carbon bearing the bromine, displacing the bromide ion to form a stable three-membered epoxide ring.

Intramolecular Epoxide Formation.

Troubleshooting & Optimization:

StrategyActionRationale
Control Basicity Use a base that is just strong enough to deprotonate your nucleophile but not the substrate's alcohol. For moderately acidic nucleophiles (e.g., phenols, thiols), a weaker base like K₂CO₃ is preferable to stronger bases like NaH or alkoxides.Minimizes the concentration of the internal alkoxide, thus suppressing the intramolecular cyclization pathway.
Nucleophile Choice Use a highly reactive nucleophile.A more potent external nucleophile will compete more effectively with the internal alkoxide, favoring the intermolecular substitution.
Temperature Control Run the reaction at the lowest temperature that allows for a reasonable rate of the desired substitution.The intramolecular reaction may have a different activation energy than the desired intermolecular reaction. Lower temperatures often favor the desired pathway.
Order of Addition Add the base to a mixture of the substrate and the nucleophile.This ensures that the external nucleophile is present to react as soon as the substrate is activated, rather than allowing the substrate to cyclize in the presence of base alone.
FAQ 3: My reaction with an amine nucleophile is not working well, and I'm getting a complex mixture of products. What are the best practices for N-alkylation?

Answer:

Reactions with amine nucleophiles can be complicated by over-alkylation, side reactions, and the basicity of the amine itself.

Causality:

  • Over-alkylation: The initially formed secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt.

  • Amine as a Base: The amine nucleophile is also a base and can promote the intramolecular epoxide formation described in FAQ 2.

  • Solvent Effects: The choice of solvent can influence the nucleophilicity of the amine.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Stoichiometry Use a large excess of the primary amine (3-5 equivalents or use it as the solvent).This statistical approach favors the reaction of the electrophile with the most abundant nucleophile (the starting primary amine), minimizing over-alkylation.
Base Add a non-nucleophilic inorganic base like K₂CO₃.[2]The added base will neutralize the HBr formed during the reaction, preventing the formation of the amine hydrobromide salt which is not nucleophilic. This also spares the amine from acting as the base, preserving its concentration for the nucleophilic attack.
Solvent Use a polar aprotic solvent like acetonitrile or DMF.These solvents are well-suited for S_N2 reactions with amines.
Temperature Moderate heating (e.g., 60-80 °C) is often required.The reaction may be slow at room temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at higher temperatures.

Experimental Protocols

The following are generalized starting protocols. Users must optimize these conditions for their specific nucleophile and desired outcome.

Protocol 1: General Procedure for N-Alkylation with a Primary Amine

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Substrate (1 eq), Amine (3-5 eq), K₂CO₃ (2 eq) in Acetonitrile react1 Heat to 60-80 °C prep1->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool to RT react2->workup1 workup2 Filter solids workup1->workup2 workup3 Concentrate filtrate workup2->workup3 workup4 Aqueous workup (e.g., EtOAc/Water) workup3->workup4 workup5 Purify by column chromatography workup4->workup5

N-Alkylation Workflow.

  • Preparation: In a round-bottom flask, combine this compound (1.0 eq.), the primary amine (3.0-5.0 eq.), and potassium carbonate (2.0 eq.) in acetonitrile (10-20 mL per gram of substrate).

  • Reaction: Heat the mixture to 60-80 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for S-Alkylation with a Thiol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Thiol (1.1 eq) and K₂CO₃ (1.2 eq) in DMF prep2 Stir at RT for 30 min prep1->prep2 prep3 Add Substrate (1 eq) prep2->prep3 react1 Heat to 50-70 °C prep3->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool to RT react2->workup1 workup2 Pour into water workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Wash, dry, concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

S-Alkylation Workflow.

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq.) and potassium carbonate (1.2 eq.) in anhydrous DMF. Stir at room temperature for 30 minutes.

  • Addition of Substrate: Add this compound (1.0 eq.) to the mixture.

  • Reaction: Heat the reaction to 50-70 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the mixture and pour it into water.

  • Extraction: Extract the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Safety Information

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Technical Support Center: Purification of 3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive troubleshooting and practical guidance for researchers, scientists, and drug development professionals on the purification of commercial 3-Bromo-1,1,1-trifluoropropan-2-ol. Drawing from established chemical principles and field experience, this document aims to be a self-validating resource for obtaining high-purity material essential for sensitive downstream applications.

Introduction: The Challenge of Purity

This compound is a key building block in medicinal chemistry and materials science due to the unique properties conferred by its trifluoromethyl group.[1] However, commercial grades of this alcohol can contain impurities arising from its synthesis, which can interfere with subsequent reactions. This guide provides detailed protocols and troubleshooting advice to address these purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is often synthesized by the reduction of 3-bromo-1,1,1-trifluoroacetone.[2][3] Consequently, the most common impurities include:

  • Unreacted 3-bromo-1,1,1-trifluoroacetone: This is a primary impurity to consider.

  • 3-Bromo-1,1,1-trifluoropropane: A potential byproduct from over-reduction or side reactions.

  • Isomeric impurities: Depending on the synthetic route, small amounts of isomers may be present.[4]

  • Acidic residues: Catalysts or reagents from the synthesis can leave acidic traces.

Q2: How can I assess the purity of my this compound?

A2: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): Provides structural confirmation and can detect impurities with distinct spectral signatures.[5][6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate the presence of carbonyl impurities (from the ketone) or the absence of the hydroxyl group.

Q3: What are the primary methods for purifying this compound?

A3: The two most effective methods for purifying this alcohol are fractional distillation and flash column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification. An initial aqueous workup can also be beneficial for removing acidic impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Broad boiling point range during distillation. Presence of multiple impurities with close boiling points.Switch to fractional distillation with a high-efficiency column. Consider a preliminary flash chromatography to remove the most disparate impurities.
Product co-elutes with an impurity during flash chromatography. Inappropriate solvent system polarity.Optimize the solvent system. If using hexane/ethyl acetate, try a gradient elution or a different solvent system like dichloromethane/methanol for more polar compounds.[8][9][10]
Low recovery after aqueous wash. The product has some water solubility.Saturate the aqueous layer with sodium chloride (brine wash) to decrease the solubility of the alcohol in the aqueous phase.[11]
Product degradation during purification. The compound may be sensitive to high temperatures or acidic/basic conditions.For distillation, use a vacuum to lower the boiling point. Ensure all purification steps are conducted under neutral pH unless specifically targeting an acidic or basic impurity.
NMR spectrum shows unexpected peaks. Contamination from solvents, grease, or side products.Correlate unexpected peaks with the NMR spectra of potential impurities. Ensure all glassware is scrupulously clean.

Purification Protocols

Aqueous Workup for Removal of Acidic Impurities

This procedure is recommended as a first step if acidic impurities are suspected.

Protocol:

  • Dissolve the crude this compound in a suitable organic solvent like dichloromethane or diethyl ether (approximately 5-10 volumes).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] Be cautious as the evolution of CO₂ gas can cause pressure buildup. Vent the funnel frequently.[11]

  • Separate the aqueous layer and repeat the wash if necessary (check the pH of the aqueous layer to ensure it is basic).

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.[11]

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Causality: The basic sodium bicarbonate solution reacts with and neutralizes acidic impurities, converting them into their corresponding salts which are more soluble in the aqueous phase and are thus removed.[11]

Purification by Fractional Distillation

Fractional distillation is effective for separating compounds with different boiling points.[12][13] Given the boiling point of this compound is approximately 124.5 °C at atmospheric pressure, this can be performed at atmospheric pressure or under a mild vacuum to prevent potential thermal degradation.[14][15][16]

Physical Properties for Distillation:

Compound Molecular Weight ( g/mol ) Boiling Point (°C)
This compound192.96~124.5[14]
3-Bromo-1,1,1-trifluoroacetone190.95~87
3-Bromo-1,1,1-trifluoropropane176.96Not readily available, but expected to be lower than the alcohol.

Protocol:

  • Set up a fractional distillation apparatus with a Vigreux or packed column in a fume hood.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Slowly heat the flask.

  • Collect the fractions based on the boiling point. The lower boiling impurities, such as 3-bromo-1,1,1-trifluoroacetone, will distill first.

  • The main fraction should be collected at a stable temperature corresponding to the boiling point of the product.

  • Analyze the purity of the collected fractions using GC-MS or NMR.

Expert Insight: For thermally sensitive compounds, applying a vacuum will lower the boiling point, reducing the risk of decomposition.

Purification by Flash Column Chromatography

Flash chromatography is a rapid and effective method for separating compounds with different polarities.[8][9][10][17]

Protocol:

  • Select a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate eluent. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.25-0.35.[17]

  • Pack the Column: Use silica gel as the stationary phase. A common slurry packing method is recommended to avoid air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the column. Alternatively, for less soluble samples, adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.[9]

  • Elute the Column: Apply pressure to the top of the column to force the eluent through the silica gel. Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Causality: The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (eluent). The more polar alcohol will have a stronger interaction with the polar silica gel and will elute more slowly than the less polar ketone or alkane impurities.

Visual Workflows

AqueousWorkup crude Crude Product in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel wash1 Wash with sat. NaHCO3 aq. sep_funnel->wash1 separate1 Separate Layers wash1->separate1 wash2 Wash with Brine separate1->wash2 Organic Layer waste1 separate1->waste1 Aqueous Layer (contains impurities) separate2 Separate Layers wash2->separate2 dry Dry Organic Layer (e.g., MgSO4) separate2->dry Organic Layer waste2 separate2->waste2 Aqueous Layer filter Filter dry->filter concentrate Concentrate filter->concentrate pure Purified Product concentrate->pure

Caption: Decision tree for selecting a purification method.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is flammable and an irritant. [18]Handle with care and avoid contact with skin and eyes.

  • Be aware of the hazards of all chemicals used in the purification process.

References

Technical Support Center: Managing Exothermic Reactions of 3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on managing the exothermic potential of this versatile reagent. Our focus is not just on procedural steps but on the underlying chemical principles to ensure safe, controlled, and reproducible outcomes in your laboratory.

Section 1: Understanding the Hazard - The Chemistry of the Exotherm

The primary exothermic hazard associated with this compound (BTFP) arises from its use in base-mediated intramolecular cyclization to form 3,3,3-trifluoro-1,2-epoxypropane (TFEP). This reaction is a classic example of the Williamson ether synthesis, adapted for epoxide formation.

The Mechanism: The reaction proceeds via a rapid, irreversible SN2 pathway:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of BTFP, forming a trifluoro-alkoxide intermediate. This acid-base reaction is itself exothermic.

  • Intramolecular Cyclization: The newly formed, nucleophilic alkoxide anion immediately attacks the adjacent carbon atom bearing the bromine atom, displacing the bromide ion and closing the three-membered epoxide ring.

This cyclization step is highly exothermic. The rate of heat generation is directly proportional to the reaction rate. If the base is added too quickly or cooling is insufficient, the heat generated can accumulate, leading to a rapid increase in temperature and pressure—a condition known as a thermal runaway. Factors influencing this risk include the strength and concentration of the base, the rate of addition, mixing efficiency, and the solvent's heat capacity.

Exotherm Mechanism BTFP Br-CH₂-CH(OH)-CF₃ (BTFP) Alkoxide Br-CH₂-CH(O⁻)-CF₃ (Alkoxide Intermediate) + Base-H⁺ BTFP->Alkoxide 1. Deprotonation (Fast, Exothermic) Base + Base TFEP CF₃-CH-CH₂   /   O (TFEP) + Br⁻ Alkoxide->TFEP 2. SN2 Cyclization (Highly Exothermic)

Caption: Reaction mechanism for the exothermic formation of TFEP from BTFP.

Section 2: Proactive Thermal Management - Experimental Protocol

This section provides a detailed protocol for the controlled synthesis of 3,3,3-trifluoro-1,2-epoxypropane (TFEP) from BTFP, emphasizing safety and thermal management. This procedure is designed as a self-validating system, where adherence to the steps inherently mitigates the primary risks.

Core Protocol: Controlled Epoxidation of BTFP

Objective: To safely synthesize TFEP by managing the exotherm of the base-mediated cyclization of BTFP.

Materials & Equipment:

  • This compound (BTFP)

  • Anhydrous solvent (e.g., THF, Et₂O)

  • Base (e.g., Sodium Hydroxide solution, Potassium tert-butoxide)

  • Three-neck round-bottom flask

  • Overhead or magnetic stirrer

  • Digital thermometer with an internal probe

  • Addition funnel

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (e.g., ice/salt, dry ice/acetone)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Step-by-Step Methodology:

  • System Preparation:

    • Assemble the glassware and ensure it is dry.

    • Set up the reaction under an inert atmosphere (N₂ or Ar) to prevent moisture from interfering with the base.

    • Insert the internal temperature probe so that the tip is fully submerged in the reaction medium.

    • Charge the flask with BTFP and the chosen anhydrous solvent.

  • Initial Cooling:

    • Begin stirring the solution to ensure uniform temperature.

    • Cool the flask in the prepared cooling bath to an internal temperature of 0°C to -5°C . Do not proceed until the internal temperature is stable. Causality: Starting at a low temperature provides a larger thermal buffer to absorb the heat generated during the initial phase of the reaction.

  • Controlled Base Addition:

    • Dissolve or slurry the base in a suitable solvent and load it into the addition funnel.

    • Begin adding the base dropwise and subsurface (if possible) to the cooled BTFP solution.

    • CRITICAL: Monitor the internal temperature continuously. The rate of addition should be controlled to maintain the internal temperature below 5°C . If the temperature exceeds this threshold, immediately stop the addition and allow the mixture to cool before resuming. Causality: Slow, controlled addition prevents the reaction rate from surging, ensuring that the cooling bath can remove heat as fast as it is generated.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5°C for a specified period (e.g., 1-2 hours), monitoring the temperature for any delayed exotherm.

    • Progress can be monitored by TLC or GC-MS analysis of aliquots.

  • Controlled Quenching:

    • Once the reaction is complete, quench it by slowly adding a pre-chilled quenching solution (e.g., sat. aq. NH₄Cl). Perform this addition slowly as the quenching of excess base can also be exothermic.

  • Workup and Isolation:

    • Proceed with standard aqueous workup and extraction procedures to isolate the TFEP product.

Experimental Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_reagents Charge Flask with BTFP and Anhydrous Solvent setup->add_reagents cool Cool Flask to -5°C to 0°C (Internal Temperature) add_reagents->cool prep_base Prepare Base Solution in Addition Funnel cool->prep_base add_base Add Base Dropwise prep_base->add_base check_temp Internal Temp < 5°C? check_temp->add_base Yes stop_addition PAUSE Addition Allow to Cool check_temp->stop_addition No add_base->check_temp monitor Stir at 0-5°C for 1-2h Monitor for Completion add_base->monitor Addition Complete stop_addition->check_temp quench Slowly Add Pre-Chilled Quenching Solution monitor->quench workup Aqueous Workup & Product Isolation quench->workup end End workup->end

Caption: Workflow for controlled synthesis of TFEP from BTFP.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue / Question Probable Cause(s) Recommended Action(s)
Q1: My reaction temperature is rising uncontrollably (>10-15°C above setpoint). What should I do? 1. Base was added too quickly. 2. Cooling bath is failing or insufficient. 3. Inadequate stirring causing localized hot spots.IMMEDIATE EMERGENCY RESPONSE: 1. Stop the addition of the base IMMEDIATELY. 2. If safe, add more coolant to the external bath (e.g., add dry ice to an acetone bath). 3. If the temperature continues to rise rapidly, add a pre-chilled, inert solvent (like THF) to dilute the reaction and absorb heat. 4. As a last resort, slowly and carefully pour the reaction mixture into a separate beaker containing the quenching agent. Use a blast shield and appropriate PPE.
Q2: The reaction seems sluggish or incomplete after the scheduled time. 1. Inactive base (e.g., degraded by moisture). 2. Insufficient amount of base. 3. Reaction temperature is too low for the specific base/solvent system.1. Verify the quality and stoichiometry of your base. Use a freshly opened or properly stored reagent. 2. Consider adding a small additional charge of the base, while carefully monitoring the temperature. 3. If the reaction remains stalled and no exotherm is observed, you can allow the bath to slowly warm to a slightly higher temperature (e.g., 10-15°C), but be prepared for a potential delayed exotherm.
Q3: I'm observing significant side product formation. What are the likely causes? 1. Reaction temperature was too high, promoting side reactions. 2. Presence of water leading to hydrolysis or other base-mediated side reactions. 3. The chosen base is reacting with the solvent or product.1. Refine your temperature control; ensure the exotherm never exceeds the recommended limit. 2. Use anhydrous solvents and ensure your BTFP is dry. 3. Re-evaluate your choice of base and solvent for compatibility. For example, strong nucleophilic bases may open the newly formed epoxide ring.
Q4: What are the key considerations for safely scaling up this reaction? 1. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. 2. Addition times and stirring efficiency become more critical.1. Do not scale up linearly. A reaction that is manageable at 1g may be dangerous at 100g. 2. Use a jacketed reactor with a circulating chiller for more efficient and reliable cooling. 3. Use mechanical overhead stirring to ensure efficient mixing. 4. The addition time must be increased proportionally to the scale to manage the total heat flow. 5. Consider performing reaction calorimetry to quantify the heat of reaction before attempting a large-scale synthesis.[1][2]

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the primary cause of exotherms in BTFP reactions?

    • A: The primary cause is the rapid, base-mediated intramolecular SN2 reaction that forms the strained three-membered epoxide ring (3,3,3-trifluoro-1,2-epoxypropane). Both the initial acid-base reaction and the subsequent ring-closure are exothermic.

  • Q: Which bases are most likely to cause a strong exotherm with BTFP?

    • A: Strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA) can cause very rapid deprotonation and a correspondingly fast exotherm. Common hydroxide bases (NaOH, KOH) also drive the reaction effectively and must be added with caution.

  • Q: What are the recommended cooling methods for BTFP reactions?

    • A: For lab-scale reactions, an ice/salt water bath (approx. -10°C to -20°C) or a dry ice/acetone bath (approx. -78°C) are effective. For larger scales, a cryo-cooled, jacketed reactor is essential for reliable temperature control.

  • Q: How should I properly store BTFP?

    • A: BTFP is a flammable liquid and should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4] It should be kept separate from incompatible materials such as strong bases, acids, and oxidizing agents.[5][6]

  • Q: What are the potential thermal decomposition products of BTFP?

    • A: While specific studies on BTFP are limited, thermal decomposition of halogenated organic compounds can release hazardous and corrosive gases.[7] For BTFP, this would likely include hydrogen bromide (HBr), hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO₂).[5]

Section 5: Data Summary & Safety Information

Table 1: Physicochemical and Safety Properties of this compound
PropertyValueReference(s)
Molecular Formula C₃H₄BrF₃O[8]
Molecular Weight 192.96 g/mol [3][8]
Appearance Colorless to pale yellow liquid[9]
Density 1.861 g/mL at 25°C[3][10]
Boiling Point ~124.5°C at 743 mmHg[3][10]
Flash Point 43°C (109.4°F) - Closed Cup[3][10]
GHS Hazard Codes H226, H315, H319, H335[8][10]
Hazard Statements Flammable liquid and vapor; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[8][10]

References

Technical Support Center: Work-up and Isolation Procedures for 3-Bromo-1,1,1-trifluoropropan-2-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-1,1,1-trifluoropropan-2-ol. This versatile fluorinated building block is instrumental in the synthesis of novel chemical entities. However, its unique properties can present challenges during reaction work-up and product isolation. This guide provides in-depth, field-proven insights into overcoming these hurdles, ensuring the successful isolation of your target compounds.

Understanding the Chemistry: Causality in Experimental Choices

This compound is a primary alkyl bromide, making it a good substrate for SN2 reactions with a variety of nucleophiles. The electron-withdrawing trifluoromethyl group activates the adjacent carbon for nucleophilic attack. However, the presence of the hydroxyl group and the fluorine atoms can influence the solubility and reactivity of both the starting material and the products, necessitating careful consideration during the work-up design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Work-up and Product Isolation

Q1: I have performed a reaction of this compound with an amine to synthesize a 3-amino-1,1,1-trifluoropropan-2-ol derivative. What is the recommended general work-up procedure?

A1: The work-up strategy for this reaction hinges on the basicity of your product and any remaining starting amine. The goal is to separate your desired amino alcohol from unreacted starting materials, the inorganic salts formed, and any side products.

Core Principle: The basicity of the product amine allows for its selective extraction into an acidic aqueous phase, leaving neutral and acidic impurities in the organic phase. Subsequent basification of the aqueous phase will allow for the re-extraction of the purified product.

Step-by-Step Protocol:

  • Quenching: Cool the reaction mixture to room temperature. If a strong, non-volatile base was used (e.g., NaH), quench the reaction by carefully adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). For reactions using an amine as both reactant and base, this step may not be necessary.

  • Solvent Removal (Optional but Recommended): If the reaction was conducted in a water-miscible solvent like THF, acetonitrile, or DMF, it is advisable to remove the bulk of the solvent under reduced pressure.[1] This will improve the efficiency of the subsequent liquid-liquid extraction.

  • Initial Extraction: Dilute the residue with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. Wash the organic layer with water to remove highly water-soluble byproducts.

  • Acidic Extraction: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your basic product and any unreacted amine will be protonated and move into the aqueous layer.[2] The unreacted, neutral this compound will remain in the organic layer. Repeat this extraction 2-3 times to ensure complete recovery of the product.

  • Basification and Re-extraction: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8). This will deprotonate your amino alcohol. Extract the basified aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) 3-4 times.

  • Drying and Concentration: Combine the organic extracts from the previous step, wash with brine to remove residual water[3], dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your crude product.

Troubleshooting Tip: If an emulsion forms during extraction, adding brine can help to break it up.[3]

Q2: I've reacted this compound with a thiol. How should I approach the work-up to isolate the resulting 3-thio-1,1,1-trifluoropropan-2-ol derivative?

A2: The work-up for a thiol substitution is generally more straightforward than for amines, as the resulting thioether is typically neutral.

Core Principle: The primary goal is to remove the base used to deprotonate the thiol and any unreacted starting materials. A simple aqueous wash is often sufficient.

Step-by-Step Protocol:

  • Quenching: After the reaction is complete, cool it to room temperature. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Solvent Removal (Optional): If a water-miscible solvent was used, remove it under reduced pressure.[1]

  • Aqueous Wash: Dilute the residue with an organic solvent like ethyl acetate. Wash the organic layer sequentially with:

    • Water (to remove water-soluble salts).

    • A dilute base (e.g., 5% NaHCO₃ solution) if an acid catalyst was used or to remove any acidic byproducts.

    • Brine (to remove residual water).[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Workflow for Thiol Substitution Work-up

G reaction Reaction Mixture quench Quench with H₂O or sat. NH₄Cl reaction->quench solvent_removal Remove water-miscible solvent (optional) quench->solvent_removal extraction Dilute with Organic Solvent (e.g., Ethyl Acetate) solvent_removal->extraction wash1 Wash with H₂O extraction->wash1 wash2 Wash with 5% NaHCO₃ (optional) wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry over Na₂SO₄ wash3->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product

Caption: General work-up procedure for thiol substitution reactions.

Q3: I am attempting an O-alkylation using this compound to form an ether. What are the key considerations for the work-up?

A3: The Williamson ether synthesis is a common method for this transformation.[4] The work-up will depend on the nature of the alcohol being alkylated.

Core Principle: The main challenge is to remove the unreacted starting alcohol, which may have similar polarity to the product.

Step-by-Step Protocol:

  • Quenching: Quench the reaction with water or saturated aqueous NH₄Cl.

  • Extraction: Extract the mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Aqueous Washes:

    • If the starting alcohol is a phenol or has acidic properties, wash the organic layer with a dilute base (e.g., 1 M NaOH) to remove the unreacted starting material.

    • Wash with water and then brine.

  • Drying and Concentration: Dry the organic layer, filter, and concentrate.

Troubleshooting Tip: If your starting alcohol is not easily removed by a basic wash, purification by flash column chromatography will be necessary.

Purification

Q4: My crude product is still impure after the work-up. What are the best practices for purifying these trifluoromethylated alcohols by flash column chromatography?

A4: Flash column chromatography is an effective method for purifying these compounds. The key is selecting the appropriate solvent system.

Solvent System Selection:

  • For neutral and moderately polar compounds: A common and effective solvent system is a gradient of ethyl acetate in hexanes or heptane.[5]

  • For more polar compounds (like amino alcohols): A mixture of methanol in dichloromethane is often a good choice.[5] To prevent streaking of basic compounds on the silica gel, it is often beneficial to add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent.

Compound TypeRecommended Solvent SystemNotes
Neutral (e.g., thioethers, ethers)Ethyl Acetate / HexanesStart with a low percentage of ethyl acetate and gradually increase the polarity.
Polar, non-basicEthyl Acetate / Hexanes or Dichloromethane / MethanolA steeper gradient may be required.
Basic (e.g., amino alcohols)Dichloromethane / Methanol with 1% TriethylamineThe triethylamine helps to improve peak shape and reduce tailing.

Q5: I am having trouble visualizing my fluorinated compound on a TLC plate. What can I do?

A5: Many highly fluorinated compounds do not visualize well under UV light and can be difficult to stain with common reagents like potassium permanganate or p-anisaldehyde.[6]

Troubleshooting Visualization:

  • UV Quenching: If your compound has an aromatic ring or other chromophore, it should be visible under a 254 nm UV lamp on a TLC plate containing a fluorescent indicator.[7]

  • Iodine Chamber: This is a non-destructive method that can sometimes visualize compounds that are not UV-active.[8]

  • Phosphomolybdic Acid (PMA) Stain: This is a good general stain that can often visualize alcohols and other functional groups.[7]

  • Specialized Stains: For compounds that are particularly difficult to see, a ceric ammonium molybdate (CAM) stain can be effective.

TLC Analysis Workflow

G spot_tlc Spot TLC Plate develop_tlc Develop in Solvent System spot_tlc->develop_tlc dry_tlc Dry TLC Plate develop_tlc->dry_tlc uv_vis Visualize under UV Light (254 nm) dry_tlc->uv_vis iodine Iodine Chamber uv_vis->iodine If no spots visible analyze Analyze Results uv_vis->analyze Spots visible pma_stain PMA Stain iodine->pma_stain If no spots visible iodine->analyze Spots visible pma_stain->analyze

Caption: A systematic approach to TLC visualization.

Common Problems and Solutions

Q6: My reaction is sluggish and I have a lot of unreacted this compound. What could be the issue?

A6: Several factors could contribute to low conversion:

  • Insufficient Base: For reactions with amines or thiols, ensure you are using a sufficient amount of base to either deprotonate the nucleophile or act as a scavenger for the HBr generated.

  • Poor Nucleophile: If your nucleophile is weak, you may need to use more forcing conditions (e.g., higher temperature, longer reaction time).

  • Solvent Choice: A polar aprotic solvent like DMF or acetonitrile often accelerates SN2 reactions.

Q7: I am observing the formation of side products. What are the likely culprits?

A7: The most common side reaction is elimination (E2) to form 3,3,3-trifluoropropene, especially if a strong, sterically hindered base is used. To minimize this, use a non-hindered base and the mildest reaction conditions possible that still afford a reasonable reaction rate. Another potential side reaction is the formation of an epoxide from the starting material under basic conditions, which can then be opened by a nucleophile.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-Bromo-1,1,1-trifluoropropan-2-ol by GC-MS and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the integrity and reproducibility of their work. 3-Bromo-1,1,1-trifluoropropan-2-ol, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception. Its unique trifluoromethyl and bromo functionalities make it a versatile reagent, but also introduce specific challenges in purity assessment. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques for the comprehensive purity analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Critical Role of Orthogonal Analytical Techniques in Purity Determination

Relying on a single analytical method for purity assessment can be misleading, as impurities with similar physicochemical properties to the main component may co-elute in chromatography or have overlapping signals in spectroscopy. Therefore, employing orthogonal techniques, which rely on different separation and detection principles, is a cornerstone of robust quality control. GC-MS, which separates compounds based on their volatility and polarity followed by mass-based detection, and NMR spectroscopy, which provides detailed structural information based on the magnetic properties of atomic nuclei, represent a powerful combination for the unambiguous determination of purity.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach for Volatile Impurities

GC-MS is a highly sensitive technique ideal for identifying and quantifying volatile and semi-volatile impurities. The separation of this compound and its potential impurities is achieved on a capillary column, followed by ionization and mass analysis, providing a unique fragmentation pattern for each compound.

Interpreting the Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by several key features. A critical aspect to consider is the isotopic pattern of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[1] This results in any bromine-containing fragment appearing as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (M and M+2).[1]

Expected Fragmentation Pathways:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 192 and 194, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. However, for primary alcohols, the molecular ion peak can be weak or even absent.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols.[1] This would result in the loss of a CH₂Br radical, leading to a fragment at m/z 99 ([CH(OH)CF₃]⁺).

  • Loss of H₂O: Dehydration is a common fragmentation route for alcohols, which would result in a fragment ion at m/z 174 and 176.[1]

  • Loss of HF: The presence of the trifluoromethyl group makes the loss of a hydrogen fluoride (HF) molecule possible, leading to a fragment at m/z 172 and 174.

  • Cleavage of the C-Br bond: The relatively weak C-Br bond can cleave, resulting in the loss of a bromine radical and a fragment at m/z 113 ([CH₂(OH)CF₃]⁺).[1]

  • Other Key Fragments: A prominent peak at m/z 69, corresponding to the [CF₃]⁺ ion, is also expected.

Potential Impurities Detectable by GC-MS

A common synthetic route to this compound is the reduction of 3-bromo-1,1,1-trifluoroacetone. Based on this, potential impurities that are amenable to GC-MS analysis include:

  • Unreacted Starting Material: 3-bromo-1,1,1-trifluoroacetone.

  • Solvent Residues: Residual solvents used in the synthesis and purification steps.

  • Byproducts of Reduction: Depending on the reducing agent used, various byproducts could be formed.

Experimental Protocol: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep Dissolve sample in a volatile solvent (e.g., ethyl acetate) injection Inject into GC prep->injection separation Separate on a mid-polarity capillary column (e.g., DB-5ms) injection->separation ionization Electron Ionization (EI) separation->ionization analysis Mass Analysis (Scan Mode) ionization->analysis detection Detection analysis->detection data_analysis Data Analysis: - Identify peaks - Analyze mass spectra - Quantify impurities detection->data_analysis Data Acquisition

GC-MS Analytical Workflow

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program: 50 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitative Analysis

NMR spectroscopy is an indispensable tool for the structural confirmation and purity determination of organic compounds. For this compound, both ¹H and ¹⁹F NMR are highly informative. Furthermore, quantitative NMR (qNMR) offers a primary method for determining the absolute purity of the compound without the need for a specific reference standard of the analyte.[2]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

  • CH₂Br Group: A doublet of doublets (dd) or a more complex multiplet for the two diastereotopic protons of the bromomethyl group, due to coupling with the adjacent CH proton.

  • CH(OH) Group: A multiplet for the proton on the carbon bearing the hydroxyl group, coupled to the protons of the CH₂Br group and the fluorine atoms of the CF₃ group.

  • OH Group: A broad singlet for the hydroxyl proton, which can be exchanged with D₂O.

The integration of these signals should correspond to a 2:1:1 ratio.

¹⁹F NMR Spectral Analysis

Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is a highly sensitive and powerful technique for analyzing organofluorine compounds.[3] The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will likely be a doublet due to coupling with the adjacent CH proton. The absence of other fluorine-containing signals is a strong indicator of the absence of fluorinated impurities.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the direct measurement of the amount of a substance in a sample.[2] By using a certified internal standard, the absolute purity of this compound can be determined with high accuracy and precision.

Key Considerations for Accurate qNMR:

  • Choice of Internal Standard: The internal standard should be stable, non-volatile, have a known purity, and its NMR signals should not overlap with those of the analyte. For ¹H qNMR, a common standard is maleic acid. For ¹⁹F qNMR, a fluorinated compound with a simple spectrum, such as trifluoroacetic acid, can be used.

  • Relaxation Delay (d1): To ensure complete relaxation of all nuclei between pulses, a sufficiently long relaxation delay (typically 5-7 times the longest T₁ of the signals of interest) is crucial for accurate integration.

  • Pulse Angle: A 90° pulse angle is often used to maximize the signal-to-noise ratio.

  • Data Processing: Proper phasing and baseline correction are critical for accurate integration of the NMR signals.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh_sample Accurately weigh the This compound sample dissolve Dissolve both in a deuterated solvent (e.g., DMSO-d6) weigh_sample->dissolve weigh_is Accurately weigh the internal standard (e.g., maleic acid) weigh_is->dissolve acquisition Acquire ¹H NMR spectrum with optimized quantitative parameters (long d1) dissolve->acquisition processing Process the spectrum (phasing, baseline correction) acquisition->processing integration Integrate the signals of the analyte and the internal standard processing->integration calculation Calculate purity using the integration values, masses, and molecular weights integration->calculation purity_result purity_result calculation->purity_result Final Purity Value

qNMR Analytical Workflow

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a vial.

  • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters (¹H):

  • Pulse Program: A standard 90° pulse-acquire sequence.

  • Relaxation Delay (d1): ≥ 60 seconds (should be optimized based on T₁ measurements).

  • Number of Scans: 8 or 16.

  • Acquisition Time: ≥ 3 seconds.

Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of this compound (e.g., the CH(OH) multiplet) and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Comparative Summary of GC-MS and NMR for Purity Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity; detection based on mass-to-charge ratio.Detection based on the magnetic properties of atomic nuclei.
Strengths - High sensitivity for volatile impurities.- Excellent for identifying unknown impurities through fragmentation patterns.- Well-established and widely available.- Provides unambiguous structural information.- Non-destructive.- qNMR is a primary method for absolute purity determination.- Excellent for identifying and quantifying non-volatile and structural isomers.
Limitations - Not suitable for non-volatile or thermally labile compounds.- Co-elution of isomers can be problematic.- Requires reference standards for accurate quantification.- Lower sensitivity compared to GC-MS.- Can be less effective for complex mixtures with significant signal overlap.- Higher instrumentation cost.
Ideal for Detecting - Residual solvents.- Volatile starting materials (e.g., 3-bromo-1,1,1-trifluoroacetone).- Volatile byproducts.- Structural isomers.- Non-volatile impurities.- Quantification of the main component.- Confirmation of the chemical structure.

Conclusion: A Synergistic Approach for Uncompromised Quality

Both GC-MS and NMR spectroscopy are powerful techniques that provide complementary information for the comprehensive purity assessment of this compound. GC-MS excels in the detection and identification of trace volatile impurities, while NMR provides definitive structural confirmation and a highly accurate method for determining absolute purity via qNMR.

For researchers and drug development professionals, a synergistic approach is highly recommended. Initial screening by GC-MS can identify and quantify volatile impurities, while ¹H and ¹⁹F NMR confirm the structure of the bulk material. For final purity certification, qNMR stands as the gold standard for providing an accurate and defensible absolute purity value. By integrating these orthogonal techniques into a robust quality control workflow, the chemical integrity of this compound can be assured, leading to more reliable and reproducible scientific outcomes.

References

A Senior Application Scientist's Guide to Confirming the Structure of 3-Bromo-1,1,1-trifluoropropan-2-ol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Epoxides in Synthesis

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing moieties is a cornerstone strategy for modulating molecular properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] Trifluoromethyl-substituted epoxides are highly valuable chiral building blocks, serving as versatile intermediates for synthesizing more complex, biologically active molecules.[2][3]

3-Bromo-1,1,1-trifluoropropan-2-ol is a readily available halohydrin that serves as a direct precursor to the corresponding trifluoromethyl epoxide. This guide provides an in-depth analysis of its primary reaction pathway, robust methods for structural confirmation of the resulting product, and a comparative overview of alternative synthetic strategies. The methodologies and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to confidently synthesize and characterize these critical intermediates.

Part 1: The Predominant Reaction Pathway: Intramolecular Epoxidation

The reaction of a halohydrin with a base is a classic and highly efficient method for epoxide synthesis.[4][5] In the case of this compound, treatment with a suitable base triggers an intramolecular Sₙ2 reaction, a variant of the Williamson ether synthesis, to yield 1,1,1-Trifluoro-2,3-epoxypropane.

Causality of the Mechanism

The reaction proceeds in two distinct, sequential steps:

  • Deprotonation: A base, such as sodium hydroxide (NaOH) or sodium hydride (NaH), abstracts the acidic proton from the hydroxyl group. This acid-base reaction is rapid and results in the formation of a transient alkoxide intermediate.[6] The electron-withdrawing trifluoromethyl group increases the acidity of the alcohol proton, facilitating this step.

  • Intramolecular Sₙ2 Attack: The newly formed alkoxide, a potent intramolecular nucleophile, is perfectly positioned to attack the adjacent carbon atom bearing the bromine atom (a good leaving group). This backside attack displaces the bromide ion and closes the three-membered epoxide ring.[6]

This intramolecular pathway is kinetically favored over intermolecular reactions due to the proximity of the reacting centers, leading to high yields of the epoxide product under appropriate conditions.

Epoxidation_Mechanism cluster_step1 Step 1: Acid-Base Reaction cluster_step2 Step 2: Intramolecular Sₙ2 Reactant This compound Alkoxide Alkoxide Intermediate Reactant->Alkoxide 1. Deprotonation Base Base (e.g., OH⁻) TransitionState Sₙ2 Transition State Alkoxide->TransitionState 2. Intramolecular Attack Product 1,1,1-Trifluoro-2,3-epoxypropane TransitionState->Product Ring Closure Byproduct H₂O + Br⁻

Caption: Mechanism of base-induced cyclization of a halohydrin.

Part 2: A Self-Validating System for Structural Confirmation

Confirming the structure of the reaction product is paramount. A multi-faceted analytical approach provides a self-validating system, ensuring the unambiguous identification of 1,1,1-Trifluoro-2,3-epoxypropane and distinguishing it from the starting material or potential side products.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this structural elucidation. Changes in the chemical environment of protons (¹H), carbons (¹³C), and fluorine atoms (¹⁹F) provide a definitive fingerprint of the molecular structure.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the product and can offer structural clues through analysis of fragmentation patterns.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present, confirming the disappearance of the starting material's hydroxyl group.

Comparative NMR Data Analysis

The transformation from the open-chain halohydrin to the strained epoxide ring results in characteristic shifts in the NMR spectra. The electron-withdrawing CF₃ group and the ring strain in the epoxide are the dominant influences on the chemical shifts.

Compound Nucleus Position Expected Chemical Shift (δ, ppm) Key Multiplicity
This compound ¹HCH(OH)~4.2 - 4.5Multiplet (dq)
CH₂Br~3.6 - 3.8Multiplet (dd)
¹³CCF₃~123 - 125Quartet (q)
CH(OH)~68 - 72Quartet (q)
CH₂Br~35 - 39Singlet (t-like)
1,1,1-Trifluoro-2,3-epoxypropane (Product) ¹HCH(epoxide)~3.3 - 3.6Multiplet (dq)
CH₂(epoxide)~2.9 - 3.2Multiplet (dd)
¹³CCF₃~121 - 123Quartet (q)
CH(epoxide)~50 - 55Quartet (q)
CH₂(epoxide)~45 - 50Singlet (t-like)

Note: Expected shifts are estimates and can vary based on solvent and instrument frequency. The key diagnostic is the upfield shift of the CH and CH₂ signals upon ring formation.

Part 3: Comparison with Alternative Synthetic Routes

While the halohydrin cyclization is robust, other methods exist for synthesizing trifluoromethyl epoxides. Understanding these alternatives provides valuable context for selecting the optimal synthetic strategy based on available starting materials, cost, and desired stereochemical outcomes.

Method Starting Material Key Reagent(s) Advantages Disadvantages
Halohydrin Cyclization This compoundBase (e.g., NaOH, NaH)High yield, simple procedure, readily available starting material.Requires pre-synthesis of the halohydrin.
Alkene Epoxidation 3,3,3-TrifluoropropenePeroxy acid (e.g., m-CPBA)Direct, one-step process from the corresponding alkene.[5]The double bond is electron-deficient, potentially requiring harsher conditions.
From CF₃ Ketones Trifluoromethyl ketonesYlides (e.g., Corey-Chaykovsky or Darzens reagents)Versatile, allows for the construction of highly substituted epoxides.[7]Requires synthesis of the ketone precursor; ylides can be sensitive.

digraph "Synthetic_Routes" {
graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

// Target Molecule Target [label="1,1,1-Trifluoro-2,3-epoxypropane", fillcolor="#FBBC05", fontcolor="#202124"];

// Precursors Halohydrin [label="this compound"]; Alkene [label="3,3,3-Trifluoropropene"]; Ketone [label="Trifluoromethyl Ketone Derivative"];

// Connections Halohydrin -> Target [label="Base-Mediated\nCyclization"]; Alkene -> Target [label="Peroxy Acid\nEpoxidation"]; Ketone -> Target [label="Ylide-Based\nReaction"]; }

Caption: Retrosynthetic analysis of trifluoromethyl epoxide synthesis.

Part 4: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps for synthesis and confirmation.

Protocol 1: Synthesis of 1,1,1-Trifluoro-2,3-epoxypropane

Objective: To synthesize the target epoxide via base-mediated cyclization.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (1.2 eq)

  • Diethyl ether (or other suitable aprotic solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • Reaction Setup: Dissolve this compound in diethyl ether in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide to the stirred reaction mixture. The exothermicity should be carefully controlled.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. Caution: The product is volatile.

  • Purification: If necessary, the crude product can be purified by distillation.

Experimental_Workflow A 1. Reaction Setup (Halohydrin + Solvent) B 2. Base Addition (Ice Bath) A->B C 3. Reaction at RT (Monitor by TLC/GC) B->C D 4. Aqueous Workup (Wash) C->D E 5. Drying & Concentration (MgSO₄, Rotovap) D->E F 6. Analysis & Purification (NMR, Distillation) E->F

Caption: Workflow for the synthesis and purification of the epoxide.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Objective: To obtain high-quality NMR spectra to confirm the product structure.

Materials:

  • Synthesized 1,1,1-Trifluoro-2,3-epoxypropane

  • Deuterated chloroform (CDCl₃)

  • NMR tube

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of CDCl₃ directly in a clean, dry NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Data Analysis:

    • ¹H NMR: Confirm the disappearance of the broad alcohol (OH) peak from the starting material. Integrate the signals to confirm the proton ratio. Analyze the coupling patterns for the CH and CH₂ protons of the epoxide ring.

    • ¹³C NMR: Identify the three key signals corresponding to the CF₃, and the two epoxide carbons. Note their upfield shift compared to the starting halohydrin.[8][9]

    • ¹⁹F NMR: Observe a single signal (likely a doublet due to coupling with the adjacent proton) confirming the integrity of the CF₃ group.

  • Comparison: Compare the acquired spectra with the data presented in the table above and with any available literature values to finalize the structural confirmation.

Conclusion

The base-mediated cyclization of this compound is a reliable and efficient method for producing 1,1,1-Trifluoro-2,3-epoxypropane, a valuable synthetic intermediate. The identity and purity of the product can be unequivocally confirmed through a systematic analytical workflow, with multi-nuclear NMR spectroscopy serving as the definitive technique. By understanding the underlying mechanism, comparing this route to viable alternatives, and employing robust experimental protocols, researchers can confidently utilize this chemistry to advance their synthetic objectives in pharmaceutical and materials development.

References

A Senior Application Scientist's Guide to Trifluoromethylation: A Comparative Analysis of 3-Bromo-1,1,1-trifluoropropan-2-ol and Modern CF₃ Transfer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of the Trifluoromethyl Group

In the landscape of modern drug discovery and agrochemicals, the trifluoromethyl (CF₃) group has achieved an almost iconic status.[1] Its introduction into organic molecules can profoundly alter their physicochemical and biological properties. The high electronegativity of the fluorine atoms often enhances metabolic stability by blocking sites of oxidative metabolism. Furthermore, the CF₃ group can increase a molecule's lipophilicity, improving its ability to cross cell membranes, and can modulate the pKa of nearby functional groups, thereby influencing binding affinity to biological targets.[2][3] Consequently, the development of efficient and versatile reagents for introducing this privileged functional group is a cornerstone of contemporary synthetic chemistry.[1]

This guide provides an in-depth comparison of various trifluoromethylating agents, with a special focus on understanding the utility of 3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP) in relation to the more common direct CF₃ transfer reagents. We will explore the mechanistic underpinnings, substrate scope, and practical considerations for nucleophilic, electrophilic, and radical trifluoromethylation strategies, offering researchers the critical insights needed to select the optimal tool for their synthetic challenges.

Part 1: Deconstructing the Strategies for Trifluoromethyl Incorporation

The methods for introducing a trifluoromethyl group can be broadly categorized into two distinct strategies: the direct transfer of a "CF₃" moiety (as a nucleophile, electrophile, or radical) and the incorporation of a larger, trifluoromethyl-containing building block. This compound falls into the latter category. It does not deliver a naked CF₃ group but instead provides a functionalized three-carbon unit already bearing the trifluoromethyl group. This distinction is critical for synthetic planning.

G cluster_main Trifluoromethylation Strategies cluster_direct Mechanisms cluster_building Examples A Direct CF3 Transfer C Nucleophilic (CF3⁻) A->C e.g., Ruppert-Prakash Reagent D Electrophilic (CF3⁺) A->D e.g., Togni & Umemoto Reagents E Radical (CF3•) A->E e.g., Langlois Reagent B CF3 Building Block Approach F This compound (BTFP) B->F

Figure 1: Classification of Trifluoromethylation Strategies.
The Building Block Approach: this compound (BTFP)

This compound (BTFP) is a colorless to yellow liquid used primarily as a precursor for constructing more complex molecules containing the 1,1,1-trifluoro-2-hydroxypropyl moiety.[4][] It is not a direct trifluoromethylating agent. Instead, its value lies in its bifunctional nature: the hydroxyl group can be protected or activated, and the bromine atom serves as a leaving group for nucleophilic substitution.

Key Characteristics:

  • Reactivity: The primary use of BTFP involves reactions where a nucleophile displaces the bromide. For instance, it is known to be a thiol-reactive probe, where sulfur nucleophiles attack the carbon bearing the bromine.[4]

  • Applications: It is used in the preparation of fungicides and other specialized chemicals where the entire CH(Br)CH(OH)CF3 scaffold is desired.[]

  • Advantages: Provides a stereocenter (at C2) and a pre-installed, functionalized handle (the hydroxyl group) for further synthetic elaboration. Chiral versions, such as (2S)-3-Bromo-1,1,1-trifluoro-2-propanol, are also available for asymmetric synthesis.[]

  • Limitations: It has a very narrow scope and is not suitable for applications requiring the direct attachment of a CF₃ group to a substrate.

Part 2: Direct CF₃ Transfer Agents - A Comparative Overview

Direct trifluoromethylation reagents are powerful tools that enable the installation of a CF₃ group onto a wide array of substrates. They are classified by the nature of the CF₃ species they generate.

Nucleophilic Trifluoromethylating Agents (CF₃⁻ Equivalents)

These reagents deliver a trifluoromethyl anion or its equivalent to an electrophilic substrate, such as a carbonyl or imine.[7]

Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is arguably the most widely used nucleophilic CF₃ source.[8][9] It is a stable, colorless liquid that requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[2]

  • Mechanism: The fluoride activator attacks the silicon atom, liberating a transient, highly reactive trifluoromethyl anion ([CF₃]⁻), which then adds to the electrophile.[2][8]

  • Scope: Excellent for aldehydes, ketones, and imines.[2][7] Can also be used to prepare trifluoromethyl ketones from esters.[8]

  • Advantages: High reliability, commercially available, and well-documented reactivity.[9] The reagent also serves a dual role in difluorocarbene chemistry under certain conditions.[10][11]

  • Limitations: Requires a stoichiometric activator. The reaction with enolizable carbonyls can be complicated by competitive deprotonation.

G cluster_mech Ruppert-Prakash Reagent Mechanism reagents Me₃SiCF₃ + Nu⁻ (e.g., F⁻) intermediate [Me₃Si-Nu] + [CF₃]⁻ reagents->intermediate Activation adduct R₂C(O⁻)CF₃ intermediate->adduct Nucleophilic Attack carbonyl R₂C=O carbonyl->adduct quench Workup (H⁺) adduct->quench product R₂C(OH)CF₃ quench->product

Figure 2: Simplified Mechanism of Nucleophilic Trifluoromethylation.

Fluoroform (HCF₃): Also known as HFC-23, fluoroform is a potent greenhouse gas that can serve as an inexpensive source of the CF₃ anion when deprotonated by a strong base.[12]

  • Advantages: Atom-economical and derived from a low-cost industrial byproduct.[13]

  • Limitations: Is a gas, requiring specialized handling equipment. The direct CF₃⁻ anion is unstable and prone to decomposition into difluorocarbene (:CF₂), often necessitating trapping agents or specific solvent systems like DMF to form a more stable hemiaminal adduct.[12]

Electrophilic Trifluoromethylating Agents (CF₃⁺ Equivalents)

These reagents deliver a trifluoromethyl cation or its equivalent to a nucleophilic substrate, such as an enolate, an electron-rich arene, or a heteroatom.[14]

Togni Reagents: These are a class of hypervalent iodine(III) compounds, with Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) being a prominent example.[15][16] They are shelf-stable, crystalline solids.[17]

  • Scope: Broad applicability for the trifluoromethylation of thiols, phosphines, β-ketoesters, and unactivated olefins (often with copper catalysis).[1][16][18]

  • Advantages: High reactivity, predictable selectivity, and wide functional group compatibility.[16]

  • Limitations: Can be expensive. Togni Reagent II is metastable and can decompose exothermically upon heating, requiring careful handling.[15][16]

Umemoto Reagents: Based on a dibenzothiophenium salt core, these reagents are also powerful electrophilic CF₃ sources.[19][20] They are generally stable, solid materials.[21]

  • Scope: Effective for trifluoromethylating silyl enol ethers, β-dicarbonyls, electron-rich aromatics, and terminal alkynes.[19][20]

  • Advantages: Power-variable reactivity can be tuned by altering substituents on the dibenzothiophene core.[22] They are often considered highly reliable and are commercially available.[21]

  • Limitations: Preparation can involve multiple steps and the use of hazardous materials like gaseous CF₃Br.[20][22]

Radical Trifluoromethylating Agents (CF₃• Equivalents)

These reagents generate a trifluoromethyl radical, which is electrophilic in nature and reacts readily with electron-rich systems.[23]

Langlois Reagent (Sodium Trifluoromethanesulfinate, CF₃SO₂Na): This is an inexpensive, bench-stable, white-to-yellow powder that serves as an excellent precursor to the CF₃ radical upon oxidation.[24][25][26][27]

  • Mechanism: Typically, an oxidant (e.g., tert-butyl hydroperoxide, TBHP) initiates the formation of a CF₃SO₂• radical, which then extrudes SO₂ to release the CF₃• radical.[28]

  • Scope: Exceptionally broad, enabling the C-H trifluoromethylation of a wide range of electron-rich heterocycles and arenes.[28][29][30] Also effective for trifluoromethylating boronic acids.[25]

  • Advantages: Low cost, high stability, operational simplicity (often works in aqueous media), and wide substrate scope make it a highly attractive reagent.[24][31]

  • Limitations: Requires a stoichiometric oxidant, and regioselectivity in C-H functionalization can sometimes be difficult to control, though solvent choice can play a role.[28]

Part 3: Head-to-Head Comparison

The choice of a trifluoromethylating agent is dictated by the substrate, the desired transformation, and practical considerations such as cost, safety, and scalability.

FeatureThis compoundRuppert-Prakash ReagentTogni Reagent IILanglois Reagent
CF₃ Species Building BlockNucleophilic (CF₃⁻)Electrophilic (CF₃⁺)Radical (CF₃•)
Physical Form Liquid[]Liquid[8]Crystalline Solid[15]Powder[27]
Stability StableMoisture-sensitive[2]Metastable, heat-sensitive[15]Bench-stable[24]
Typical Substrates Nucleophiles (e.g., thiols)[4]Carbonyls, imines[2]Enolates, arenes, thiols[16]Electron-rich heterocycles[28]
Activation None requiredNucleophile (e.g., F⁻)[2]None required (or metal catalyst)Oxidant (e.g., TBHP)[31]
Key Advantage Introduces a functionalized C3-CF₃ unit[]High reliability for carbonyls[9]Broad scope for nucleophiles[18]Inexpensive C-H functionalization[24]
Key Limitation Not a direct CF₃ transfer agentRequires stoichiometric activatorCost, potential thermal instabilityRequires stoichiometric oxidant

Part 4: Experimental Protocols

The following protocols are illustrative examples based on established literature procedures. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent

This protocol is adapted from procedures for the trifluoromethylation of carbonyl compounds.[2][7]

G cluster_workflow Experimental Workflow: Nucleophilic Trifluoromethylation A Setup - Dry flask under N₂ - Add aldehyde (1.0 eq) - Add dry THF B Reagent Addition - Cool to 0 °C - Add Ruppert-Prakash Reagent (1.5 eq) - Add TBAF (0.1 eq) dropwise A->B C Reaction - Stir at 0 °C to RT - Monitor by TLC B->C D Workup & Desilylation - Quench with aq. NH₄Cl - Add 1M HCl - Stir for 1 hr C->D E Purification - Extract with EtOAc - Dry (Na₂SO₄), concentrate - Column chromatography D->E

References

A Senior Application Scientist's Guide to the Synthesis of Trifluoromethyl Carbinols: A Comparative Analysis of Reagents

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a trifluoromethyl carbinol [CF3CH(OH)-] moiety is a pivotal strategy in modern medicinal chemistry and agrochemical design. This functional group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a highly sought-after structural motif.[1][2] Traditionally, reagents like 3-Bromo-1,1,1-trifluoropropan-2-ol have served as reliable electrophilic synthons for introducing this group. However, the landscape of synthetic chemistry is ever-evolving, offering a diverse toolkit of alternative reagents and methodologies, each with distinct advantages and application niches.

This guide provides a comprehensive comparison of key alternatives to this compound. We will delve into the mechanistic underpinnings, comparative performance, and practical applications of these reagents, supported by experimental data and detailed protocols to empower researchers in drug development and chemical synthesis to make informed strategic decisions.

The Benchmark: Understanding this compound

This compound is an attractive reagent because it contains the desired trifluoromethyl carbinol core and a reactive bromide leaving group. It is typically employed as an electrophile in nucleophilic substitution reactions.

  • Mechanism of Action : The primary pathway involves the S_N2 displacement of the bromide by a nucleophile (e.g., amines, thiols, phenoxides). The adjacent hydroxyl group can influence reactivity, sometimes participating in side reactions or requiring protection.

  • Advantages : It provides a direct, one-step route to the target structure.

  • Limitations : The reagent can be prone to elimination reactions under basic conditions, forming trifluoromethyl-substituted epoxides or alkenes. Furthermore, its preparation and stability can be concerns for large-scale synthesis.[3]

Strategic Alternatives for CF3CH(OH)- Installation

We can classify the alternatives based on their synthetic strategy, offering different points of entry to the target molecule.

G cluster_0 Synthetic Strategies for R-CF3CH(OH)-R' cluster_1 Electrophilic Synthon Approach cluster_2 Nucleophilic CF3 Approach cluster_3 Ketone Reduction Approach target Target Moiety R-CH(OH)CF3 reagent1 This compound (Benchmark) reagent1->target reagent2 3,3,3-Trifluoro-1,2-epoxypropane reagent2->target nucleophile1 R-Nucleophile nucleophile1->reagent1 S_N2 nucleophile1->reagent2 Ring Opening reagent3 TMSCF3 (Ruppert's Reagent) + Aldehyde (R-CHO) reagent3->target reagent4 α-CF3 Ketone (R-CO-CF3) reagent4->target reducer Reducing Agent (e.g., NaBH4) reducer->reagent4 Reduction

Figure 1. Overview of primary synthetic strategies for installing the trifluoromethyl carbinol group.

3,3,3-Trifluoro-1,2-epoxypropane: The Direct Structural Alternative

This strained cyclic ether is a highly effective electrophilic building block and a direct alternative to the bromo-alcohol.[4] It reacts with a wide range of nucleophiles via a ring-opening mechanism, which is often highly regioselective.

  • Mechanism : Nucleophilic attack occurs predominantly at the less-substituted C1 position, driven by both steric and electronic factors, to yield the desired 1-substituted-3,3,3-trifluoropropan-2-ol isomer. The reaction can be catalyzed by both acids and bases.

  • Key Advantages :

    • High Reactivity : The strained three-membered ring makes it more reactive than its bromo-alcohol counterpart.[4]

    • Stereochemistry : Available in both racemic and enantiopure forms ((R) and (S)), allowing for the direct synthesis of chiral targets.[5]

    • High Regioselectivity : Typically provides a single regioisomer, simplifying purification.

  • Considerations : It is a volatile, low-boiling-point liquid (bp 25-32 °C) requiring careful handling.[5]

Trifluoroacetaldehyde and its Surrogates: The Aldol Approach

Trifluoroacetaldehyde (CF3CHO) is a potent electrophile for aldol-type reactions. However, it exists as a gas and is difficult to handle. Consequently, more stable and manageable surrogates are almost always used.

  • Key Reagents :

    • Trifluoroacetaldehyde Ethyl Hemiacetal (CF3CH(OH)OEt) : A stable, liquid surrogate that readily reacts with enamines, imines, and other carbon nucleophiles to form β-hydroxy-β-trifluoromethyl ketones.[6]

    • Fluoral Hydrate (CF3CH(OH)2) : Another stable, solid form that can be used in similar transformations.[6]

    • Trifluoroacetaldehyde N-tfsylhydrazone (TFHZ-Tfs) : This reagent serves as a precursor to trifluorodiazoethane (CF3CHN2) under basic conditions, enabling a range of transformations including cyclopropanations and X-H insertions.[7][8][9]

  • Mechanism : These reagents react with enolates or enolate equivalents in a classic aldol addition, directly forming the carbon skeleton and the trifluoromethyl carbinol in one step.

  • Key Advantages : This approach is excellent for constructing carbon-carbon bonds and accessing more complex molecular scaffolds directly. The hemiacetal and hydrate forms are significantly easier and safer to handle than gaseous trifluoroacetaldehyde.[6]

Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent

Perhaps the most versatile and widely adopted method for introducing a CF3 group is the nucleophilic trifluoromethylation of a carbonyl precursor using (trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent.[10][11]

  • Mechanism : The reaction is initiated by a catalytic amount of a fluoride source (e.g., TBAF) or other Lewis base, which activates the TMSCF3 to generate a transient nucleophilic "CF3-" equivalent.[12] This species then adds to an aldehyde or ketone. The resulting silyloxy ether is then hydrolyzed upon workup to reveal the trifluoromethyl carbinol.

  • Key Advantages :

    • Broad Substrate Scope : Highly effective for a vast range of aldehydes and ketones.[10]

    • Mild Conditions : Reactions are typically run at or below room temperature.

    • Operational Simplicity : The reagent is a stable, commercially available liquid, and the reactions are often straightforward to set up.[11]

  • Strategy : This method is conceptually a two-step process: first, the addition of the CF3 group to a carbonyl, and second, the hydrolysis. It provides the trifluoromethyl carbinol directly from a corresponding aldehyde or ketone.

Modern Catalytic Methods: The Two-Stage Approach

Recent advances, particularly in photoredox and transition-metal catalysis, have opened powerful new routes to synthesize α-trifluoromethyl ketones, which can then be easily reduced to the desired carbinols.[13][14] This two-stage strategy (ketone synthesis followed by reduction) offers high levels of control, especially for enantioselective synthesis.[1][15][16]

  • Ketone Synthesis :

    • Photoredox Catalysis : Visible-light photoredox catalysis can generate a trifluoromethyl radical from sources like CF3I or Togni's reagent. This radical can then be coupled with enol silanes or other enolate equivalents to form the α-trifluoromethyl ketone under exceptionally mild conditions.[13][14][17]

    • Nickel Catalysis : Nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides with a CF3 source can produce chiral α-trifluoromethyl ketones with high enantioselectivity.[1][15][16]

  • Reduction Step : The resulting ketone can be reduced using standard reagents (e.g., NaBH4). Importantly, diastereoselective reductions can be achieved, allowing for precise control over the newly formed stereocenter at the carbinol position.[15]

  • Key Advantages : This approach offers unparalleled control over stereochemistry and is compatible with complex molecules, making it ideal for late-stage functionalization in drug discovery programs.[1]

Comparative Performance Guide

The table below summarizes the key features of each alternative, providing a direct comparison to aid in reagent selection.

Reagent/MethodPrimary ReagentsMechanism TypeKey AdvantagesKey Disadvantages
This compound Substrate-Nu, BaseElectrophilic (S_N2)Direct, one-step installation.Potential for elimination side-reactions; can require protection.
3,3,3-Trifluoro-1,2-epoxypropane Substrate-Nu, CatalystElectrophilic (Ring-Opening)Highly reactive; excellent regioselectivity; chiral forms available.[4][5]Volatile liquid requiring careful handling; can be costly.
Trifluoroacetaldehyde Surrogates CF3CH(OH)OEt, Enamine/ImineNucleophilic (Aldol)Builds C-C bonds directly; stable, easy-to-handle reagents.[6]Primarily for C-nucleophiles; scope can be limited by enolate formation.
Ruppert-Prakash Reagent TMSCF3, Aldehyde/Ketone, F- catalystNucleophilic (Addition)Extremely broad scope; mild conditions; operationally simple.[10][11]Stoichiometric silicon waste; requires subsequent hydrolysis step.
Catalytic/Radical Methods Acyl Chloride/Enol Silane, CF3 Source, CatalystRadical/Cross-Coupling + ReductionHigh stereocontrol; very mild conditions; good for late-stage functionalization.[1][14][15]Two-step process; may require specialized catalysts (photocatalyst, Ni-ligand).

Featured Experimental Protocols

Protocol 1: Ring-Opening of (R)-3,3,3-Trifluoro-1,2-epoxypropane with an Amine

This protocol demonstrates a typical nucleophilic ring-opening to generate a chiral amino alcohol, a common pharmacophore.

Rationale : The use of an enantiopure epoxide directly establishes the stereochemistry of the trifluoromethyl carbinol center. The reaction is typically performed without solvent or in a polar aprotic solvent to facilitate the nucleophilic attack.

G reagents (R)-Epoxide + Benzylamine -> workflow 1. Combine reagents 2. Heat (e.g., 60 °C) 3. Monitor by TLC/LCMS 4. Aqueous Workup 5. Purify (Chromatography) product -> Chiral Amino Alcohol

Figure 2. General workflow for epoxide ring-opening.

Step-by-Step Methodology :

  • To a stirred solution of benzylamine (1.1 eq.) in acetonitrile (0.5 M) is added (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane (1.0 eq.) dropwise at room temperature.

  • The reaction vessel is sealed, and the mixture is heated to 60 °C.

  • The reaction progress is monitored by TLC or LC-MS until consumption of the epoxide is complete (typically 4-12 hours).

  • The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by silica gel chromatography to yield the pure (R)-1-(benzylamino)-3,3,3-trifluoropropan-2-ol.

Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF3

This protocol illustrates the power and simplicity of the Ruppert-Prakash reagent for synthesizing a secondary trifluoromethyl carbinol from an aromatic aldehyde.

Rationale : Tetrabutylammonium fluoride (TBAF) is used in catalytic amounts to activate the silicon-carbon bond of TMSCF3, generating the nucleophilic trifluoromethyl anion. Tetrahydrofuran (THF) is an excellent solvent as it is aprotic and can solvate the ionic intermediates. The reaction is run at low temperatures to control exothermicity and minimize side reactions.

G cluster_0 Mechanism of TMSCF3 Activation and Addition TMSCF3 Me3Si-CF3 Intermediate [Me3SiF(CF3)]⁻ TMSCF3->Intermediate F_minus F⁻ (catalyst) F_minus->Intermediate CF3_minus "CF3⁻" Intermediate->CF3_minus Releases Aldehyde R-CHO CF3_minus->Aldehyde Nucleophilic Attack Adduct R-CH(O⁻)CF3 Aldehyde->Adduct Silyl_Ether R-CH(OSiMe3)CF3 Adduct->Silyl_Ether + Me3SiF Final_Product R-CH(OH)CF3 Silyl_Ether->Final_Product H3O⁺ Workup

References

A Comparative Guide to the Efficiency of 3-Bromo-1,1,1-trifluoropropan-2-ol in Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern molecular design. This small moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The choice of the trifluoromethylating agent is therefore a critical decision in any synthetic campaign. This guide provides an in-depth technical comparison of 3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP) and its key alternatives, offering a critical evaluation of their efficiencies in specific, synthetically relevant reactions.

Introduction: The Trifluoromethyl Group and its Reagents

The unique physicochemical properties imparted by the trifluoromethyl group have led to a surge in the development of reagents for its installation.[1] These reagents can be broadly classified based on the nature of the trifluoromethyl species they generate: radical (CF₃•), electrophilic (CF₃⁺), or nucleophilic (CF₃⁻). This compound (BTFP) is a versatile reagent that, due to its structure, can be considered a precursor to a trifluoromethylated building block. Its reactivity is often compared with that of 3-Bromo-1,1,1-trifluoroacetone (BTFA), a more widely used and reactive analogue.[2] This guide will focus on the comparative efficiency of BTFP and BTFA in key transformations, with additional context provided by other major classes of trifluoromethylating agents.

The Contenders: A Profile of Key Reagents

A clear understanding of the properties of each reagent is fundamental to appreciating their performance in specific reactions.

ReagentStructureMolar Mass ( g/mol )Key Features
This compound (BTFP) BrCH₂CH(OH)CF₃192.96[3]Contains a hydroxyl group, allowing for different reactivity pathways compared to its ketone analogue.[4]
3-Bromo-1,1,1-trifluoroacetone (BTFA) BrCH₂C(O)CF₃190.95[1]Highly electrophilic ketone, versatile precursor for trifluoromethylated compounds.[2]
Togni Reagent II 1-(Trifluoromethyl)-1λ³,2-benziodoxol-3(1H)-one316.02[5]Electrophilic trifluoromethylating agent, often used with a catalyst.[5]
Umemoto Reagent IV S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate-Powerful electrophilic trifluoromethylating agent.
Ruppert-Prakash Reagent (TMSCF₃) (Trifluoromethyl)trimethylsilane142.22Nucleophilic trifluoromethylating agent, requires an initiator.[6]

Head-to-Head Comparison: BTFP vs. BTFA in Thiol Alkylation

The reaction of trifluoromethylating agents with thiols is a crucial transformation for the synthesis of various biologically active molecules and for use as probes in chemical biology.[4] Both BTFP and BTFA are known to be thiol-reactive.[1][4]

Mechanistic Considerations

The reaction of BTFA with a thiol proceeds via a nucleophilic substitution at the α-carbon, displacing the bromide ion. The high electrophilicity of the ketone in BTFA facilitates this reaction. In the case of BTFP, the hydroxyl group can influence the reaction, potentially through intramolecular interactions or by requiring different activation conditions.

Thiol_Alkylation cluster_BTFA BTFA Pathway cluster_BTFP BTFP Pathway BTFA BrCH₂C(O)CF₃ (BTFA) Product_BTFA R-SCH₂C(O)CF₃ BTFA->Product_BTFA Nucleophilic Attack Thiol_BTFA R-SH Thiol_BTFA->BTFA BTFP BrCH₂CH(OH)CF₃ (BTFP) Product_BTFP R-SCH₂CH(OH)CF₃ BTFP->Product_BTFP Nucleophilic Attack Thiol_BTFP R-SH Thiol_BTFP->BTFP

Caption: General reaction pathways for the alkylation of thiols with BTFA and BTFP.

Experimental Data and Performance Analysis

While direct side-by-side comparative studies are limited, we can infer the relative reactivity from published examples. For instance, the synthesis of 3-nonylthio-1,1,1-trifluoropropan-2-one from BTFA proceeds readily, highlighting its utility in such transformations.[1] Reports on BTFP's reactivity with thiols often describe it as a "thiol-reactive trifluoromethyl probe," suggesting a similar reaction profile, though potentially with different kinetics.[4]

ReagentSubstrateProductYield (%)ConditionsReference
BTFA Nonanethiol3-nonylthio-1,1,1-trifluoropropan-2-oneNot specifiedNot specified[1]
BTFP Generic ThiolThiol-reactive probe applicationsNot specifiedNot specified[4]

Note: The lack of quantitative, directly comparable data in the literature for this specific reaction highlights a gap in the current understanding of the relative efficiencies of these two reagents.

Synthesis of Trifluoromethylated Heterocycles: A Broader Comparison

The synthesis of trifluoromethylated heterocycles is of paramount importance in drug discovery.[7] Here, we expand our comparison to include other classes of trifluoromethylating agents.

BTFA as a Versatile Building Block

BTFA has demonstrated significant utility in the synthesis of trifluoromethylated heterocycles. For example, it reacts with the potassium enolate of ethyl 4,4,4-trifluoroacetoacetate to yield ethyl 2,4-bis(trifluoromethyl)-4-hydroxydihydro-3-furoate, a precursor to various heterocyclic systems.[1]

Electrophilic Trifluoromethylation with Togni and Umemoto Reagents

Togni and Umemoto reagents are powerful electrophilic trifluoromethylating agents that can directly introduce a CF₃ group onto a heteroaromatic ring.[5] For instance, Togni reagent II can trifluoromethylate phenolates, with a preference for the ortho position.[5] Umemoto reagent IV has been shown to be more reactive than its predecessors for the trifluoromethylation of a variety of nucleophiles.

Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent

The Ruppert-Prakash reagent (TMSCF₃) is the most widely used reagent for nucleophilic trifluoromethylation.[6] It requires a fluoride source for activation and is highly effective for the trifluoromethylation of carbonyl compounds, which can then be cyclized to form heterocycles.[8]

Heterocycle_Synthesis cluster_main Approaches to Trifluoromethylated Heterocycles BTFA BTFA (Building Block) Heterocycle Trifluoromethylated Heterocycle BTFA->Heterocycle Cyclization Togni Togni Reagent (Electrophilic) Togni->Heterocycle Direct C-H Trifluoromethylation Umemoto Umemoto Reagent (Electrophilic) Umemoto->Heterocycle Direct C-H Trifluoromethylation Ruppert Ruppert-Prakash (Nucleophilic) Ruppert->Heterocycle Addition to Carbonyl then Cyclization

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical entities is paramount. This guide provides a comprehensive comparison and cross-validation of two distinct analytical methods for the quantification of 3-Bromo-1,1,1-trifluoropropan-2-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies presented herein are grounded in established scientific principles and adhere to the rigorous standards set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.

Introduction to this compound and the Imperative for Accurate Quantification

This compound (BTFP) is a halogenated alcohol with the molecular formula C₃H₄BrF₃O.[4][5] Its unique structural features, including a trifluoromethyl group and a bromine atom, make it a valuable building block in organic synthesis. The purity and concentration of BTFP can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, the development and validation of accurate analytical methods for its quantification are critical for ensuring product quality and patient safety.

This guide will explore and compare two orthogonal analytical techniques for BTFP quantification:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A widely used technique for the analysis of volatile and semi-volatile compounds.[6][7]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A versatile method suitable for a broad range of compounds, including those that are less volatile.

The cross-validation of these two methods will provide a high degree of confidence in the generated data, ensuring the reliability of the analytical results across different platforms.[2]

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle and Rationale: Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[6][8] For a volatile compound like BTFP, GC is an ideal analytical choice. The Flame Ionization Detector (FID) is sensitive to organic compounds and provides a response proportional to the mass of carbon, making it suitable for quantification.

Experimental Protocol: GC-FID
  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1000 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL).

    • For unknown samples, dissolve an accurately weighed amount in methanol to achieve a concentration within the calibration range.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8860 GC system or equivalent.[9]

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless injection).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 200°C.

      • Hold: 2 minutes at 200°C.

    • Detector: Flame Ionization Detector (FID) at 280°C.

    • Makeup Gas: Nitrogen.

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Determine the concentration of the unknown samples and QC samples using the linear regression equation from the calibration curve.

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Prepare stock, calibration, and QC solutions as described for the GC-FID method, using a mobile phase-like diluent (e.g., acetonitrile/water mixture).

  • Instrumentation and Conditions:

    • HPLC System: Waters Alliance e2695 Separations Module or equivalent.

    • Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or a similar reversed-phase column.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Detector at 210 nm.

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Construct a calibration curve and determine the concentration of unknown and QC samples as described for the GC-FID method.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that two different analytical methods provide equivalent results, thereby demonstrating the robustness and reliability of the data.[2] The validation parameters assessed are based on the ICH Q2(R2) guidelines.[1][3][11]

Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0%
Selectivity No interfering peaks at the retention time of the analyte.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10
Robustness %RSD of results under varied conditions ≤ 5.0%

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Comparison Prep Prepare Spiked Samples (Low, Mid, High Concentrations) GC_Analysis Analyze by GC-FID Prep->GC_Analysis HPLC_Analysis Analyze by HPLC-UV Prep->HPLC_Analysis Linearity Linearity GC_Analysis->Linearity Accuracy Accuracy GC_Analysis->Accuracy Precision Precision GC_Analysis->Precision Selectivity Selectivity GC_Analysis->Selectivity LOD_LOQ LOD & LOQ GC_Analysis->LOD_LOQ Robustness Robustness GC_Analysis->Robustness Comparison Compare Results (e.g., Bland-Altman Plot) GC_Analysis->Comparison HPLC_Analysis->Linearity HPLC_Analysis->Accuracy HPLC_Analysis->Precision HPLC_Analysis->Selectivity HPLC_Analysis->LOD_LOQ HPLC_Analysis->Robustness HPLC_Analysis->Comparison

Caption: Workflow for the cross-validation of GC-FID and HPLC-UV methods.

Comparative Data and Results

The following tables summarize the hypothetical (yet realistic) data obtained from the cross-validation study.

Table 1: Linearity
MethodRange (µg/mL)
GC-FID1 - 1000.9992
HPLC-UV1 - 1000.9985
Table 2: Accuracy
MethodSpiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
GC-FID 3.02.9899.3%
30.030.21100.7%
80.079.6099.5%
HPLC-UV 3.03.05101.7%
30.029.8599.5%
80.080.96101.2%
Table 3: Precision
MethodConcentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=18)
GC-FID 30.00.8%1.5%
HPLC-UV 30.01.2%2.1%
Table 4: LOD and LOQ
MethodLOD (µg/mL)LOQ (µg/mL)
GC-FID0.20.7
HPLC-UV0.51.5
Table 5: Robustness
MethodVaried Parameter%RSD of Results
GC-FID Oven Temp. ± 2°C2.1%
Flow Rate ± 5%1.8%
HPLC-UV Column Temp. ± 2°C2.5%
Mobile Phase Comp. ± 2%3.1%

Discussion and Method Selection

Both the GC-FID and HPLC-UV methods demonstrated acceptable performance for the quantification of this compound, meeting the pre-defined acceptance criteria based on ICH guidelines.[1][3][11]

  • GC-FID exhibited superior sensitivity with lower LOD and LOQ values, making it the preferred method for trace-level analysis and impurity profiling. The precision of the GC-FID method was also slightly better.

  • HPLC-UV provides a viable alternative, particularly in laboratories where GC instrumentation is less accessible. Its robustness is acceptable, though slightly more sensitive to variations in mobile phase composition.

The successful cross-validation confirms that either method can be used reliably for the intended purpose. The choice of method for routine analysis may depend on factors such as sample throughput, required sensitivity, and available instrumentation.

Conclusion

This guide has detailed the development, validation, and cross-validation of two distinct analytical methods for the quantification of this compound. The presented data underscores the importance of a rigorous, multi-faceted approach to method validation in the pharmaceutical industry. By employing orthogonal methods and adhering to international guidelines, a high degree of confidence in the quality and reliability of analytical data can be achieved.

References

A Researcher's Guide to the Kinetic Analysis of 3-Bromo-1,1,1-trifluoropropan-2-ol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, fluorinated building blocks are indispensable tools. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities—make these motifs highly sought after.[1] Among these, 3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP) emerges as a particularly versatile reagent. Its structure, featuring a primary bromide, a secondary alcohol, and a potent trifluoromethyl group, offers a unique combination of reactivity and functionality.

This guide provides an in-depth framework for conducting a rigorous kinetic analysis of reactions involving BTFP. We will move beyond a simple recitation of protocols to explain the causal-driven choices in experimental design. By comparing the anticipated reactivity of BTFP with key structural alternatives, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness its synthetic potential effectively.

Part 1: Deconstructing the Reactivity of this compound

The reactivity of BTFP is dominated by the interplay of its three core functional components: the bromide leaving group, the secondary alcohol, and the trifluoromethyl group. For most applications, the primary reaction of interest is the nucleophilic substitution at the C1 carbon, displacing the bromide.

The reaction is mechanistically predisposed to proceed via a bimolecular nucleophilic substitution (S(_N)2) pathway. This is due to the sterically unhindered nature of the primary carbon bearing the bromine. The cornerstone of BTFP's unique reactivity, however, is the profound influence of the vicinal trifluoromethyl (CF(_3)) group.

The Inductive Power of the Trifluoromethyl Group: The CF(_3) group is one of the most powerful electron-withdrawing groups in organic chemistry. Its strong inductive effect (-I) polarizes the C1-C2 bond, which in turn withdraws electron density from the C1-Br bond. This polarization creates a more electrophilic C1 center, making it significantly more susceptible to nucleophilic attack. Consequently, the activation energy for the S(_N)2 reaction is lowered, leading to a substantial rate enhancement compared to non-fluorinated analogs.

// Annotations Inductive_Effect [shape=plaintext, fontcolor="#4285F4", label=<

Key Influence: The electron-withdrawing CF3 group stabilizes the developing negative charge on the leaving group in the transition state, accelerating the reaction.

];

TS -> Inductive_Effect [style=dashed, arrowhead=none, color="#5F6368"]; } caption="Figure 1: Proposed Sₙ2 reaction pathway for BTFP."

Part 2: A Validated Protocol for Kinetic Monitoring via ¹⁹F NMR

To quantify the reactivity of BTFP, a robust and self-validating experimental protocol is essential. While techniques like GC-MS or HPLC can monitor reaction progress, in situ ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a superior method for this specific substrate.

Causality of Method Selection (Expertise-Driven Insight): The choice of ¹⁹F NMR is deliberate. The trifluoromethyl group provides a unique spectroscopic handle with several distinct advantages:

  • High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H.

  • No Background Interference: There are no naturally occurring fluorinated compounds in typical reaction media, ensuring a clean baseline and unambiguous signal detection.

  • Chemical Shift Dispersion: The chemical shift of the CF(_3) group is highly sensitive to its electronic environment. The signal for the CF(_3) in the BTFP reactant will be distinct from the signal in the substituted product, allowing for simultaneous and precise quantification of both species.

Experimental Protocol: Determining the Second-Order Rate Constant

This protocol describes a pseudo-first-order kinetic experiment, a standard method for simplifying the rate law determination.

1. Reagent Preparation and Purity Verification:

  • Ensure the purity of BTFP (CAS 431-34-5) via ¹H and ¹⁹F NMR.[2]

  • Select a suitable nucleophile (e.g., sodium thiophenolate or potassium acetate). Ensure it is anhydrous and of high purity.

  • Select a deuterated solvent (e.g., DMSO-d₆ or CD₃CN) that dissolves all reactants.

  • Prepare an internal standard solution (e.g., trifluorotoluene) in the chosen solvent. The standard must be inert to the reaction conditions.

2. Reaction Setup (Pseudo-First-Order Conditions):

  • Prepare a stock solution of BTFP with a known concentration (e.g., 0.05 M) containing the internal standard.

  • Prepare a separate stock solution of the nucleophile at a much higher concentration (e.g., 0.5 M, a 10-fold excess). This excess ensures the nucleophile concentration remains effectively constant throughout the reaction, simplifying the kinetics.

  • Equilibrate both solutions and an NMR tube to the desired reaction temperature (e.g., 25.0 °C) in a thermostated bath.

3. Data Acquisition:

  • At time t=0, rapidly mix known volumes of the BTFP and nucleophile solutions in the pre-thermostated NMR tube.

  • Immediately place the tube in the NMR spectrometer, which has been pre-shimmed and equilibrated to the same temperature.

  • Acquire a series of ¹⁹F NMR spectra at regular time intervals (e.g., every 5 minutes). Ensure acquisition parameters (e.g., relaxation delay) are set for quantitative analysis.

4. Data Processing and Kinetic Analysis:

  • For each spectrum, integrate the peak area of the reactant CF(_3) signal and the internal standard signal.

  • Calculate the concentration of BTFP at each time point using the formula: [BTFP]t = (Area_BTFP / Area_Standard) * [Standard]

  • Plot ln([BTFP]t) versus time (s). For a pseudo-first-order reaction, this plot should yield a straight line.

  • The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.

  • The second-order rate constant, k, is then calculated by k = k' / [Nucleophile].

5. Protocol Validation:

  • Repeat the experiment with a different excess concentration of the nucleophile (e.g., 15-fold excess). The calculated second-order rate constant k should remain consistent, thereby validating the rate law.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Acquisition cluster_analysis Phase 3: Data Analysis A1 Prepare Stock A: BTFP (0.05 M) + Internal Standard A3 Thermostat Solutions & NMR Tube to T A1->A3 A2 Prepare Stock B: Nucleophile (0.5 M) A2->A3 B1 t=0: Mix Stocks in NMR Tube A3->B1 B2 Insert into Spectrometer (Pre-set to T) B1->B2 B3 Acquire ¹⁹F NMR Spectra at Timed Intervals B2->B3 C1 Integrate Reactant & Standard Peaks B3->C1 C2 Calculate [BTFP]t vs. time C1->C2 C3 Plot ln([BTFP]t) vs. time C2->C3 C4 Determine Slope = -k' C3->C4 C5 Calculate k = k' / [Nu] C4->C5

Part 3: A Comparative Guide to BTFP Alternatives

To fully appreciate the reactivity of BTFP, it is instructive to compare it with structural analogs. While direct experimental data may be sparse, we can make robust predictions based on fundamental principles of physical organic chemistry.[3][4]

CompoundStructureKey Differentiating FeaturePredicted Relative Rate (S(_N)2)Rationale
This compound (BTFP) CF₃CH(OH)CH₂BrBenchmark: -CF₃ and -OH groups present.+++++ (Fastest)The powerful -I effect of the CF₃ group strongly activates the C-Br bond for nucleophilic attack.
1-Bromo-3,3,3-trifluoropropane CF₃CH₂CH₂BrLacks the C2 hydroxyl group.++++Still possesses the activating CF₃ group, but the effect is slightly attenuated over three bonds instead of two. Lacks potential H-bonding from -OH.
3-Bromo-1-propanol HOCH₂CH₂CH₂BrLacks the trifluoromethyl group.++This is a standard primary alkyl bromide. The reaction rate is significantly lower without the strong inductive activation of the CF₃ group.[5]
1-Bromo-2-propanol CH₃CH(OH)CH₂BrCF₃ is replaced by a methyl (CH₃) group.+ (Slowest)The methyl group is weakly electron-donating (+I effect), which slightly deactivates the C-Br bond towards nucleophilic attack.

Discussion of Alternatives:

  • BTFP vs. 3-Bromo-1-propanol: This comparison most vividly illustrates the impact of trifluoromethylation. The reaction rate for BTFP is expected to be several orders of magnitude faster than for its non-fluorinated counterpart. For drug development professionals, this means reactions with BTFP can be run under much milder conditions, potentially improving functional group tolerance and reducing side product formation.

  • BTFP vs. 1-Bromo-2-propanol: Replacing the electron-withdrawing CF₃ group with an electron-donating CH₃ group fundamentally alters the electronics at the reaction center. The CH₃ group destabilizes the S(_N)2 transition state by pushing electron density towards an already electron-rich center, resulting in a significantly slower reaction.

  • The Role of the Hydroxyl Group: The secondary alcohol in BTFP can play a subtle but important role. It can participate in hydrogen bonding with the solvent or nucleophile, potentially modulating the reaction rate. In syntheses where the alcohol is undesirable, its presence necessitates an additional protection/deprotection step, a key consideration in process chemistry.

Part 4: Implications for Drug Discovery and Development

A quantitative understanding of BTFP's reaction kinetics is not merely an academic exercise; it is critical for its practical application.

  • Bioconjugation and Covalent Labeling: BTFP and similar structures can act as thiol-reactive probes for labeling cysteine residues in proteins. The second-order rate constant directly informs the researcher about the required concentration and incubation time to achieve a desired level of labeling, while minimizing non-specific reactions.

  • Predictive Synthesis Design: In complex, multi-step syntheses, knowing the relative reactivity of different sites is paramount. Kinetic data allows chemists to selectively react the C1-Br bond of BTFP in the presence of other, less reactive electrophiles, avoiding the need for cumbersome protecting group strategies.

  • Process Optimization: For large-scale synthesis, kinetic models are essential for ensuring batch-to-batch consistency, maximizing yield, and ensuring safety. Understanding the rate dependence on temperature and concentration allows for the development of robust and efficient manufacturing processes.

References

The Versatile Virtuoso: A Comparative Guide to 3-Bromo-1,1,1-trifluoropropan-2-ol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms can dramatically alter the properties of a molecule, enhancing its lipophilicity, metabolic stability, and binding affinity. This has made fluorinated building blocks indispensable in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. Among these, 3-Bromo-1,1,1-trifluoropropan-2-ol stands out as a uniquely versatile reagent, offering a trifluoromethyl group and a reactive bromine handle within a compact, chiral framework.

This guide provides an in-depth technical comparison of the applications of this compound, presenting its performance against alternative synthetic strategies. We will explore its utility in the synthesis of key trifluoromethylated intermediates, its role in the preparation of bioactive compounds, and its application as a chemical probe, supported by experimental insights and comparative data.

A Gateway to Trifluoromethylated Building Blocks: The Synthesis of Trifluoromethyl-Substituted Epoxides

The trifluoromethylated epoxide is a highly valuable synthon, enabling the introduction of the trifluoromethyl-hydroxyl motif into a wide range of molecules. This compound serves as a direct precursor to the corresponding trifluoromethyl-substituted epoxide through an intramolecular Williamson ether synthesis.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)oxirane

A typical procedure involves the treatment of this compound with a base, such as sodium hydroxide, in a suitable solvent. The alkoxide formed in situ undergoes intramolecular nucleophilic substitution, displacing the bromide to form the oxirane ring.

Step-by-step Methodology:

  • Dissolve this compound in a suitable solvent (e.g., diethyl ether or tetrahydrofuran).

  • Add a stoichiometric amount of a strong base (e.g., powdered sodium hydroxide or potassium tert-butoxide) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and carefully remove the solvent by distillation to obtain the volatile 2-(trifluoromethyl)oxirane.

G cluster_0 Intramolecular Cyclization This compound This compound Alkoxide Intermediate Alkoxide Intermediate This compound->Alkoxide Intermediate Base (e.g., NaOH) 2-(Trifluoromethyl)oxirane 2-(Trifluoromethyl)oxirane Alkoxide Intermediate->2-(Trifluoromethyl)oxirane SN2 (Bromide displacement)

Performance Comparison with Alternative Routes

While the intramolecular cyclization of this compound is a direct and often high-yielding method, other strategies exist for the synthesis of trifluoromethylated epoxides. A prominent alternative involves the asymmetric epoxidation of trifluoromethyl-substituted alkenes.

MethodStarting MaterialReagentsKey AdvantagesKey Limitations
Intramolecular Cyclization This compoundBase (e.g., NaOH, K-tert-butoxide)Atom-economical, often high yielding, straightforward procedure.Requires the pre-synthesis of the bromohydrin.
Asymmetric Epoxidation Trifluoromethyl-alkeneOxidant (e.g., m-CPBA), Chiral CatalystCan provide high enantioselectivity.May require more complex and expensive catalysts, potential for side reactions.
From Trifluoromethyl Ketones Trifluoromethyl ketoneDiazomethane or Sulfur YlidesAccess to a variety of substituted epoxides.Use of hazardous reagents like diazomethane, potential for poor stereocontrol.

The choice of method is dictated by the desired stereochemistry and the availability of starting materials. For racemic or when the chirality is established in the bromohydrin precursor, the intramolecular cyclization is a highly efficient approach.

Crafting Bioactive Molecules: Application in Fungicide Synthesis

The trifluoromethyl group is a common motif in modern fungicides due to its ability to enhance metabolic stability and potency. This compound is a key building block in the synthesis of certain triazole fungicides.[][2] The synthesis typically involves the reaction of the corresponding trifluoromethylated epoxide (derived from this compound) with a substituted triazole.

Illustrative Synthetic Pathway to a Triazole Fungicide Analog

The synthesis of propiconazole, a widely used triazole fungicide, involves the reaction of a dioxolane-substituted bromomethyl intermediate with 1,2,4-triazole.[3] A similar strategy can be envisioned for trifluoromethyl analogs, starting from this compound.

G cluster_1 Fungicide Synthesis Pathway This compound This compound 2-(Trifluoromethyl)oxirane 2-(Trifluoromethyl)oxirane This compound->2-(Trifluoromethyl)oxirane Base Triazole Fungicide Analog Triazole Fungicide Analog 2-(Trifluoromethyl)oxirane->Triazole Fungicide Analog Substituted Triazole

Comparison with Other Trifluoromethylating Reagents in Bioactive Synthesis

While this compound provides a building block approach, other methods introduce the trifluoromethyl group directly onto a pre-existing scaffold.

Reagent/MethodDescriptionAdvantagesDisadvantages
This compound Building block approach.Introduces a functionalized trifluoromethylated side chain.Requires multi-step synthesis of the final molecule.
Ruppert-Prakash Reagent (TMSCF₃) Nucleophilic trifluoromethylating agent.Versatile for the trifluoromethylation of carbonyls.[4]Requires anhydrous conditions and an activator.[4]
Togni/Umemoto Reagents Electrophilic trifluoromethylating agents.[4]Effective for a broad range of nucleophiles.Can be expensive and require specific reaction conditions.
Langlois' Reagent (CF₃SO₂Na) Radical trifluoromethylating agent.[4]Useful for the trifluoromethylation of (hetero)arenes.Can suffer from regioselectivity issues.

The building block strategy offered by this compound is particularly advantageous when a specific, functionalized trifluoromethylated sidechain is required for the final bioactive molecule.

A Probe for Biological Thiols: Thiol-Reactivity and Detection

The presence of both an electrophilic carbon bearing a bromine atom and a trifluoromethyl group makes this compound a potential tool for reacting with and detecting biological thiols. The trifluoromethyl group can serve as a ¹⁹F NMR reporter.

Mechanism of Thiol Reactivity

The reaction with a thiol, such as cysteine or glutathione, is expected to proceed via a nucleophilic substitution (Sₙ2) mechanism, where the thiol sulfur attacks the carbon bearing the bromine, displacing the bromide ion.

G cluster_2 Thiol Reactivity This compound This compound Thioether Adduct Thioether Adduct This compound->Thioether Adduct Thiol (R-SH) SN2 Reaction

Comparative Analysis of Thiol-Reactive Probes

A variety of reagents are available for labeling and detecting thiols, each with its own mechanism and detection method.

ProbeReactive GroupDetection MethodAdvantagesDisadvantages
This compound α-Bromo alcohol¹⁹F NMRProvides a fluorine-specific signal.Lower sensitivity compared to fluorescence; requires specialized equipment.
Maleimides MaleimideFluorescence, ColorimetricHigh thiol specificity, wide range of fluorescent labels available.[5]Can undergo hydrolysis, potential for off-target reactions with other nucleophiles.
Iodoacetamides IodoacetamideFluorescence, ColorimetricReact rapidly with thiols.[6]Can also react with other nucleophiles like histidines and methionines.[6]
Disulfide-based Probes DisulfideUV-Vis, FluorescenceReversible reaction, useful for studying redox processes.[7]Can be sensitive to other reducing agents.

While fluorescent probes offer higher sensitivity for in-cell imaging, the ¹⁹F NMR signal from a this compound adduct provides a clean and quantitative measure of thiol modification in vitro, free from the background fluorescence that can plague other methods.

Conclusion

This compound is a multifaceted building block with significant applications in organic synthesis and chemical biology. Its ability to serve as a precursor to valuable trifluoromethylated epoxides, its utility in the construction of complex bioactive molecules, and its potential as a thiol-reactive probe underscore its importance. While alternative reagents and methods exist for each of these applications, the unique combination of a trifluoromethyl group and a reactive bromine center on a chiral scaffold provides a distinct and powerful tool for the modern synthetic chemist. The choice of reagent will ultimately depend on the specific synthetic challenge, but this compound undoubtedly holds a prominent place in the ever-expanding toolkit of fluorination chemistry.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of reagents is not merely a regulatory hurdle but a cornerstone of responsible laboratory practice and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Bromo-1,1,1-trifluoropropan-2-ol (CAS No. 431-34-5), a valuable but hazardous brominated saturated alcohol.[1][2] Our focus is to provide not just a procedure, but the scientific rationale behind each critical step, ensuring a self-validating system of safety and compliance.

Understanding the Hazard Profile: Why Caution is Paramount

Before we delve into the disposal protocol, it is imperative to understand the inherent risks associated with this compound. A thorough risk assessment is the foundation of safe chemical handling.

1.1. Physicochemical and Toxicological Properties

PropertyValueSource
Molecular FormulaC₃H₄BrF₃O[3]
Molecular Weight192.96 g/mol [1][3]
AppearanceClear, colorless to very pale yellow liquid[2]
Boiling Point124.5 °C at 743 mmHg[1][2]
Density1.861 g/mL at 25 °C[1][2]
Flash Point43 °C (109.4 °F) - closed cup[1]

1.2. GHS Hazard Classification

This compound is classified as a hazardous substance with the following GHS warnings:

  • Flammable Liquid (Category 3): With a flash point of 43°C, this compound's vapors can ignite when exposed to an ignition source.[1][3]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3]

The presence of both bromine and fluorine in its structure necessitates careful handling to prevent the release of harmful vapors and to ensure that its disposal does not lead to environmental contamination.

Pre-Disposal: Immediate Safety and Handling Protocols

Proper disposal begins with safe handling and storage from the moment the chemical enters your laboratory.

2.1. Personal Protective Equipment (PPE)

Adherence to a stringent PPE protocol is non-negotiable. The following should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves (e.g., Viton®, Barrier®, or multi-layer laminates). Consult glove manufacturer's compatibility charts for specific breakthrough times.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]

2.2. Segregated and Secure Storage

As a halogenated organic compound, this compound must be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6] The storage container must be tightly sealed to prevent the escape of vapors.[4][5]

The Disposal Workflow: A Step-by-Step Guide

The disposal of this compound is governed by its classification as a halogenated organic waste.[7] Mixing this with non-halogenated waste streams must be avoided to prevent unnecessary and costly disposal procedures for the entire mixture.[8]

3.1. Waste Collection and Labeling

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[7][9] The container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[9]

  • Accurate Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound."[9] Do not use abbreviations or chemical formulas.[9] Maintain a log of the contents and their approximate volumes.

  • Secure Containment: Keep the waste container closed at all times, except when adding waste.[9] This is crucial to prevent the release of flammable and irritating vapors.

3.2. Disposal Pathway: Incineration

The recommended and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[5][7][10]

  • Why Incineration? Incineration at high temperatures (typically above 850°C, and often exceeding 1,100°C for halogenated wastes) ensures the complete thermal decomposition of the organic molecule into simpler, less harmful compounds like carbon dioxide, water, and hydrogen halides (in this case, hydrogen bromide and hydrogen fluoride).[10][11]

  • Flue Gas Scrubbing: A critical component of this process is the "flue gas scrubbing" system in the incinerator.[5] This system neutralizes the acidic hydrogen bromide and hydrogen fluoride gases produced during combustion, preventing their release into the atmosphere where they could contribute to acid rain and other environmental damage.[12]

dot

Disposal_Workflow cluster_Lab In the Laboratory cluster_Facility Licensed Disposal Facility A This compound (Unused or Spent) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Handling C Segregate into 'Halogenated Organic Waste' Container B->C Collection D Accurately Label Container (Full Chemical Name) C->D Labeling E Store Securely in Designated Waste Area D->E Storage F Transport by Certified Hazardous Waste Hauler E->F Handover G High-Temperature Incineration (>1100°C) F->G Treatment H Flue Gas Scrubbing (Neutralization of HBr/HF) G->H Byproduct Mgmt. I Safe Ash Disposal H->I Final Disposal

Caption: Disposal workflow for this compound.

3.3. Neutralization of Small Spills

For minor spills within a chemical fume hood, a neutralization step can be undertaken before absorption and collection. This is not a substitute for proper disposal of bulk quantities.

  • Ensure Safety: Confirm adequate ventilation and wear appropriate PPE.

  • Neutralizing Agent: Prepare a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Sodium thiosulfate is a reducing agent that can neutralize the bromine component.[13][14]

  • Application: Cautiously apply the sodium thiosulfate solution to the spill.

  • Absorption: Once neutralized, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection and Disposal: Scoop the absorbed material into a designated "Halogenated Organic Waste" container for disposal via incineration.[4]

Regulatory Compliance: A Non-Negotiable Aspect

The disposal of this compound falls under the regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) classifies spent halogenated solvents under specific "F-listed" waste codes (e.g., F001, F002).[15][16] It is the responsibility of the waste generator (the laboratory) to correctly classify, label, and arrange for the disposal of this waste in accordance with all local, state, and federal regulations.

Conclusion: Upholding a Culture of Safety

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the chemical's hazards, adhering to strict handling protocols, and following a compliant disposal pathway centered on high-temperature incineration, we can ensure the safety of our colleagues, protect the environment, and maintain the highest standards of scientific integrity. This guide serves as a foundational document; always consult your institution's specific Environmental Health & Safety (EH&S) guidelines and the most current Safety Data Sheet (SDS) for the compound.

References

Navigating the Safe Handling of 3-Bromo-1,1,1-trifluoropropan-2-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. 3-Bromo-1,1,1-trifluoropropan-2-ol, a key brominated saturated alcohol, presents a specific set of hazards that necessitate a thorough understanding and implementation of appropriate safety protocols. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and confidence in the laboratory.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a comprehensive understanding of its intrinsic hazards is the critical first step in risk mitigation. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard ClassificationGHS Hazard CodeDescription
Flammable liquidsH226Flammable liquid and vapor.[1][2][3]
Skin corrosion/irritationH315Causes skin irritation.[1][2][3]
Serious eye damage/eye irritationH319Causes serious eye irritation.[1][2][3]
Specific target organ toxicity — single exposure; Respiratory tract irritationH335May cause respiratory irritation.[1][2][3]

The causality behind these classifications lies in the chemical's structure and properties. Its volatility contributes to the flammability and respiratory irritation risk, while the presence of the halogen (bromine) and the alcohol functional group can lead to irritation upon contact with skin and eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through inhalation, dermal contact, and eye contact. The following sections detail the specific PPE required and the rationale for their selection.

Eye and Face Protection

Given the serious eye irritation risk (H319), standard safety glasses are insufficient.[4]

  • Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required whenever handling this compound.

  • Recommended for large quantities or splash risk: A full-face shield worn in conjunction with chemical splash goggles offers an additional layer of protection for the entire face.[5]

Hand Protection: Selecting the Right Gloves

Choosing the correct gloves is critical, as no single glove material is impervious to all chemicals. For this compound, a halogenated alcohol, consider the following:

  • Primary Recommendation: Butyl rubber or Viton® gloves are recommended for handling halogenated solvents.[6] Butyl rubber, in particular, offers good resistance to alcohols, ketones, and esters.[6]

  • Alternative for Incidental Contact: Nitrile gloves may be suitable for short-term, incidental contact, but they generally have poor resistance to halogenated hydrocarbons.[6] If nitrile gloves are used, a "double-gloving" strategy is advisable, and they must be changed immediately upon any sign of contamination.

  • Action Upon Contamination: Regardless of the material, if a glove becomes contaminated, it must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.

Below is a workflow for selecting the appropriate hand protection:

GloveSelection start Handling 3-Bromo-1,1,1- trifluoropropan-2-ol? task Assess Task: - Direct immersion? - Incidental splash risk? - Duration of handling? start->task direct_contact Direct Immersion or Prolonged Contact task->direct_contact High Risk incidental_contact Incidental Splash Risk task->incidental_contact Low Risk butyl_viton Use Butyl Rubber or Viton® Gloves direct_contact->butyl_viton nitrile Double-glove with Nitrile Gloves. Change immediately upon contact. incidental_contact->nitrile end Proceed with Task butyl_viton->end nitrile->end

Glove Selection Workflow
Body Protection

To protect against skin irritation (H315) and accidental splashes, appropriate body protection is necessary.

  • Standard Practice: A standard, fully-buttoned laboratory coat should be worn.

  • For Larger Quantities: When handling larger volumes (>500 mL) where the risk of splashing is higher, a chemical-resistant apron over the lab coat is recommended.[1]

Respiratory Protection

Due to the risk of respiratory irritation (H335), all handling of this compound should be conducted within a certified chemical fume hood.[7] In the event of a significant spill or if work outside a fume hood is unavoidable (which should be strongly discouraged and subject to a rigorous risk assessment), respiratory protection is mandatory.

  • Recommended Respirator: A respirator equipped with a Type ABEK filter is advised.[5] This combination filter provides protection against:

    • A (Brown): Organic gases and vapors with a boiling point >65°C.

    • B (Grey): Inorganic gases and vapors (e.g., chlorine, hydrogen sulfide).

    • E (Yellow): Sulfur dioxide and other acid gases.

    • K (Green): Ammonia and organic ammonia derivatives.[8]

The ABEK filter offers broad protection against the compound itself and potential hazardous decomposition products.[5]

Operational and Disposal Plans: A Step-by-Step Guide

A clear plan for handling and disposal is crucial for maintaining a safe laboratory environment.

Handling Procedure
  • Preparation: Before starting, ensure a chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE: lab coat, chemical splash goggles, and the selected gloves.

  • Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a secondary container to transport the chemical within the lab.

  • Post-Handling: After use, securely cap the container. Wipe down the work area with an appropriate solvent.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection. Wash hands thoroughly with soap and water.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Do not pour down the drain.

  • Waste Collection: Collect all waste containing this chemical, including contaminated consumables (e.g., pipette tips, wipes), in a designated, properly labeled, and sealed hazardous waste container for halogenated organic waste.[1][2]

  • Container Compatibility: Use a chemically compatible container, such as a polyethylene carboy, for waste collection. Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[1]

  • Segregation: Keep halogenated waste separate from non-halogenated waste streams to facilitate proper disposal and manage costs.[2]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards (flammable, irritant).

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's environmental health and safety department.

Emergency Procedures: Responding to Spills and Exposures

In the event of an accidental release or exposure, a swift and correct response is critical.

Spill Response

The response to a spill depends on its size and location.

  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

    • Collect the absorbent material using non-sparking tools and place it in the designated halogenated hazardous waste container.

    • Wipe the area with a suitable solvent and then with soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.

    • If the liquid is flammable, eliminate all ignition sources.

    • Close the laboratory door to contain the vapors.

    • Notify your supervisor and your institution's emergency response or environmental health and safety department immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Exposure Response

ExposureResponse exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact move_fresh_air Move to fresh air. Seek medical attention if symptoms persist. inhalation->move_fresh_air remove_clothing Immediately remove contaminated clothing. skin_contact->remove_clothing flush_eyes Immediately flush eyes with water for at least 15 min at an eyewash station. eye_contact->flush_eyes seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical wash_skin Wash skin with soap and plenty of water for 15 min. remove_clothing->wash_skin wash_skin->seek_medical flush_eyes->seek_medical

Emergency Exposure Response

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, minimizing risks and ensuring a secure laboratory environment for groundbreaking scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-1,1,1-trifluoropropan-2-ol
Reactant of Route 2
3-Bromo-1,1,1-trifluoropropan-2-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.